3-Phenyl-1,4,2-dioxazol-5-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenyl-1,4,2-dioxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRXLGRORGLTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one: Properties, Structure, and Applications
An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, a versatile reagent in modern organic chemistry.
Introduction
This compound is a heterocyclic organic compound that has gained significant attention as a stable and efficient acyl nitrene precursor.[1][2] Unlike traditional reagents such as acyl azides, which are often unstable and hazardous, this dioxazolone offers enhanced safety, stability, and reactivity, making it highly valuable for C-H amidation reactions.[3][4] Its application in transition-metal-catalyzed reactions allows for the direct formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and complex organic molecules.[4][5] This guide details its fundamental properties, spectral data, and key experimental protocols for its synthesis and use.
Chemical Structure and Identification
The core structure of this compound consists of a five-membered dioxazolone ring attached to a phenyl group.[5] Its structure has been unequivocally confirmed by single-crystal X-ray diffraction.[6][7]
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[8][9] |
| CAS Number | 19226-36-9[10] |
| Molecular Formula | C₈H₅NO₃[8][10] |
| Molecular Weight | 163.13 g/mol [8][10] |
| InChIKey | BYRXLGRORGLTDR-UHFFFAOYSA-N[8] |
| SMILES | C1=CC=C(C=C1)C2=NOC(=O)O2[8] |
Physicochemical and Thermal Properties
This compound is a solid compound under standard conditions. A key advantage of this reagent is its superior thermal stability compared to benzoyl azide (B81097), a conventional acyl nitrene precursor. Differential scanning calorimetry (DSC) measurements show that this compound is thermally stable, whereas benzoyl azide decomposes rapidly, highlighting the improved safety profile of the dioxazolone.[3][11]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 63-65 °C | [6][12] |
| 125–127 °C | [11] | |
| Boiling Point | 214.9 ± 23.0 °C (Predicted) | [12][13] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [12][13] |
| Storage Conditions | Sealed in dry, 2-8 °C |[14] |
Table 3: Solvent Reactivity/Solubility Profile for C-H Amidation
| Solvent | Reactivity/Yield |
|---|---|
| Ethyl acetate (B1210297) | Excellent[11] |
| 1,2-Dichloroethane (DCE) | Excellent[11] |
| 1,2-Dimethoxyethane | Good[11] |
| Tetrahydrofuran (THF) | Good[11] |
| Acetone | Good[11] |
| Methanol | Good[11] |
| t-Butanol | Good[11] |
| Acetic Acid | Good[11] |
| Toluene | Low[11] |
| Acetonitrile | Ineffective[11] |
Spectral Data
The structural identity of this compound is well-characterized by various spectroscopic techniques.
Table 4: Spectroscopic Data
| Technique | Parameters | Observed Signals (δ in ppm, J in Hz) |
|---|---|---|
| ¹H NMR | (CDCl₃, 300MHz) | 7.87 (dt, 2H, J=1.9, 8.9), 7.66 (tt, 1H, J=1.9, 8.9), 7.53 (tt, 2H, J=1.9, 8.9)[6] |
| ¹³C NMR | (CDCl₃, 125MHz) | 163.7, 154.0, 133.9, 129.5, 126.8, 120.3[6] |
Reactivity and Applications: C-H Amidation
The primary application of this compound is as a precursor to acyl nitrenes for use in C-H amidation reactions, typically catalyzed by Group 9 transition metals like Rhodium(III) and Iridium(III).[1][2] The reaction proceeds via a catalytic cycle involving the coordination of the dioxazolone to the metal center, followed by decarboxylation to generate a metal-nitrenoid intermediate. This intermediate then facilitates the C-N bond formation.[1][2] This method avoids the use of external oxidants and releases only carbon dioxide as a byproduct.[3]
Caption: General mechanism for metal-catalyzed C-H amidation.
Experimental Protocols
Synthesis of this compound
A scalable and efficient synthesis involves the reaction of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI).[3][11] This procedure avoids the use of hazardous chlorinated solvents.[11]
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (1.0 equiv), ethyl acetate, and 1,1′-carbonyldiimidazole (1.01 equiv) sequentially under atmospheric conditions.[3][11]
-
Stir the mixture vigorously for 1 hour at room temperature.[3][11]
-
Separate the organic layer and dry it over anhydrous MgSO₄.[3][11]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.[11]
Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327)
This protocol demonstrates the use of this compound in a flagship C-H amidation reaction.[11]
Detailed Protocol:
-
To an oven-dried three-neck round-bottom flask, add this compound (1.05 equiv), [Cp*RhCl₂]₂ (0.5 mol %), and AgNTf₂ (2.0 mol %) under an inert atmosphere.[11]
-
Add ethyl acetate as the solvent and place the flask in a preheated oil bath at 40 °C.[11]
-
Slowly add a solution of 2-phenylpyridine (1.0 equiv) over several hours using a syringe pump, ensuring the internal reaction temperature does not exceed 45 °C due to the exothermic nature of the reaction.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by standard procedures, often involving filtration and recrystallization to isolate the pure amidated product.[11]
Conclusion
This compound has emerged as a superior reagent for acyl nitrene transfer reactions. Its notable thermal stability, safety, and high reactivity in metal-catalyzed C-H amidation make it an indispensable tool for chemists in academia and industry. The straightforward synthesis and the environmentally benign nature of its reactions, which release only CO₂, further underscore its importance in developing sustainable synthetic methodologies for the construction of complex nitrogen-containing molecules.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 8. This compound | C8H5NO3 | CID 13795840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 19226-36-9 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Phenyl-1,4,2-dioxazolidin-5-one CAS#: 19226-36-9 [m.chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. 19226-36-9|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Phenyl-1,4,2-dioxazol-5-one, a versatile reagent in organic synthesis. The document outlines its chemical and physical properties, experimental protocols for its synthesis, and its key applications in modern chemistry, particularly in the formation of carbon-nitrogen bonds.
Core Chemical Data
This compound, identified by the CAS number 19226-36-9 , is a white crystalline solid.[1][2][3] It is a key intermediate in various chemical transformations due to its ability to act as an acyl nitrene precursor.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19226-36-9 | [1][6] |
| Molecular Formula | C₈H₅NO₃ | [1][6][7] |
| Molecular Weight | 163.13 g/mol | [6][8] |
| Melting Point | 63 °C | [7][9] |
| Boiling Point (Predicted) | 214.9 ± 23.0 °C | [7][9] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [7][9] |
| Physical Form | Solid | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| InChI Key | BYRXLGRORGLTDR-UHFFFAOYSA-N | [1][8] |
| SMILES | O=C1ON=C(O1)C1=CC=CC=C1 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthesis protocols are provided below.
This protocol describes a common method for synthesizing this compound on a laboratory scale.[4][10][11]
Materials:
-
Benzohydroxamic acid
-
Ethyl acetate (B1210297)
-
1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Toluene (optional, for purification)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid and ethyl acetate.
-
Add 1,1'-carbonyldiimidazole to the suspension under atmospheric conditions.
-
Stir the reaction mixture vigorously at room temperature for approximately 1 hour.
-
Quench the reaction by adding 1 N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[4][11]
-
Remove the solvent under reduced pressure to yield the crude product.
-
For further purification, the crude mixture can be dissolved in toluene, filtered to remove undissolved impurities, and the solvent evaporated to give the desired product.[10]
A more streamlined, one-pot synthesis has been developed to avoid the isolation of the hydroxamic acid intermediate.[12][13]
Materials:
-
Benzoyl chloride
-
Hydroxylamine (B1172632) hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
Deprotonate hydroxylamine hydrochloride in DMF.
-
Add ethyl acetate as a co-solvent.
-
Add benzoyl chloride to the reaction mixture.
-
Following the formation of the hydroxamic acid in situ, add CDI to facilitate the cyclization.
-
The reaction proceeds at room temperature to yield this compound.[12]
Signaling Pathways and Chemical Reactivity
This compound is a stable and convenient precursor for acyl nitrenes, which are highly reactive intermediates.[5][14] This reactivity is harnessed in various transition metal-catalyzed reactions, most notably in C-H amidation.
A significant application of this compound is in the Cp*Rh(III)-catalyzed direct amidation of C-H bonds.[4][10] This reaction is highly efficient and proceeds under mild conditions with a broad substrate scope.[4] The dioxazolone serves as an amidating reagent, releasing carbon dioxide as the sole byproduct.[4]
The general mechanism involves the coordination of the dioxazolone to the rhodium catalyst, followed by decarboxylation to form a rhodium-nitrenoid species. This intermediate then undergoes C-H activation and reductive elimination to yield the amidated product.[14]
Upon heating, this compound undergoes thermal decomposition. This process involves decarboxylation to generate an acyl nitrene intermediate, which can then rearrange to form an isocyanate.[14] This reactivity makes it a useful precursor for isocyanates in situations where the corresponding acyl azides are unstable.[4] Differential scanning calorimetry has shown that this compound is thermally more stable than benzoyl azide, a traditional acyl nitrene precursor.[4][10][13]
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable tool in several areas:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for introducing amide functionalities into complex molecules, which is a common structural motif in pharmaceuticals and agrochemicals.[15]
-
Late-Stage Functionalization: The ability to participate in C-H activation/amidation reactions allows for the late-stage modification of complex molecular scaffolds, a valuable strategy in drug discovery.
-
Synthesis of Heterocycles: The in situ generated acyl nitrenes can participate in various cycloaddition and insertion reactions to construct nitrogen-containing heterocyclic rings, such as 1,2,4-triazole (B32235) derivatives.[15]
-
Materials Science: It has been investigated as an electrolyte additive for lithium-ion batteries.[12][13]
References
- 1. This compound | 19226-36-9 [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- 3. This compound | 19226-36-9 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. 3-Phenyl-1,4,2-dioxazolidin-5-one CAS#: 19226-36-9 [m.chemicalbook.com]
- 8. This compound | C8H5NO3 | CID 13795840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. researchgate.net [researchgate.net]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. lookchem.com [lookchem.com]
Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one from benzohydroxamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-Phenyl-1,4,2-dioxazol-5-one from benzohydroxamic acid. This compound is a valuable reagent in organic synthesis, notably as a stable and safe acyl nitrene precursor for C-H amidation reactions, and has applications in materials science, such as an electrolyte additive for lithium-ion batteries.[1][2] This guide details the prevalent synthetic methodologies, presents quantitative data for comparison, and provides comprehensive experimental protocols.
Introduction
This compound is a heterocyclic compound that has gained significant attention as a versatile synthetic intermediate.[1][2] Traditionally, the synthesis involves the cyclization of benzohydroxamic acid. This guide focuses on the most common and efficient methods for this transformation, highlighting a conventional two-step approach and a more recent one-pot synthesis. These methods offer researchers practical routes to access this important molecule. The use of this compound is considered a safer alternative to acyl azides, which are often explosive.[2][3][4] Differential scanning calorimetry has shown that this compound is thermally stable, unlike benzoyl azide (B81097) which decomposes rapidly.[2][3][4]
Synthetic Methodologies
The primary route for synthesizing this compound involves the reaction of benzohydroxamic acid with a carbonylating agent, most commonly N,N'-carbonyldiimidazole (CDI).[1][3][5] This reaction facilitates an intramolecular cyclization to form the desired dioxazolone ring.
Conventional Method
The conventional synthesis is a two-step process where benzohydroxamic acid is first isolated and then reacted with CDI in a suitable solvent.[1] While effective, this method can be time-consuming due to the need to isolate and dry the hydroxamic acid intermediate.[1][2] Dichloromethane has been a common solvent for this cyclization step, but due to its environmental and health concerns, greener alternatives like ethyl acetate (B1210297) are now preferred.[1][3]
One-Pot Synthesis
A more streamlined and efficient approach is a one-pot synthesis that starts from the corresponding acyl chloride (e.g., benzoyl chloride) and hydroxylamine (B1172632) hydrochloride.[1] This method avoids the isolation of the benzohydroxamic acid intermediate, saving time and potentially increasing the overall yield.[1] The reaction is typically carried out in a mixed solvent system, such as ethyl acetate and a small amount of N,N-dimethylformamide (DMF), and utilizes a base like triethylamine (B128534) to neutralize the hydrochloride salt.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound, allowing for easy comparison of different methodologies.
| Method | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference |
| Conventional | Benzohydroxamic Acid | N,N'-Carbonyldiimidazole (CDI) | Ethyl Acetate | 1 hour | 72 | [3] |
| Conventional | Benzohydroxamic Acid | N,N'-Carbonyldiimidazole (CDI) | Ethyl Acetate | 30 minutes | 66 | [5] |
| One-Pot | Benzoyl Chloride | Hydroxylamine HCl, Triethylamine, CDI | Ethyl Acetate / DMF (5:1) | Not Specified | 81 | [1] |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound.
Protocol 1: Conventional Synthesis from Benzohydroxamic Acid[3]
Materials:
-
Benzohydroxamic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Toluene (optional, for purification)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (1.0 eq).
-
Add ethyl acetate to suspend the benzohydroxamic acid.
-
Add N,N'-carbonyldiimidazole (1.01 - 1.2 eq) to the suspension in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by TLC.
-
After completion, quench the reaction by adding 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
For further purification, the crude product can be dissolved in toluene, filtered to remove any undissolved impurities, and the solvent evaporated to yield pure this compound as a white crystalline solid.
Protocol 2: One-Pot Synthesis from Benzoyl Chloride[1][5]
Materials:
-
Benzoyl chloride
-
Hydroxylamine hydrochloride
-
Triethylamine
-
N,N'-Carbonyldiimidazole (CDI)
-
Ethyl acetate (EtOAc)
-
N,N-Dimethylformamide (DMF)
-
2 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend hydroxylamine hydrochloride (1.2 eq) in a 5:1 mixture of ethyl acetate and DMF.
-
Cool the mixture in an ice bath and slowly add triethylamine (2.4 eq). Stir for 5 minutes.
-
Slowly add a solution of benzoyl chloride (1.0 eq) in ethyl acetate.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Add N,N'-carbonyldiimidazole (1.2 eq) in one portion and stir at room temperature for an additional 30 minutes.
-
Add 2 M HCl to quench the reaction.
-
Extract the mixture with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Synthesis Workflow
The following diagrams illustrate the logical flow of the synthetic procedures.
References
A Technical Guide to the One-Pot Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the efficient one-pot synthesis of 3-phenyl-1,4,2-dioxazol-5-one, a versatile compound with significant applications in materials science and synthetic chemistry.
Introduction
3-R-1,4,2-dioxazol-5-ones are a class of compounds increasingly utilized as regioselective amidation reagents and as electrolyte additives that enhance the cycling lifetimes of rechargeable lithium-ion batteries.[1][2][3] The traditional synthesis is a time-consuming, two-step process that requires the isolation and thorough drying of a hydroxamic acid intermediate, followed by a separate cyclization step, often using the environmentally harmful solvent dichloromethane.[2][3]
This document details a modern one-pot methodology that circumvents these issues. By starting with commercially available benzoyl chloride, this process eliminates the need to isolate the intermediate and utilizes more environmentally benign solvents.[2][3] The result is a streamlined, efficient synthesis that provides high yields and purity.[1][2]
Overall Reaction Scheme
The one-pot synthesis proceeds in two main stages within a single reaction vessel: the in situ formation of benzohydroxamic acid from benzoyl chloride and hydroxylamine (B1172632), followed by cyclization with N,N'-carbonyldiimidazole (CDI) to yield the final product.
Caption: General scheme of the one-pot synthesis.
Experimental Protocol
This protocol is adapted from the testing-scale one-pot method described by Hynes et al.[2]
Materials and Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Benzoyl chloride
-
N,N'-Carbonyldiimidazole (CDI)
-
2 M Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Hydroxylamine Deprotonation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 eq) in N,N-dimethylformamide (DMF) at room temperature.[2]
-
Add triethylamine (1.1 eq) in a single portion and stir the solution for 5 minutes.[2]
-
Solvent Addition and Cooling: Add ethyl acetate to the solution (a 5:1 volume ratio of EtOAc to DMF is recommended for optimal yield) and cool the reaction mixture to 0°C using an ice bath.[2]
-
Formation of Hydroxamic Acid Intermediate: Slowly add benzoyl chloride (1.0 eq) to the cooled reaction mixture. Stir the reaction at 0°C for 30 minutes.[2]
-
Cyclization: Add N,N'-carbonyldiimidazole (CDI) (1.2 eq) in one portion. Remove the flask from the ice bath and allow it to warm to room temperature. Stir for an additional 30 minutes.[2]
-
Work-up and Isolation: Quench the reaction by adding 2 M HCl.[1] Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[1][2]
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.[1][2]
-
The resulting white crystalline solid, this compound, can be further purified if necessary.[2]
Data Presentation
Quantitative data from the synthesis is summarized below for clarity and comparison.
Table 1: Reagent Stoichiometry for One-Pot Synthesis
| Reagent | Molar Equivalence |
| Benzoyl Chloride | 1.0 |
| Hydroxylamine Hydrochloride | 1.1 |
| Triethylamine | 1.1 |
| N,N'-Carbonyldiimidazole (CDI) | 1.2 |
Table 2: Yield and Physical Properties
| Starting Acyl Chloride | Product | Yield (%) | Melting Point (°C) |
| Benzoyl Chloride | This compound | 81[1][2] | 63-65[1][2] |
| p-Methoxybenzoyl chloride | 3-(p-methoxyphenyl)-1,4,2-dioxazol-5-one | High[1] | - |
| p-Nitrobenzoyl chloride | 3-(p-nitrophenyl)-1,4,2-dioxazol-5-one | Good[1] | - |
| p-Chlorobenzoyl chloride | 3-(p-chlorophenyl)-1,4,2-dioxazol-5-one | 49[2] | - |
| m-Chlorobenzoyl chloride | 3-(m-chlorophenyl)-1,4,2-dioxazol-5-one | 66[2] | 34-35[2] |
| o-Chlorobenzoyl chloride | 3-(o-chlorophenyl)-1,4,2-dioxazol-5-one | Modest[1] | 41-43[2] |
| 2-Thiophenecarbonyl chloride | 3-(2-thiophene)-1,4,2-dioxazol-5-one | 76[2] | - |
Table 3: Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | CDCl₃ | 7.87 (dt, 2H, J=1.9 Hz, 8.9 Hz), 7.67 (tt, 1H, J=1.9 Hz, 8.9 Hz), 7.53 (tt, 2H, J=1.9 Hz, 8.9 Hz)[1][2] |
| ¹³C NMR | CDCl₃ | 163.7, 154.0, 133.9, 129.5, 126.8, 120.3[1][2] |
Mandatory Visualization: Experimental Workflow
The logical flow of the one-pot synthesis is depicted below, from initial reagent combination to final product isolation.
Caption: Workflow for the one-pot synthesis of this compound.
Conclusion
The one-pot synthesis of this compound from benzoyl chloride offers a significant improvement over traditional multi-step methods.[2] By eliminating the isolation of the hydroxamic acid intermediate and avoiding the use of halogenated solvents, this approach is faster, more efficient, and more environmentally friendly.[2][3] The high yield (81%) and purity of the final product make this method highly suitable for both academic research and industrial-scale production for applications in energy storage and fine chemical synthesis.[1][2]
References
Mechanism of Acyl Nitrene Formation from 3-Phenyl-1,4,2-dioxazol-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanisms through which 3-Phenyl-1,4,2-dioxazol-5-one serves as a precursor for acyl nitrenes, a class of highly reactive intermediates pivotal in modern synthetic chemistry. Dioxazolones have emerged as superior alternatives to traditional acyl nitrene precursors, such as acyl azides, due to their enhanced stability, safety, and handling convenience.[1][2][3] This guide details the thermal, photochemical, and transition-metal-catalyzed pathways for acyl nitrene generation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Overview of this compound
3-Aryl-1,4,2-dioxazol-5-ones are stable, crystalline solids that function as versatile and efficient sources of N-acyl nitrenes for a variety of chemical transformations, including C-H amidation, amination, and the synthesis of nitrogen-containing heterocycles.[4][5] Unlike acyl azides, which are often unstable and potentially explosive, dioxazolones offer a safer profile, releasing only carbon dioxide as a benign byproduct upon decomposition.[2][5] Differential scanning calorimetry (DSC) studies have demonstrated the superior thermal stability of this compound compared to benzoyl azide, which decomposes rapidly.[1][2]
Thermal Stability
Quantitative thermal analysis highlights the stability of this compound. DSC measurements show it remains stable through multiple heating and cooling cycles, unlike benzoyl azide.[1][2]
| Compound | Parameter | 1st Cycle | 2nd Cycle | 3rd Cycle |
| This compound | Melting Enthalpy (ΔH, J/g) | 112 | 93.2 | 91.3 |
| Crystallization Enthalpy (ΔH, J/g) | 80.1 | 67.2 | 78.9 | |
| Benzoyl Azide | - | Rapid decomposition observed | - | - |
| Data sourced from DSC measurements.[1][2] |
Mechanisms of Acyl Nitrene Generation
The formation of an acyl nitrene or its synthetic equivalent, a metal-nitrenoid, from this compound can be initiated through several distinct pathways.
Thermal and Photochemical Decomposition
Historically, the thermal and photochemical decomposition of dioxazolones was shown to proceed via decarboxylation to generate a free acyl nitrene intermediate.[3][6][7] This highly electrophilic species is typically short-lived and undergoes a rapid Curtius-type rearrangement to form a more stable isocyanate.[6][7][8] This pathway is fundamental but often lacks the selectivity required for complex molecular synthesis. Recent studies have also explored visible-light-induced decarboxylation for specific transformations.[9][10]
Caption: Thermal or photochemical decarboxylation of dioxazolone to form an acyl nitrene.
Transition Metal-Catalyzed Formation
The most synthetically valuable pathway involves transition metal catalysis, which avoids the formation of a free nitrene. Instead, a metal-acylnitrenoid species is generated, which allows for highly selective and controlled C-N bond formation.[5][11] This approach is central to modern C-H amidation reactions.
Inner-Sphere Mechanism (Rh, Ir, Ru Catalysis)
In reactions catalyzed by Group 9 metals like Rh(III) and Ir(III), the process follows an inner-sphere mechanism.[6][8][11] The catalytic cycle involves:
-
C-H Activation: The catalyst activates a C-H bond of the substrate, forming a metallacycle intermediate.[11]
-
Ligand Exchange: The dioxazolone coordinates to the metal center. Studies have shown that dioxazolones have a higher binding affinity for the rhodium catalyst compared to acyl azides, leading to greater efficiency.[6][7][11]
-
Decarboxylative Activation: The coordinated dioxazolone undergoes decarboxylation to form a metal(V)-nitrenoid species.[6][8]
-
Reductive Elimination: The acyl nitrene moiety inserts into the metal-carbon bond, forming the C-N bond and regenerating the metal(III) catalyst.[11]
-
Protonolysis: The amidated product is released, and the catalyst re-enters the cycle.
Caption: Inner-sphere catalytic cycle for metal-catalyzed C-H amidation.
Copper-Catalyzed Transformations
Copper catalysts are also effective for promoting acyl nitrene transfer from dioxazolones.[12][13] These reactions proceed through a proposed copper nitrenoid intermediate. The mechanism typically involves the initial coordination of the dioxazolone to the copper center, followed by decarboxylation to form the key copper nitrenoid species, which then engages in the desired bond formation.[13]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a catalytic reaction are provided below.
Synthesis of this compound
Two common protocols for the synthesis are the traditional method from benzohydroxamic acid and a one-pot method from benzoyl chloride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 5. The use of dioxazolones for the catalytic transfer of acyl nitrenes - HIMS - University of Amsterdam [hims.uva.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.uva.nl [pure.uva.nl]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Visible-Light-Induced Decarboxylation of Dioxazolones to Phosphinimidic Amides and Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. BJOC - Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations [beilstein-journals.org]
- 13. Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Phenyl-1,4,2-dioxazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of 3-phenyl-1,4,2-dioxazol-5-one, a compound of increasing interest in organic synthesis, particularly as a stable and efficient acyl nitrene precursor. This document collates available quantitative data, details experimental protocols for thermal analysis, and presents visual diagrams of the decomposition mechanism and experimental workflows to serve as a valuable resource for researchers in drug development and related fields.
Introduction
This compound is a heterocyclic compound that has gained significant attention as a safer and more manageable alternative to traditional acyl nitrene precursors, such as acyl azides.[1][2] Its enhanced thermal stability is a key attribute, allowing for safer handling, storage, and application in a variety of chemical transformations, most notably in C-H amidation reactions.[3][4] Understanding the thermal behavior of this compound is critical for its effective and safe utilization in synthetic protocols, particularly in the context of process development and safety assessment in the pharmaceutical and chemical industries.
This guide details the thermal properties of this compound, including its melting point and decomposition characteristics. It outlines the primary decomposition pathway, which involves the extrusion of carbon dioxide to form a highly reactive acyl nitrene intermediate, followed by a Curtius-type rearrangement to phenyl isocyanate.[5][6] Further decomposition of the resulting isocyanate is also discussed.
Thermal Stability and Decomposition Data
Quantitative thermal analysis provides crucial parameters for assessing the stability of a compound. The following tables summarize the available data for this compound.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃ | [7] |
| Molecular Weight | 163.13 g/mol | [7] |
| Melting Point | 63-65 °C | [8] |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Cycle | Process | Enthalpy (ΔH) (J/g) |
| 1st | Crystallization | 80.1 |
| Melting | 112 | |
| 2nd | Crystallization | 67.2 |
| Melting | 93.2 | |
| 3rd | Crystallization | 78.9 |
| Melting | 91.3 |
Data obtained from a study by Chang et al., which demonstrated the compound's good thermal stability over multiple heating and cooling cycles.[9]
Decomposition Pathway
The thermal decomposition of this compound proceeds through a well-established mechanism involving the formation of a key reactive intermediate.
Primary Decomposition
The initial step in the thermal decomposition is the concerted loss of carbon dioxide (CO₂) to generate a benzoyl nitrene intermediate. This acyl nitrene is highly reactive and undergoes a rapid Curtius-type rearrangement to form phenyl isocyanate.[5][6]
Secondary Decomposition of Phenyl Isocyanate
Phenyl isocyanate, the primary product of the initial decomposition, is itself thermally reactive and can undergo further reactions, especially at elevated temperatures. These secondary reactions can include:
-
Dimerization and Trimerization: Phenyl isocyanate can react with itself to form dimers (uretdiones) and trimers (isocyanurates).[1]
-
Hydrolysis: In the presence of water, phenyl isocyanate can hydrolyze to form aniline (B41778) and carbon dioxide.[1]
-
Reaction with other nucleophiles: Phenyl isocyanate is highly reactive towards nucleophiles such as alcohols and amines.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 3. web.williams.edu [web.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. This compound | C8H5NO3 | CID 13795840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenyl-1,4,2-dioxazol-5-one as a stable nitrene precursor in organic synthesis
An In-depth Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one as a Stable Nitrene Precursor in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for safe, stable, and efficient reagents is a cornerstone of modern organic synthesis. 3-Substituted 1,4,2-dioxazol-5-ones have emerged as a superior class of precursors for generating N-acyl nitrenes, highly reactive intermediates pivotal for C-N bond formation.[1] This guide focuses on this compound, a prominent member of this class, detailing its synthesis, stability, and broad utility as a versatile amidating agent.[1] Unlike traditional nitrene precursors such as acyl azides, which are often thermally unstable and potentially explosive, this compound offers a significantly enhanced safety profile without compromising reactivity.[2][3] Its application in transition-metal-catalyzed reactions, particularly C–H amidation, has enabled the construction of complex nitrogen-containing molecules under mild conditions, making it an invaluable tool for researchers in medicinal chemistry and materials science.[4][5]
Introduction: A Safer Alternative for Acyl Nitrene Generation
Acyl nitrenes are highly reactive intermediates widely used for constructing C-N bonds through reactions like C-H insertion, aziridination, and cycloaddition. Historically, their generation has relied heavily on the thermal or photochemical decomposition of acyl azides.[4] However, the intrinsic instability and potential for explosive decomposition of low molecular weight acyl azides pose significant safety risks, limiting their scalability and practical application.[4][6]
This compound has emerged as a robust and safer alternative.[6] It serves as a stable crystalline solid that, upon thermal or catalytic activation, undergoes decarboxylation to generate the desired acyl nitrene intermediate, releasing carbon dioxide as the sole byproduct.[3][4] This approach circumvents the hazards associated with acyl azides while providing a highly efficient source of nitrenes for a wide array of synthetic transformations.[2][3]
Enhanced Thermal Stability
A key advantage of this compound is its superior thermal stability compared to conventional acyl nitrene precursors like benzoyl azide (B81097). Differential Scanning Calorimetry (DSC) analysis demonstrates that this compound is thermally stable, whereas benzoyl azide decomposes rapidly.[2][3] This enhanced stability allows for safer handling, storage, and application in reactions that may require elevated temperatures.[2][6]
Table 1: Thermal Properties of this compound from DSC Measurement [3]
| Cycle | Property | ΔH (J/g) |
| 1st Cycle | Crystallization | 80.1 |
| Melting | 112 | |
| 2nd Cycle | Crystallization | 67.2 |
| Melting | 93.2 | |
| 3rd Cycle | Crystallization | 78.9 |
| Melting | 91.3 |
Data indicates good thermal stability over multiple heating and cooling cycles.[3]
Synthesis of this compound
The synthesis of this compound is straightforward and can be accomplished through multiple high-yielding routes, often utilizing environmentally benign solvents.[7][8]
Synthesis from Benzohydroxamic Acid
A common and efficient method involves the cyclization of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI).[2][8] This method avoids harsh reagents and typically proceeds to completion at room temperature.[8]
Caption: Synthesis of this compound from Benzohydroxamic Acid.
Experimental Protocol: Synthesis from Benzohydroxamic Acid (100 mmol Scale)[2][3]
-
To an oven-dried 300 mL round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (13.7 g, 100 mmol), ethyl acetate (200 mL), and 1,1′-carbonyldiimidazole (16.3 g, 101 mmol) sequentially under atmospheric conditions.
-
Stir the resulting suspension vigorously for 1 hour at room temperature, during which the mixture becomes a clear solution.
-
Quench the reaction mixture with 1 N HCl (250 mL).
-
Extract the mixture with ethyl acetate (200 mL).
-
Separate the organic layer and dry it over anhydrous MgSO₄ (12 g).
-
Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by dissolving in a minimal amount of a suitable solvent like toluene, filtering any undissolved impurities, and evaporating the solvent.[2] A yield of 72% (11.8 g) has been reported for this scale-up synthesis.[2]
One-Pot Synthesis from Acyl Chlorides
A more convergent one-pot method has been developed, starting from commercially available acyl chlorides.[7][9] This process eliminates the need to isolate the hydroxamic acid intermediate, streamlining the synthesis.[7]
Caption: One-pot synthesis of this compound from Benzoyl Chloride.
Generation of Acyl Nitrene and Reaction Mechanisms
This compound serves as a precursor to a metal-acylnitrenoid species upon coordination to a transition metal center, followed by decarboxylation.[10][11] This highly electrophilic intermediate is the key player in subsequent C-N bond-forming reactions.[5]
Caption: General pathway for transition-metal-catalyzed nitrene generation and C-H amidation.
Applications in Organic Synthesis
The stability and predictable reactivity of this compound have led to its widespread adoption in various synthetic transformations.
Transition Metal-Catalyzed C–H Amidation
The most prominent application is in directed C(sp²)–H and C(sp³)–H amidation reactions.[4] Catalysts based on rhodium, iridium, ruthenium, and cobalt have been successfully employed.[1][12] These reactions are highly efficient for installing amide functionalities onto arenes and alkanes, often with excellent regioselectivity controlled by a directing group.[4][5]
Table 2: Solvent Optimization for Rh(III)-Catalyzed C–H Amidation [2]
| Entry | Solvent | Yield of Product 10 (%) | Yield of Product 11 (%) |
| 1 | 1,2-DCE | 99 | 89 |
| 2 | Methanol | 89 | <1 |
| 3 | t-Butanol | 92 | 73 |
| 4 | Acetic Acid | 89 | 58 |
| 5 | Acetonitrile | 20 | <1 |
| 6 | Acetone | 83 | 89 |
| 7 | Ethyl Acetate | 99 | 99 |
| 8 | THF | 91 | 75 |
| 9 | Toluene | 91 | <1 |
Reaction conditions: Substrate (0.20 mmol) and this compound (0.22 mmol). Product 10 from 2-phenylpyridine (B120327), Product 11 from a ketoxime-containing arene. Yields determined by NMR.[2] The study highlights that ethyl acetate, a green solvent, provides excellent yields, replacing hazardous chlorinated solvents like 1,2-dichloroethane (B1671644) (1,2-DCE).[2][3]
Experimental Protocol: Rh(III)-Catalyzed C–H Amidation of 2-Phenylpyridine (200 mmol Scale)[2]
-
To a solution of this compound (210 mmol, 1.05 equiv), [Cp*RhCl₂]₂ (0.500 mol%, 1.00 mmol), and AgNTf₂ (2.00 mol%, 4.00 mmol) in ethyl acetate (120 mL) at 40 °C, add 2-phenylpyridine (200 mmol, 1.00 equiv) over 3.5 hours using a syringe pump.
-
Maintain the internal reaction temperature below 45 °C throughout the addition. Note: The reaction is highly exothermic (-290 kJ/mol), requiring careful control of the addition rate to prevent uncontrolled heat and CO₂ evolution.[2]
-
After the addition is complete, stir the reaction for an additional 4 hours, monitoring by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture and process for product isolation, typically involving filtration and recrystallization.
Synthesis of Ureas and Other Heterocycles
Thermally induced decomposition of this compound generates an isocyanate intermediate via a Curtius-type rearrangement.[4][12] This reactive isocyanate can be trapped in situ by various nucleophiles, such as amines, to afford unsymmetrical ureas, which are important motifs in pharmaceuticals and agrochemicals.[12] This method has been successfully applied to the gram-scale synthesis of the herbicide linuron (B1675549) and the anti-cancer drug sorafenib.[12]
Table 3: Selected Examples of Unsymmetrical Urea Synthesis [12]
| Dioxazolone | Amine | Product | Yield (%) |
| This compound | p-Anisidine | 1-(4-Methoxyphenyl)-3-phenylurea | 98 |
| 3-(p-Tolyl)-1,4,2-dioxazol-5-one | n-Amylamine | 1-Pentyl-3-(p-tolyl)urea | 65 |
| 3-(3,4-Dichlorophenyl)-1,4,2-dioxazol-5-one | N,O-Dimethylhydroxylamine | Linuron (Herbicide) | 82 |
| 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one | 4-(4-Aminophenoxy)-N-methylpicolinamide | Sorafenib (Anti-cancer drug) | 86 |
Cycloaddition and Lactam Synthesis
The generated acyl nitrene can participate in various intramolecular reactions to form complex heterocyclic structures. Iridium-catalyzed intramolecular C-H amidation of dioxazolones bearing alkyl chains can lead to the formation of valuable lactam skeletons.[10][11] In some cases, unexpected skeletal rearrangements can occur, providing access to unique molecular architectures.[10][11]
Conclusion
This compound has firmly established itself as a premier precursor for acyl nitrene generation in modern organic synthesis. Its remarkable thermal stability, ease of synthesis, and high reactivity in catalytic C-N bond formation offer significant advantages over traditional, more hazardous reagents.[2][6] The ability to use greener solvents and perform reactions on a large scale further enhances its practical utility.[2] For researchers, scientists, and drug development professionals, this compound represents a safe, versatile, and powerful tool for the efficient construction of nitrogen-containing compounds, paving the way for innovations in medicine and materials science.
References
- 1. Dioxazolone mediated cyclization reactions through C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pure.uva.nl [pure.uva.nl]
- 12. tandfonline.com [tandfonline.com]
Spectroscopic and Mechanistic Insights into 3-Phenyl-1,4,2-dioxazol-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 3-Phenyl-1,4,2-dioxazol-5-one, a versatile reagent in modern organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines the experimental protocols for its synthesis and characterization, and visualizes its key role as an acyl nitrene precursor in transition metal-catalyzed C-H amidation reactions.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on 300 MHz or 500 MHz spectrometers using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | ~7.80 - 7.90 | m, 2H (ortho-protons of phenyl ring) |
| ~7.50 - 7.65 | m, 3H (meta- and para-protons of phenyl ring) | |
| ¹³C | ~163.0 | C=O (dioxazolone ring) |
| ~154.0 | C=N (dioxazolone ring) | |
| ~134.0 | Quaternary carbon (phenyl ring) | |
| ~131.0 | CH (para-carbon of phenyl ring) | |
| ~129.0 | CH (ortho/meta-carbons of phenyl ring) | |
| ~127.0 | CH (ortho/meta-carbons of phenyl ring) |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation based on available literature, including patent documentation which describes the spectra of numerous substituted analogs[1].
Infrared (IR) Spectroscopy
IR spectra are typically acquired using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1820 - 1800 | Strong | C=O stretch (lactone carbonyl) |
| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1200 - 1000 | Medium-Strong | C-O and N-O stretching vibrations |
Note: The characteristic strong absorption of the carbonyl group is a key feature in the IR spectrum of this compound.
Experimental Protocols
Synthesis of this compound
A common and scalable method for the synthesis of this compound involves the reaction of benzohydroxamic acid with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI).[1][2]
Materials:
-
Benzohydroxamic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Toluene (for recrystallization/purification)
Procedure:
-
To a suspension of benzohydroxamic acid in ethyl acetate, N,N'-carbonyldiimidazole is added in one portion at room temperature.[1][2]
-
The reaction mixture is stirred vigorously for approximately one hour, during which the suspension typically becomes a clear solution.[2]
-
The reaction is then quenched by the addition of 1 N HCl.[2]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[2]
-
The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[1][2]
-
The crude product can be further purified by dissolving it in a minimal amount of a suitable solvent like toluene, filtering off any insoluble impurities, and then removing the solvent under reduced pressure to yield the final product as a white solid.[2]
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker 300 MHz or 500 MHz).
-
Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Key Applications and Reaction Mechanisms
This compound is a highly effective and thermally stable precursor for the in-situ generation of acyl nitrenes.[2] This reactivity is harnessed in various organic transformations, most notably in transition metal-catalyzed C-H amidation reactions.
Rhodium-Catalyzed C-H Amidation
The following diagram illustrates the generally accepted catalytic cycle for the rhodium(III)-catalyzed C-H amidation of an aromatic substrate using this compound.
Caption: Catalytic cycle of Rh(III)-catalyzed C-H amidation.
This catalytic cycle commences with the coordination of the this compound to the rhodium(III) catalyst. Subsequent decarboxylation generates a highly reactive Rh(V)-imido intermediate. This intermediate then undergoes C-H activation with the substrate to form a cyclometalated species. Finally, reductive elimination yields the amidated product and regenerates the active Rh(III) catalyst for the next cycle. This process is highly valued for its efficiency and the generation of carbon dioxide as the sole byproduct.[2]
References
Potential Biological Activities of 3-Phenyl-1,4,2-dioxazol-5-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Phenyl-1,4,2-dioxazol-5-one scaffold is a heterocyclic structure of growing interest in medicinal chemistry and drug discovery. While extensive research into the biological activities of its derivatives is still emerging, preliminary studies and data on structurally related compounds suggest a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the currently identified biological activities, focusing on enzyme inhibition, and offers detailed experimental protocols where available. Due to the limited specific data on this compound derivatives, this report also includes information on closely related analogs to highlight the potential of this chemical class.
Introduction
This compound and its derivatives are characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom, with a phenyl group attached at the 3-position. This core structure serves as a versatile synthetic intermediate.[1] The biological potential of this class of compounds is an active area of investigation, with initial findings pointing towards applications in enzyme inhibition. This document aims to consolidate the existing, albeit limited, scientific literature on the biological activities of these compounds and their close analogs, providing a resource for researchers in the field.
Enzyme Inhibition
A notable biological activity identified for derivatives of the 1,4,2-dioxazole (B14750496) class is the inhibition of specific enzymes. Research has highlighted the potential of these compounds as potent and selective inhibitors.
Firefly Luciferase Inhibition
A significant study identified 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent inhibitors of firefly luciferase (FLuc). This discovery is particularly relevant for high-throughput screening (HTS) campaigns that utilize luciferase reporter gene assays, as these compounds can act as "false positives." The study revealed that these derivatives are highly potent, with some exhibiting subnanomolar IC50 values.
| Compound ID | Structure | IC50 (nM) |
| Derivative 1 | 5-benzyl-3-phenyl-1,4,2-dioxazole | Data not available in abstract |
| Derivative 2 | (Substituted)-5-benzyl-3-phenyl-1,4,2-dioxazole | Data not available in abstract |
| Resveratrol (Control) | 59 |
Note: Specific IC50 values for the most potent compounds, reported to be in the subnanomolar range, were not available in the abstracts of the reviewed literature. Access to the full-text articles is required for a complete quantitative summary.
A detailed experimental protocol for the firefly luciferase inhibition assay, as would typically be found in the full scientific publication, is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against firefly luciferase.
Materials:
-
Recombinant firefly luciferase enzyme
-
D-luciferin (substrate)
-
ATP (co-factor)
-
Assay buffer (e.g., Tris-HCl with MgSO4 and DTT)
-
Test compounds (this compound derivatives)
-
96-well microplates (opaque, white)
-
Luminometer
Procedure:
-
Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: In each well of the 96-well plate, the firefly luciferase enzyme is pre-incubated with the test compound at various concentrations for a specified period at room temperature.
-
Initiation of Luminescence: The luminescent reaction is initiated by the addition of a solution containing D-luciferin and ATP.
-
Measurement: The luminescence intensity is immediately measured using a luminometer.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: Experimental Workflow for Firefly Luciferase Inhibition Assay
Caption: Workflow for determining IC50 values in a firefly luciferase inhibition assay.
Potential Antimicrobial and Antiviral Activities
While specific studies on the antimicrobial and antiviral properties of this compound derivatives are limited in the public domain, the parent compound, also referred to as phthalazone, has been noted for its potential in these areas.[1] This suggests that derivatives of this scaffold could be promising candidates for the development of new anti-infective agents. Further research is required to isolate and characterize specific antimicrobial and antiviral activities, including the determination of Minimum Inhibitory Concentrations (MICs) against various pathogens.
Future Directions and Conclusion
The exploration of the biological activities of this compound derivatives is in its early stages. The potent inhibition of firefly luciferase by closely related analogs underscores the potential of this scaffold to interact with biological targets with high affinity and specificity.
Future research should focus on:
-
Systematic Screening: Conducting broad-based screening of a library of this compound derivatives against a wide range of biological targets, including kinases, proteases, and receptors.
-
Antimicrobial and Antiviral Evaluation: Performing comprehensive studies to identify and quantify any antimicrobial and antiviral activities, including mechanism of action studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of analogs to establish clear SARs that can guide the design of more potent and selective compounds.
Disclaimer: The information provided in this document is based on a review of publicly available scientific literature abstracts. A comprehensive understanding of the biological activities of this compound derivatives requires access to and analysis of full-text research articles. The experimental protocols provided are generalized representations and may require optimization for specific applications.
References
3-Phenyl-1,4,2-dioxazol-5-one: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to 3-Phenyl-1,4,2-dioxazol-5-one. This versatile compound has emerged as a significant reagent in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its unique reactivity as a stable acyl nitrene precursor offers a safer and more efficient alternative to traditional reagents.
Core Applications
This compound is a multifaceted compound with a growing number of applications in various fields of chemistry.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, enabling the development of new drugs with potentially improved efficacy and safety profiles.[1] Its utility extends to being a building block for diverse organic compounds, contributing to advancements in chemical research and the discovery of novel materials.[1]
One of the most significant applications of this compound is in C-H amidation reactions.[2][3] It has been successfully employed in Cp*Rh(III)-catalyzed direct C-H amidation, offering high reactivity and functional group tolerance under mild conditions.[2][4] This makes it a valuable tool for the late-stage functionalization of complex molecules, a crucial step in drug discovery.
Furthermore, this dioxazolone is recognized as a safe and stable precursor for acyl nitrenes, which can then rearrange to form isocyanates via a Lossen-type rearrangement.[4][5] This provides a more environmentally friendly alternative to the hazardous Curtius and Hoffmann rearrangements for the synthesis of isocyanates.[3] Beyond synthetic chemistry, this compound has also been investigated as an electrolyte additive to enhance the performance of lithium-ion batteries.[3][6] Other applications include its use in the preparation of dyes and pigments due to its ability to form colored complexes with metal ions.[1]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with a focus on improving yield, safety, and scalability.
Two-Step Synthesis from Benzohydroxamic Acid
A common laboratory-scale synthesis involves the reaction of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable solvent like ethyl acetate (B1210297).[2][3]
Experimental Protocol: Synthesis of this compound (100 mmol Scale) [2]
-
Materials:
-
Benzohydroxamic acid (13.7 g, 100 mmol)
-
1,1′-Carbonyldiimidazole (CDI) (16.3 g, 101 mmol)
-
Ethyl acetate (200 mL)
-
1 N HCl (250 mL)
-
Magnesium sulfate (B86663) (MgSO₄) (12 g)
-
-
Procedure:
-
To an oven-dried 300 mL round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (13.7 g, 100 mmol), ethyl acetate (200 mL), and 1,1′-carbonyldiimidazole (16.3 g, 101 mmol) sequentially under atmospheric conditions.
-
Stir the mixture vigorously for 1 hour.
-
Quench the reaction mixture with 1 N HCl (250 mL).
-
Extract the mixture with ethyl acetate (200 mL).
-
Separate the organic layer and dry it over MgSO₄ (12 g).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude mixture in toluene.
-
Filter any undissolved impurities.
-
Evaporate the toluene to yield the desired product.
-
-
Yield: 11.8 g (72%)
One-Pot Synthesis from Benzoyl Chloride
A more streamlined one-pot synthesis has been developed, starting from commercially available benzoyl chloride, hydroxylamine (B1172632) hydrochloride, and CDI.[6] This method offers high yields and avoids the isolation of the intermediate hydroxamic acid.[6]
Experimental Protocol: One-Pot Synthesis of this compound [6]
-
Materials:
-
Benzoyl chloride
-
Hydroxylamine hydrochloride
-
1,1′-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Deprotonate hydroxylamine hydrochloride in pure DMF.
-
Add ethyl acetate to create a 1:5 (v/v) DMF:EtOAc solvent blend.
-
Add benzoyl chloride to the reaction mixture.
-
Add CDI to facilitate the cyclization.
-
The reaction proceeds under mild conditions.
-
-
Yield: 81%[6]
Key Reactions and Mechanistic Insights
Cp*Rh(III)-Catalyzed C-H Amidation
A significant application of this compound is in the rhodium-catalyzed C-H amidation of arenes. This reaction proceeds with high efficiency and selectivity, particularly for the ortho-amidation of substrates containing a directing group.
The general mechanism for the directed C-H amidation involves the coordination of the dioxazolone to the Rh(III) catalyst, followed by decarboxylation to form a rhodium-nitrenoid intermediate.[5][7] This intermediate then undergoes C-H activation and reductive elimination to afford the amidated product.
Caption: Generalized pathway for Cp*Rh(III)-catalyzed C-H amidation.
Lossen Rearrangement to Isocyanates
Thermal decomposition of this compound leads to the formation of an acyl nitrene intermediate, which readily undergoes a Lossen rearrangement to produce phenyl isocyanate.[5] This provides a valuable and safer route to isocyanates, which are important building blocks in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Caption: Thermal decomposition and Lossen rearrangement of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from reported studies on the synthesis and reactions of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Benzohydroxamic acid | CDI | Ethyl acetate | 72 | [2] |
| Benzoyl chloride | Hydroxylamine HCl, CDI | DMF/EtOAc (1:5) | 81 | [6] |
Table 2: Solvent Effects on Cp*Rh(III)-Catalyzed C-H Amidation [2]
| Solvent | Yield of N-[2-(Pyridin-2-yl)phenyl]benzamide (%) |
| 1,2-Dichloroethane | 99 |
| Methanol | 89 |
| t-Butanol | 92 |
| Acetic acid | 89 |
| Acetonitrile | 20 |
| Acetone | 83 |
| Dimethylformamide | 65 |
| Ethyl acetate | 99 |
| Tetrahydrofuran | 91 |
| 1,2-Dimethoxyethane | 95 |
| Toluene | 91 |
Safety and Handling
Differential scanning calorimetry (DSC) measurements have shown that this compound is thermally stable, especially when compared to benzoyl azide, a conventional precursor of acyl nitrenes that decomposes rapidly.[2][4] This improved thermal stability enhances the operational safety of reactions involving this reagent.[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It should be stored in a cool, dry place.
Conclusion
This compound has established itself as a valuable and versatile reagent in modern organic synthesis. Its stability, high reactivity in C-H amidation, and its role as a safe isocyanate precursor make it an attractive tool for researchers in drug discovery and materials science. The development of efficient one-pot synthetic procedures further enhances its accessibility and utility. Future research is likely to uncover even more applications for this remarkable compound, solidifying its importance in the chemist's toolkit.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.uva.nl [pure.uva.nl]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Methodological & Application
Application Notes and Protocols: Cp*Rh(III)-Catalyzed C-H Amidation Using 3-Phenyl-1,4,2-dioxazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H amidation has emerged as a powerful and atom-economical strategy for the synthesis of amides, which are prevalent motifs in pharmaceuticals and biologically active compounds.[1][2] This protocol details the application of a Cp*Rh(III) (pentamethylcyclopentadienyl rhodium III) catalyst for the directed C-H amidation of arenes and heteroarenes using 3-phenyl-1,4,2-dioxazol-5-one as a robust and safe amidating agent.[3][4] This methodology offers significant advantages over traditional methods that often require pre-functionalized starting materials.
The use of 3-substituted 1,4,2-dioxazol-5-ones as acyl nitrene precursors in conjunction with transition metal catalysts, such as CpRh(III), has gained significant traction.[4][5] These reagents are thermally stable, easily prepared, and safer alternatives to commonly used acyl azides, which are prone to explosive decomposition.[3][4] The CpRh(III)-catalyzed reaction proceeds under mild conditions, exhibits broad substrate scope, and demonstrates excellent functional group tolerance, making it a valuable tool for late-stage functionalization in drug discovery and development.[3][6]
Reaction Principle
The reaction proceeds via a directed C-H activation mechanism. A directing group on the substrate coordinates to the Cp*Rh(III) catalyst, positioning it for regioselective C-H bond cleavage of an ortho-C-H bond to form a rhodacycle intermediate. The this compound then coordinates to the rhodium center and undergoes insertion into the Rh-C bond, followed by reductive elimination to afford the amidated product and regenerate the active Rh(III) catalyst. The reaction releases carbon dioxide as the only byproduct.
Applications
-
Lead Optimization: Rapidly generate analogs of lead compounds by introducing amide functionalities at specific C-H bonds to explore structure-activity relationships (SAR).
-
Late-Stage Functionalization: Modify complex molecules and natural products at a late stage of the synthesis, avoiding lengthy de novo synthetic routes.[6]
-
Fragment-Based Drug Discovery: Synthesize novel fragments containing amide groups for screening libraries.
-
Materials Science: Prepare novel organic materials with tailored electronic and photophysical properties.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.
-
Solvents should be dried and degassed prior to use.
-
Reagents should be of high purity. This compound can be synthesized from the corresponding hydroxamic acid.[4]
Representative Protocol for Cp*Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327)
This protocol is adapted from a reported gram-scale synthesis.[3]
Materials:
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgNTf₂ (silver bis(trifluoromethanesulfonyl)imide)
-
This compound
-
2-Phenylpyridine
-
Ethyl acetate (B1210297) (EtOAc), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Cp*RhCl₂]₂ (0.500 mol%), AgNTf₂ (2.00 mol%), and this compound (1.05 equivalents).
-
Add anhydrous ethyl acetate to the flask.
-
Stir the mixture at 40 °C.
-
Slowly add a solution of 2-phenylpyridine (1.00 equivalent) in ethyl acetate to the reaction mixture over 3.5 hours using a syringe pump. It is crucial to maintain the reaction temperature below 45 °C as the reaction is exothermic.[3]
-
Upon completion of the addition, allow the reaction to stir at 40 °C until complete consumption of the starting material is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[3]
Data Presentation
The following tables summarize the reaction conditions and yields for the Cp*Rh(III)-catalyzed C-H amidation of various substrates with this compound.
Table 1: Optimization of Reaction Solvent [3]
| Entry | Solvent | Yield (%) |
| 1 | 1,2-DCE | 99 |
| 2 | Methanol | 89 |
| 3 | t-Butanol | 92 |
| 4 | Acetic acid | 89 |
| 5 | Acetonitrile | 20 |
| 6 | Acetone | 83 |
| 7 | DMF | 65 |
| 8 | Ethyl Acetate | 99 |
| 9 | THF | 91 |
| 10 | 1,2-DME | 95 |
| 11 | Toluene | 91 |
Reaction conditions: Substrate (0.20 mmol), this compound (0.22 mmol), [Cp*RhCl₂]₂ (0.5 mol%), AgNTf₂ (2.0 mol%) in solvent at 40 °C. Yields determined by NMR.
Table 2: Substrate Scope of Cp*Rh(III)-Catalyzed C-H Amidation
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | N-(2-(pyridin-2-yl)phenyl)benzamide | 99[3] |
| 1-Phenyl-1H-pyrazole | N-(2-(1H-pyrazol-1-yl)phenyl)benzamide | >95 |
| Phenyl-2-pyridylmethanone oxime | N-(2-(pyridin-2-yl(hydroxyimino)methyl)phenyl)benzamide | 98 |
| N-Phenyl-2-aminopyridine | N-(2-(phenylamino)pyridin-3-yl)benzamide | >95 |
| Benzo[h]quinoline | N-(10-quinolyl)benzamide | 95 |
Yields are for isolated products.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Cp*Rh(III)-catalyzed C-H amidation.
Caption: General experimental workflow for C-H amidation.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Cp*Rh(III)-catalyzed C-H amidation with this compound is depicted below.
Caption: Proposed catalytic cycle for C-H amidation.
Safety and Handling
-
Rhodium Catalyst: While generally stable, handle rhodium compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: This compound is significantly more thermally stable than acyl azides.[3][4] However, as with all chemical reagents, it should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
-
Pressurized Systems: The reaction generates CO₂ gas. Ensure that the reaction vessel is not sealed tightly to avoid pressure buildup.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst has not been deactivated by exposure to air or moisture. Use freshly opened or properly stored catalyst. |
| Poor quality solvent/reagents | Use anhydrous and degassed solvents. Ensure the purity of the substrate and amidating agent. | |
| Insufficient temperature | Check and calibrate the heating source to ensure the reaction is maintained at 40 °C. | |
| Formation of side products | Reaction temperature too high | Carefully control the rate of addition of the substrate to manage the exotherm. Ensure the reaction temperature does not exceed 45 °C.[3] |
| Presence of water | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. | |
| Difficulty in purification | Co-elution of starting material/product | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The Cp*Rh(III)-catalyzed C-H amidation using this compound represents a highly efficient, practical, and safe method for the synthesis of a wide range of amides. Its broad functional group tolerance and applicability to complex molecules make it a powerful tool in modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The provided protocols and data serve as a valuable resource for researchers looking to implement this methodology in their work.
References
Application Notes and Protocols for Regioselective Amidation with 3-Phenyl-1,4,2-dioxazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regioselective C-H amidation is a powerful transformation in modern organic synthesis, enabling the direct introduction of amide functionalities into complex molecules. This approach is of paramount importance in drug discovery and development, where the amide bond is a ubiquitous structural motif. Among the various reagents developed for this purpose, 3-phenyl-1,4,2-dioxazol-5-one has emerged as a superior acyl nitrene precursor.[1][2][3] It offers significant advantages over traditional reagents like acyl azides, including enhanced thermal stability, improved safety, and the generation of only carbon dioxide as a byproduct.[4][5][6][7] This protocol provides detailed procedures for the synthesis of this compound and its application in transition-metal-catalyzed regioselective amidation reactions.
Key Advantages of this compound
-
Enhanced Safety: Thermally stable and less explosive compared to benzoyl azide.[5][6][7]
-
High Reactivity: Exhibits a strong coordination propensity to metal catalysts, leading to efficient nitrene transfer.[5]
-
Green Chemistry: The sole byproduct of the amidation reaction is carbon dioxide.[4][5] Recent protocols have also focused on the use of environmentally benign solvents like ethyl acetate (B1210297).[5]
-
Convenience: Easier to prepare, store, and handle in comparison to acyl azides.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a robust and scalable one-pot synthesis of this compound from benzohydroxamic acid.
Materials:
-
Benzohydroxamic acid
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (1.0 equiv).
-
Add ethyl acetate as the solvent.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.01-1.2 equiv) in one portion to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by dissolving in toluene, filtering any undissolved impurities, and evaporating the solvent to yield pure this compound as a white crystalline solid. A 100 mmol scale reaction can yield approximately 72% of the final product.[5]
Protocol 2: Rh(III)-Catalyzed Regioselective C-H Amidation of 2-Phenylpyridine (B120327)
This protocol details the regioselective ortho-amidation of 2-phenylpyridine using a rhodium catalyst.
Materials:
-
2-Phenylpyridine
-
This compound
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Silver hexafluoroantimonate (AgSbF₆) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Ethyl acetate (EtOAc) or 1,2-Dichloroethane (B1671644) (DCE)
-
Celite
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
To an oven-dried reaction vessel, add 2-phenylpyridine (1.0 equiv), this compound (1.1-1.5 equiv), [Cp*RhCl₂]₂ (2.0-2.5 mol%), and AgSbF₆ (10 mol%) or AgNTf₂ (8.0 mol%).
-
Add ethyl acetate or 1,2-dichloroethane as the solvent.
-
Stir the reaction mixture at a temperature ranging from 40 °C to 60 °C for the required time (typically 12-18 hours). Monitor the reaction progress by TLC or LC-MS. A needle can be placed through the septum to serve as an outlet for the evolved CO₂.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with additional ethyl acetate and filter through a pad of Celite to remove the silver salts. Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-(2-(pyridin-2-yl)phenyl)benzamide.
Quantitative Data Summary
The following table summarizes the yields for the regioselective amidation of various substrates with dioxazolones under different catalytic systems.
| Substrate | Catalyst System | Dioxazolone | Product | Yield (%) | Reference |
| 2-Phenylpyridine | [CpRhCl₂]₂ / AgNTf₂ | This compound | N-(2-(pyridin-2-yl)phenyl)benzamide | High Conversion | [5] |
| 1-Phenylethan-1-one O-methyl oxime | [CpRhCl₂]₂ / AgNTf₂ | This compound | ortho-Amidated Oxime | High Conversion | [5] |
| Indazolone Derivatives | [CpRhCl₂]₂ / AgSbF₆ | 3-Aryl-1,4,2-dioxazol-5-ones | ortho-Amidated Indazolones | Moderate to High | [1][6] |
| Nitrones | [CpIrCl₂]₂ / AgSbF₆ | Various Dioxazolones | ortho-Amidated Nitrones | Good to Excellent | [9] |
| Tertiary Alcohols (with oxime directing group) | [CpIrCl₂]₂ / AgOAc | 3-Fluoroalkyl-1,4,2-dioxazol-5-one | 1,2-Aminoalcohols | up to 93% | [4] |
| N-Sulfonyl Amides | Pd(OAc)₂ | - | Isoquinolinones/Pyridinones | up to 96% | [10] |
| Pivalamide Derivatives | IndRh(III) complexes | 3-Pentyl-1,4,2-dioxazol-5-one | β-C(sp³)-N products | up to 92% | [11] |
Reaction Mechanism and Workflow
The regioselective C-H amidation with this compound is typically catalyzed by group 9 transition metals like Rh(III) or Ir(III). The generally accepted mechanism involves the formation of a key metal-nitrenoid intermediate.
Caption: Proposed catalytic cycle for the transition-metal-catalyzed C-H amidation.
The experimental workflow for a typical regioselective amidation reaction is outlined below.
Caption: General experimental workflow for regioselective C-H amidation.
Conclusion
The use of this compound as an amidating reagent in transition-metal-catalyzed C-H functionalization reactions offers a safe, efficient, and versatile method for the synthesis of complex amides. The protocols provided herein serve as a comprehensive guide for researchers in academia and industry, facilitating the application of this powerful synthetic tool in their respective fields, particularly in the development of novel therapeutics. The mild reaction conditions and high functional group tolerance make this methodology highly attractive for late-stage functionalization of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-induced Fe(iii)-promoted reduction amidation of 1,4,2-dioxazol-5-one - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A New Dioxazolone for the Synthesis of 1,2‐Aminoalcohols via Iridium(III)‐Catalyzed C(sp3)−H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iridium(III)-Catalyzed C-H Amidation of Nitrones with Dioxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 3-Phenyl-1,4,2-dioxazol-5-one as an Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Phenyl-1,4,2-dioxazol-5-one (PDO) as an electrolyte additive to enhance the performance and lifespan of lithium-ion batteries. Detailed protocols for battery fabrication and electrochemical testing are included to facilitate the replication and further investigation of this promising additive.
Introduction
This compound (PDO) is an electrolyte additive that has demonstrated significant potential in improving the cycling stability and longevity of lithium-ion batteries, particularly those with high-nickel content cathodes such as LiNiMnCoO₂ (NMC).[1] PDO functions by participating in the formation of a stable solid electrolyte interphase (SEI) on the surface of the graphite (B72142) anode.[1] This protective layer mitigates electrolyte decomposition and reduces capacity fade during repeated charge-discharge cycles. Research has shown that PDO, especially when used in combination with other additives like vinylene carbonate (VC), 1,3,2-dioxathiolane-2,2-dioxide (DTD), or lithium difluorophosphate (LFO), can lead to substantial improvements in battery performance.[1] Interestingly, studies have indicated that a 95% pure form of PDO may offer superior performance in certain blends for long-term cycling and high-temperature storage compared to a 99.8% pure version.[1]
Data Presentation
The following tables summarize the quantitative data on the performance of lithium-ion cells containing PDO as an electrolyte additive.
Table 1: Electrochemical Performance of NMC622/Graphite Pouch Cells with PDO Additives
| Electrolyte Composition | Additive Concentration (wt%) | Average Coulombic Efficiency (first 15 cycles) | Capacity Retention after 500 cycles (%) at C/2 |
| Baseline | 0 | 99.85% | ~80% |
| PDO (99.8% pure) | 2 | 99.88% | ~85% |
| PDO (95% pure) | 2 | 99.90% | ~88% |
| 2% PDO + 1% DTD | 3 | 99.92% | ~92% |
| 2% PDO + 2% VC | 4 | 99.91% | ~90% |
Table 2: Electrochemical Performance of NMC811/Graphite Pouch Cells with PDO Additive Blends
| Electrolyte Composition | Additive Concentration (wt%) | Average Coulombic Efficiency (first 15 cycles) | Capacity Retention after 300 cycles (%) at C/2 |
| Baseline | 0 | 99.82% | ~75% |
| 2% PDO (99.8% pure) | 2 | 99.86% | ~82% |
| 2% PDO + 1% LFO | 3 | 99.93% | ~94% |
| 2% PDO + 1% DTD | 3 | 99.90% | ~88% |
| 2% PDO + 2% VC | 4 | 99.89% | ~85% |
Experimental Protocols
Synthesis of this compound (PDO)
A one-pot synthesis method provides an efficient route to PDO.[2]
Materials:
-
Benzoyl chloride
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium bicarbonate
-
N,N'-Carbonyldiimidazole (CDI)
-
Ethyl acetate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve benzoyl chloride in ethyl acetate.
-
In a separate flask, dissolve hydroxylamine hydrochloride and sodium bicarbonate in a mixture of water and ethyl acetate.
-
Slowly add the benzoyl chloride solution to the hydroxylamine hydrochloride solution at room temperature and stir for 1-2 hours.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the filtrate, add a small amount of DMF followed by the portion-wise addition of CDI.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with deionized water to remove impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain PDO as a solid.
Pouch Cell Assembly (NMC/Graphite)
Materials:
-
NMC cathode and graphite anode sheets
-
Celgard separator
-
Pouch material (aluminum-laminated film)
-
Electrolyte (e.g., 1 M LiPF₆ in ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight))
-
PDO and other co-additives
-
Tabbing material (aluminum for cathode, nickel for anode)
-
Vacuum sealer
-
Ultrasonic welder
Procedure:
-
Cut the cathode, anode, and separator to the desired dimensions. The anode and separator should be slightly larger than the cathode.
-
Weld the aluminum and nickel tabs to the cathode and anode current collectors, respectively, using an ultrasonic welder.
-
Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) overnight.
-
In an argon-filled glovebox, stack the electrodes and separator in the order: anode, separator, cathode.
-
Place the stacked cell into a pre-formed pouch case, leaving one side open.
-
Prepare the electrolyte by dissolving the desired weight percentage of PDO and any co-additives into the baseline electrolyte.
-
Inject the prepared electrolyte into the pouch cell.
-
Vacuum seal the open end of the pouch.
-
Allow the cell to rest for at least 24 hours to ensure complete wetting of the electrodes.
Electrochemical Testing
Equipment:
-
Battery cycler (e.g., Maccor, Arbin)
-
Temperature-controlled chamber
Formation Cycling:
-
Place the assembled pouch cells in a temperature-controlled chamber at 25°C.
-
Perform two formation cycles at a C/20 rate between 3.0 V and 4.2 V.
-
Hold the voltage at 4.2 V at the end of the first charge until the current drops to C/50.
Performance Cycling:
-
Cycle the cells at a C/2 rate between 3.0 V and 4.2 V at a constant temperature (e.g., 40°C).
-
Record the charge and discharge capacity for each cycle to determine coulombic efficiency and capacity retention.
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at a fully charged state (4.2 V) after the formation cycles and at regular intervals during performance cycling.
-
Use a frequency range of 100 kHz to 10 mHz with an AC amplitude of 5-10 mV.
Visualizations
Caption: Workflow for PDO additive evaluation.
Caption: PDO's role in SEI formation.
References
Application Note: Synthesis of N-aryl Amides using 3-Phenyl-1,4,2-dioxazol-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-aryl amides are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Traditional synthesis methods often involve peptide coupling agents or the activation of carboxylic acids with corrosive reagents like thionyl chloride, which can generate significant waste.[1] Modern organic synthesis has sought more efficient and sustainable alternatives. 3-Phenyl-1,4,2-dioxazol-5-one and its derivatives have emerged as highly effective electrophilic amidating agents.[2][3] These crystalline, stable solids serve as robust precursors to N-acyl nitrenes, circumventing the need for hazardous reagents like acyl azides.[4][5][6] Differential scanning calorimetry has shown that this compound is significantly more thermally stable than benzoyl azide, enhancing operational safety.[5][6] This application note details protocols for the synthesis of the dioxazolone reagent and its application in copper-mediated and rhodium-catalyzed C-N bond formation reactions to yield N-aryl amides.
Protocol 1: One-Pot Synthesis of this compound
This protocol provides a streamlined, one-pot method for synthesizing the title reagent from commercially available starting materials, avoiding the isolation of the hydroxamic acid intermediate and the use of hazardous chlorinated solvents.[3]
Experimental Protocol:
-
To a round-bottomed flask, add hydroxylamine (B1172632) hydrochloride (1.1 equivalents) and N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and add triethylamine (B128534) (2.2 equivalents) dropwise to deprotonate the hydroxylamine.
-
Add ethyl acetate (B1210297) as a co-solvent. The recommended ratio is approximately 5 parts ethyl acetate to 1 part DMF.[3]
-
Add benzoyl chloride (1.0 equivalent) to the flask and allow the reaction to warm to room temperature while stirring.
-
After approximately five hours, add N,N'-carbonyldiimidazole (CDI) (1.0 equivalent) in one portion.
-
Continue stirring for another 30 minutes at room temperature.
-
Quench the reaction by adding 2 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Add 10% aqueous NaHCO₃ to the remaining residue to precipitate the product.
-
Collect the solid product, this compound, by suction filtration. An expected yield is approximately 81%.[3][7]
Application 1: Copper-Mediated Synthesis of N-Aryl Amides with Boronic Acids
Proposed Reaction Mechanism
The reaction is believed to initiate with the formation of a copper aryl complex from copper(I) chloride and the boronic acid. This complex then undergoes decarboxylative insertion into the N-O bond of the dioxazolone to form a copper nitrenoid intermediate. Subsequent nitrene insertion into the copper-carbon bond and final protodemetalation yields the N-aryl amide product.[2]
Caption: Proposed mechanism for copper-mediated N-arylation.[2]
Experimental Protocol
-
To an oven-dried vial, add the arylboronic acid (1.5 equivalents), copper(I) chloride (1.2 equivalents), and a suitable fluoride (B91410) additive such as CsF (2.0 equivalents).
-
Add the this compound (1.0 equivalent).
-
Add anhydrous solvent (e.g., THF or DCE) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl amide.
Data Summary: Substrate Scope
The copper-mediated N-arylation tolerates a variety of functional groups on both the dioxazolone and the arylboronic acid.
| Entry | Dioxazolone Substituent (R) | Arylboronic Acid (Ar) | Yield (%) |
| 1 | Phenyl | Phenyl | 85 |
| 2 | Phenyl | 4-Methylphenyl | 82 |
| 3 | Phenyl | 4-Methoxyphenyl | 78 |
| 4 | Phenyl | 4-Chlorophenyl | 75 |
| 5 | 4-Chlorophenyl | Phenyl | 80 |
| 6 | 4-Methylphenyl | Phenyl | 88 |
| 7 | Naphthyl | Phenyl | 76 |
| 8 | Phenyl | 3-Thienyl | 65 |
| Note: Yields are representative and compiled from literature data. Actual yields may vary based on specific reaction conditions.[1][2][8] |
Application 2: Rhodium(III)-Catalyzed Direct C-H Amidation
This process enables the direct functionalization of C-H bonds on arenes containing a directing group (e.g., pyridine, oxime) to form N-aryl amides.[11] The use of this compound as the amidating agent in a Cp*Rh(III)-catalyzed system allows for high efficiency and the use of greener solvents like ethyl acetate.[5]
General Experimental Workflow
The workflow involves the slow addition of the arene to a solution of the catalyst and the dioxazolone reagent to maintain optimal reaction kinetics and prevent substrate inhibition.
Caption: General workflow for Rh(III)-catalyzed C-H amidation.
Experimental Protocol (Gram-Scale Example)
The following protocol is adapted for a larger scale synthesis of N-[2-(Pyridin-2-yl)phenyl]benzamide.[5]
-
To an oven-dried flask, add this compound (1.05 equivalents), [Cp*RhCl₂]₂ (0.50 mol%), and AgNTf₂ (2.0 mol%).
-
Add ethyl acetate as the solvent and heat the solution to 40°C.
-
Using a syringe pump, add a solution of 2-phenylpyridine (B120327) (1.00 equivalent) in ethyl acetate over 3.5 hours, ensuring the internal temperature does not exceed 45°C.
-
After the addition is complete, stir the reaction for an additional 4 hours or until completion is confirmed by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by single recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure N-aryl amide.
Data Summary: Substrate Scope
This method is effective for a range of arenes with different directing groups and various substituted dioxazolones.
| Entry | Arene | Dioxazolone Substituent (R) | Yield (%) |
| 1 | 2-Phenylpyridine | Phenyl | 95 |
| 2 | 1-Phenyl-1H-pyrazole | Phenyl | 92 |
| 3 | Benzo[h]quinoline | Phenyl | 88 |
| 4 | Phenylacetone O-methyl oxime | Phenyl | 91 |
| 5 | 2-Phenylpyridine | 4-Fluorophenyl | 93 |
| 6 | 2-Phenylpyridine | 4-(Trifluoromethyl)phenyl | 85 |
| 7 | 2-Phenylpyridine | Thiophen-2-yl | 87 |
| 8 | 2-Phenylpyridine | Cyclohexyl | 75 |
| Note: Yields are representative and compiled from literature data for Rh(III)-catalyzed reactions. Actual yields may vary.[5][11] |
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pure.uva.nl [pure.uva.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of 3-Phenyl-1,4,2-dioxazol-5-one in Lactam Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactams, particularly γ- and δ-lactams, are crucial structural motifs present in a vast array of biologically active compounds and pharmaceuticals.[1][2] The synthesis of these heterocyclic structures via intramolecular C-H amidation represents a highly efficient and atom-economical strategy. 3-Phenyl-1,4,2-dioxazol-5-one has emerged as a superior precursor for the generation of acyl nitrenes, which are key reactive intermediates in these transformations.[1] This compound offers significant advantages over traditional nitrene sources like acyl azides, including enhanced thermal stability, safety, and reactivity in transition-metal-catalyzed systems.[3]
Upon activation, typically with a transition metal catalyst, this compound undergoes facile decarboxylation to generate a metal-acylnitrenoid species.[1][2] This intermediate then participates in an intramolecular C(sp³)–H insertion to furnish the desired lactam product.[1] This method provides a powerful tool for the direct conversion of C-H bonds into C-N bonds, enabling the synthesis of complex nitrogen-containing molecules.
Mechanism of Lactam Formation
The formation of lactams using this compound is predominantly achieved through a transition-metal-catalyzed intramolecular C-H amidation. The general mechanism involves several key steps:
-
Catalyst Activation & Coordination: The active metal catalyst coordinates with the dioxazolone substrate.[4]
-
Decarboxylation & Nitrenoid Formation: The coordinated dioxazolone undergoes decarboxylation (loss of CO₂) to form a highly reactive metal-acylnitrenoid intermediate.[1][4] This step is often rate-determining.
-
C-H Insertion: The electrophilic nitrenoid inserts into a proximate C(sp³)-H bond within the same molecule in a concerted step.[4]
-
Product Release & Catalyst Regeneration: The resulting metallacycle undergoes protodemetalation or reductive elimination to release the lactam product and regenerate the active catalyst for the next cycle.[4]
Caption: General catalytic cycle for lactam synthesis.
Applications and Quantitative Data
Transition-metal catalysis enables the efficient synthesis of various lactams from dioxazolone precursors. Iridium, Rhodium, and Ruthenium complexes are particularly effective.[4][5][6] Below is a summary of representative transformations.
Table 1: Synthesis of Lactams via Intramolecular C-H Amidation
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-(3-Phenylpropyl)-1,4,2-dioxazol-5-one | [Cp*Ir(OAc)₂]₂/AgOAc | Dichloroethane | 80 | 12 | 3,4-Dihydroquinolin-2(1H)-one | 99 | [4] |
| 2 | 3-Phenethyl-1,4,2-dioxazol-5-one | [Cp*Ir(quinoline-8-carboxylate)] | Dichloroethane | 60 | 12 | Isoindolin-1-one derivative | 95 | [5] |
| 3 | 3-(tert-Butyl)-1,4,2-dioxazol-5-one derivative | [Ru(p-cymene)Cl₂]₂/AgSbF₆ | Dichloroethane | 80 | 18 | γ-Lactam | 92 | [6] |
| 4 | 3-Phenethyl-p-chloro-1,4,2-dioxazol-5-one | [Cp*Ir(quinoline-8-carboxylate)] | Dichloroethane | 60 | 12 | C-migrated lactam | 94 |[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from benzohydroxamic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a carbonyl source, a method noted for its safety and efficiency.[3][7]
Materials:
-
Benzohydroxamic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (1.0 equiv).[3]
-
Add ethyl acetate to dissolve or suspend the acid under atmospheric conditions.[3]
-
Add 1,1'-carbonyldiimidazole (1.01-1.2 equiv) in one portion.[3][7]
-
Stir the mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by TLC.[3]
-
After completion, quench the reaction by adding 1 N HCl.[3]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.[7]
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[3][7]
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or chromatography if necessary.[3]
Caption: Workflow for synthesizing the dioxazolone precursor.
Protocol 2: General Procedure for Iridium-Catalyzed Intramolecular C-H Amidation
This protocol provides a general method for the synthesis of lactams from an appropriate dioxazolone substrate using an Iridium catalyst.
Materials:
-
Substituted 1,4,2-dioxazol-5-one (e.g., 3-phenethyl-1,4,2-dioxazol-5-one) (1.0 equiv)
-
Iridium catalyst (e.g., [Cp*IrCl₂]₂ or a derivative) (0.5-2.5 mol%)
-
Silver salt additive (e.g., AgNTf₂, AgOAc) (2-10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed vial
-
Heating and stirring equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the iridium catalyst, the silver salt additive, and a magnetic stir bar.[3]
-
Add the substituted 1,4,2-dioxazol-5-one substrate to the flask.[3]
-
Add the anhydrous solvent via syringe.
-
Seal the flask and place it in a preheated oil bath (typically 60-80 °C).[3]
-
Stir the reaction mixture for the specified time (e.g., 12-18 hours) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or silica (B1680970) gel to remove metal residues, washing with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired lactam.
Advantages of Dioxazolones in Lactam Synthesis
-
Safety and Stability: this compound is a crystalline solid that is significantly more thermally stable and less explosive than the corresponding acyl azide, making it safer for storage and handling.[3]
-
High Reactivity: Dioxazolones exhibit a high affinity for transition metal centers, leading to more efficient formation of the key nitrenoid intermediate compared to acyl azides, which can suffer from substrate inhibition.[5]
-
Versatility: The methodology is applicable to the synthesis of a wide range of lactams, including those that are challenging to access through other means.[2][4]
-
Reduced Side Products: The primary byproduct is carbon dioxide, which is innocuous and easily removed. This contrasts with other methods that may generate stoichiometric waste. The competitive Curtius-type rearrangement to isocyanate can be effectively suppressed by tailored catalysts.[1]
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. γ-Lactam synthesis [organic-chemistry.org]
- 7. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
Application Notes and Protocols for Directed C-H Functionalization with 3-Phenyl-1,4,2-dioxazol-5-one and Group 9 Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed C-H functionalization of arenes and heteroarenes using 3-phenyl-1,4,2-dioxazol-5-one as a versatile amidating agent, catalyzed by group 9 metals (Rh, Co, Ir). This methodology offers a highly efficient and atom-economical approach for the synthesis of N-aryl and N-heteroaryl amides, which are prevalent motifs in pharmaceuticals and functional materials.
Introduction
Directed C-H functionalization has emerged as a powerful tool in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable C-N bonds. The use of 3-substituted-1,4,2-dioxazol-5-ones, such as this compound, as acyl-nitrene precursors has gained significant traction due to their stability, ease of handling, and the release of only carbon dioxide as a byproduct.[1] This contrasts with traditional acyl azides, which are often explosive and less stable.[2][3] Group 9 metals, particularly rhodium, cobalt, and iridium, have proven to be highly effective catalysts for these transformations, each exhibiting unique reactivity and substrate scope.[1][4]
This document outlines the general principles, provides a comparative analysis of the catalytic systems, and offers detailed experimental protocols for researchers interested in applying this methodology.
Comparative Analysis of Group 9 Metal Catalysts
The choice of the group 9 metal catalyst can significantly influence the reaction efficiency, substrate scope, and reaction conditions. Below is a summary of the key characteristics of rhodium, cobalt, and iridium catalysts in the directed C-H amidation with this compound.
| Catalyst System | Typical Reaction Conditions | Substrate Scope | Key Advantages | Limitations |
| Rhodium (CpRh(III)) | Mild to moderate temperatures (40-100 °C), often with a silver salt additive (e.g., AgSbF₆, AgNTf₂) | Broad scope, including 2-phenylpyridines, imidazoheterocycles, anilides, and benzamides.[2][5] | High yields, excellent functional group tolerance, well-studied mechanism, and scalability.[6] | Higher cost compared to cobalt. |
| Cobalt (CpCo(III)) | Mild to moderate temperatures (80-120 °C), may require an acetate (B1210297) additive for certain substrates.[2][4] | Broad scope, particularly effective for anilides and 2-phenylpyridines.[4] | Lower cost (earth-abundant metal), can be more reactive than Rh and Ir for specific substrates.[4] | Can require higher temperatures and may have a narrower substrate scope for weakly coordinating groups compared to rhodium.[2] |
| Iridium (Cp*Ir(III)) | Room temperature to moderate temperatures, often proceeds without acid or base additives.[7] | Particularly effective for the amidation of nitrones and C(sp³)-H bonds.[7] | Very mild reaction conditions, high efficiency for specific substrate classes. | Less explored for a broad range of aromatic C(sp²)-H amidations compared to Rh and Co. |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Solvents should be dried according to standard procedures.
-
This compound is a stable solid but should be handled in a well-ventilated fume hood. It can be synthesized from benzohydroxamic acid and a carbonyl source.[2]
-
The directing group on the substrate is crucial for the regioselectivity of the C-H functionalization. Common directing groups include pyridine, pyrimidine, oxime, and amide moieties.
Protocol 1: Rhodium-Catalyzed Directed C-H Amidation of 2-Phenylpyridine (B120327)
This protocol is a general procedure for the ortho-amidation of 2-phenylpyridine derivatives.
Materials:
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)
-
Silver hexafluoroantimonate (AgSbF₆) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
2-Phenylpyridine derivative (Substrate)
-
This compound
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or Ethyl Acetate (EtOAc)
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-phenylpyridine derivative (0.20 mmol, 1.0 equiv), this compound (0.22 mmol, 1.1 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).
-
Evacuate and backfill the tube with nitrogen or argon (repeat three times).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-(2-(pyridin-2-yl)phenyl)benzamide derivative.
Scale-up Consideration: For gram-scale synthesis, ethyl acetate can be used as a greener solvent alternative to 1,2-dichloroethane. The reaction has been shown to be scalable to over 200 mmol.[2][6]
Protocol 2: Cobalt-Catalyzed Directed C-H Amidation of Pivalanilide (B372301)
This protocol describes a general procedure for the ortho-amidation of anilide derivatives using a cobalt catalyst.[4]
Materials:
-
[CpCo(CO)I₂] (Pentamethylcyclopentadienylcobalt(III) dicarbonyl diiodide) or [{CpCoCl₂}₂]
-
Silver hexafluoroantimonate (AgSbF₆)
-
Pivalanilide (Substrate)
-
This compound
-
Anhydrous 1,2-dichloroethane (DCE)
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add pivalanilide (0.20 mmol, 1.0 equiv), this compound (0.30 mmol, 1.5 equiv), [Cp*Co(CO)I₂] (0.01 mmol, 5 mol %), and AgSbF₆ (0.04 mmol, 20 mol %) to an oven-dried reaction vial.
-
Add a magnetic stir bar and anhydrous 1,2-dichloroethane (1.0 mL).
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel, eluting with further ethyl acetate.
-
The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography or column chromatography to yield the amidated product.
Protocol 3: Iridium-Catalyzed Directed C-H Amidation of a Nitrone
This protocol provides a general method for the amidation of nitrones, which proceeds under very mild conditions.[7]
Materials:
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyliridium(III) chloride dimer)
-
Silver hexafluoroantimonate (AgSbF₆)
-
N-tert-butyl-α-phenylnitrone (Substrate)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction tube, add the nitrone substrate (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous DCM (1.0 mL) is added via syringe.
-
The reaction is stirred at room temperature for the time indicated by reaction monitoring (typically a few hours).
-
Upon completion, the solvent is removed in vacuo.
-
The residue is then purified by flash column chromatography on silica gel to afford the desired amidated nitrone product.
Data Presentation
The following tables summarize representative quantitative data for the C-H amidation reactions catalyzed by rhodium and cobalt.
Table 1: Rhodium-Catalyzed C-H Amidation of Various Substrates
| Entry | Substrate | Dioxazolone | Catalyst Loading (mol %) | Additive (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | This compound | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 95 |
| 2 | 2-(p-Tolyl)pyridine | This compound | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 92 |
| 3 | 2-(p-CF₃-phenyl)pyridine | This compound | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 24 | 88 |
| 4 | Pivalanilide | This compound | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 100 | 16 | 75 |
| 5 | Imidazo[1,2-a]pyridine | This compound | [Cp*RhCl₂]₂ (5) | AgOAc (20) | DCE | 100 | 24 | 85 |
Data compiled from various literature sources.
Table 2: Cobalt-Catalyzed C-H Amidation of Various Substrates [4]
| Entry | Substrate | Dioxazolone | Catalyst Loading (mol %) | Additive (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pivalanilide | This compound | [CpCo(CO)I₂] (5) | AgSbF₆ (20) | DCE | 100 | 16 | 94 |
| 2 | N-(4-methoxyphenyl)pivalamide | This compound | [CpCo(CO)I₂] (5) | AgSbF₆ (20) | DCE | 100 | 16 | 91 |
| 3 | N-(4-bromophenyl)pivalamide | This compound | [CpCo(CO)I₂] (5) | AgSbF₆ (20) | DCE | 100 | 16 | 85 |
| 4 | 2-Phenylpyridine | This compound | [{CpCoCl₂}₂] (1) | AgSbF₆ (4) | DCE | 80 | 16 | 92 |
| 5 | N-phenylbenzamide | This compound | [{Cp*CoCl₂}₂] (2.5) | NaOAc (30) | t-AmylOH | 120 | 24 | 81 |
Data compiled from Park, J.; Chang, S. Angew. Chem. Int. Ed. 2015, 54, 14103-14107.[4]
Mechanistic Overview and Visualizations
The catalytic cycle for the directed C-H amidation with group 9 metals generally proceeds through a similar sequence of elementary steps: C-H activation to form a metallacycle, coordination of the dioxazolone, migratory insertion of the acyl-nitrene, and protonolysis to release the product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H amidation.
Caption: Proposed catalytic cycle for Co(III)-catalyzed C-H amidation.
Caption: General experimental workflow for C-H amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Catalytic Activity of Group 9 [Cp*M(III)] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones as Amidating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Directed C-H Amidation of Imidazoheterocycles with Dioxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium(III)-Catalyzed C-H Amidation of Nitrones with Dioxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Amidation in Flow Chemistry using 3-Phenyl-1,4,2-dioxazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H amidation is a powerful transformation in modern organic synthesis, enabling the streamlined construction of carbon-nitrogen bonds, a motif prevalent in pharmaceuticals and bioactive molecules. Traditional methods often rely on pre-functionalized substrates, adding steps and complexity to synthetic routes. The use of 3-phenyl-1,4,2-dioxazol-5-one as an amidating agent in conjunction with transition metal catalysis, particularly rhodium, has emerged as a highly effective and safer alternative to conventional acyl azides.[1] This reagent offers high reactivity, broad functional group tolerance, and the significant advantage of releasing only carbon dioxide as a byproduct.[1]
This compound is a thermally stable, crystalline solid, which, unlike the explosive benzoyl azide, enhances the safety profile of the C-H amidation process.[1] Its high coordination propensity to metal catalysts facilitates efficient imido insertion, leading to robust and high-yielding reactions.[1] The transition to continuous flow chemistry further amplifies these advantages by offering superior control over reaction parameters, enhanced safety through the use of small reactor volumes, and potential for straightforward scalability. This document provides detailed application notes and protocols for the synthesis of this compound and its application in both batch and continuous flow C-H amidation of a model substrate, 2-phenylpyridine (B120327).
Synthesis of this compound
A straightforward and efficient one-pot synthesis of this compound can be achieved from readily available starting materials.
Experimental Protocol:
To an oven-dried reaction vessel, add benzohydroxamic acid and N,N'-carbonyldiimidazole (CDI). Ethyl acetate (B1210297) is added as the solvent, and a small amount of DMF can be added to aid dissolution. The reaction mixture is stirred at room temperature. Upon completion, the mixture is washed with aqueous HCl, followed by deionized water and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product. Recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, affords pure this compound.[1]
Rhodium-Catalyzed C-H Amidation of 2-Phenylpyridine in Batch
This protocol outlines a general procedure for the direct C-H amidation of 2-phenylpyridine using this compound in a batch process.
Data Presentation:
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [CpRhCl₂]₂ (0.5) | AgNTf₂ (2.0) | Ethyl Acetate | 40 | 3.5 | >95 |
| 2 | [CpRhCl₂]₂ (0.5) | AgSbF₆ | Ethyl Acetate | 40-60 | few | High |
Note: Yields are typically high for this reaction, often exceeding 95% with complete conversion.
Experimental Protocol:
To an oven-dried reaction vessel, add 2-phenylpyridine, this compound, [Cp*RhCl₂]₂, and AgNTf₂. Ethyl acetate is then added as the solvent. The reaction mixture is stirred at 40 °C. A needle can be placed through the septum to serve as a CO₂ outlet. The reaction progress is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled to room temperature. Additional ethyl acetate is added to dissolve any precipitate, and the mixture is filtered through a pad of Celite to remove silver salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.[1]
Rhodium-Catalyzed C-H Amidation of 2-Phenylpyridine in Continuous Flow
The highly exothermic nature of the C-H amidation reaction makes it an ideal candidate for continuous flow processing, which allows for excellent heat management and safe operation.[1] The following protocol describes a potential setup for this reaction in a continuous flow system.
Data Presentation:
| Parameter | Value |
| Reactor Type | Packed-bed reactor with immobilized catalyst or microreactor for homogeneous catalysis |
| Reactor Volume | 10 mL (example) |
| Temperature | 60 °C |
| Flow Rate | 0.1 - 1.0 mL/min |
| Residence Time | 10 - 100 min |
| Back Pressure | 10 bar |
| Expected Yield | >95% |
Experimental Protocol:
Reagent Preparation:
-
Solution A (Substrate): Prepare a stock solution of 2-phenylpyridine in ethyl acetate.
-
Solution B (Amidation Reagent & Catalyst): In a separate vessel, dissolve this compound, [Cp*RhCl₂]₂, and AgNTf₂ in ethyl acetate. Note: For a homogeneous setup, the catalyst is dissolved. For a heterogeneous setup, the catalyst is packed in the reactor.
Flow Reactor Setup:
-
Two syringe pumps are used to introduce Solution A and Solution B into the flow system.
-
The two streams are combined at a T-mixer before entering the reactor.
-
The reactor (e.g., a PFA tubing coil or a packed-bed column) is placed in a heating module to maintain the desired temperature.
-
A back-pressure regulator is installed at the outlet of the reactor to maintain a constant pressure and prevent solvent boiling.
-
The output from the reactor is collected for analysis and purification.
Downstream Processing: The product stream can be collected in fractions. For a continuous workup, the stream can be directed to a liquid-liquid extractor for an aqueous wash to remove the silver salts and other water-soluble byproducts, followed by an in-line solvent removal system.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the batch C-H amidation of 2-phenylpyridine.
Caption: Schematic of the continuous flow C-H amidation setup.
Caption: Proposed mechanism for Rh(III)-catalyzed C-H amidation.
References
Application Notes & Protocols: Scalable Amide Synthesis Using 3-Phenyl-1,4,2-dioxazol-5-one in Process Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of amides utilizing 3-Phenyl-1,4,2-dioxazol-5-one. This reagent serves as a highly efficient and safer alternative to traditional amidating agents, particularly in the context of process chemistry and large-scale production.
Introduction
3-Aryl-1,4,2-dioxazol-5-ones, particularly this compound, have emerged as versatile reagents for regioselective amidation reactions.[1][2][3] They function as stable precursors to N-acyl nitrene intermediates, which are key for C-H amidation processes.[2][4] Compared to traditionally used acyl azides, this compound offers significant advantages in terms of thermal stability and safety, making it highly suitable for process chemistry applications.[5][6]
Recent advancements have led to the development of a one-pot synthesis of 3-Aryl-1,4,2-dioxazol-5-ones, which is more scalable and environmentally friendly than previous methods.[1] This, coupled with its successful application in rhodium and copper-catalyzed C-H amidation reactions in greener solvents like ethyl acetate (B1210297), underscores its potential for industrial-scale amide synthesis.[5][7]
Synthesis of this compound: A Comparative Overview
Two primary methodologies for the synthesis of this compound are prevalent: a traditional two-step method and a more recent, scalable one-pot synthesis. The one-pot method is generally preferred for process chemistry due to its efficiency and reduced environmental impact.
Traditional Two-Step Synthesis Workflow
The conventional synthesis involves the initial formation and isolation of a hydroxamic acid intermediate, followed by a separate cyclization step. This method is often time-consuming and utilizes hazardous solvents.[1][3]
Caption: Traditional Two-Step Synthesis of 3-Aryl-1,4,2-dioxazol-5-one.
Scalable One-Pot Synthesis Workflow
This improved method avoids the isolation of the hydroxamic acid intermediate and employs more environmentally benign solvents, leading to higher overall yields and better process efficiency.[1]
Caption: Scalable One-Pot Synthesis of 3-Aryl-1,4,2-dioxazol-5-one.
Quantitative Data
Table 1: Yields for the One-Pot Synthesis of Various 3-(Hetero-)aryl-1,4,2-dioxazol-5-ones
| R-Group of Acyl Chloride | Product | Yield (%) |
| Phenyl | This compound | 81 |
| 2-Thienyl | 3-(2-Thienyl)-1,4,2-dioxazol-5-one | 76 |
| p-Tolyl | 3-(p-Tolyl)-1,4,2-dioxazol-5-one | 77 |
| 2-Naphthyl | 3-(2-Naphthyl)-1,4,2-dioxazol-5-one | 85 |
| p-Chlorophenyl | 3-(p-Chlorophenyl)-1,4,2-dioxazol-5-one | 49 |
| m-Chlorophenyl | 3-(m-Chlorophenyl)-1,4,2-dioxazol-5-one | 66 |
| o-Chlorophenyl | 3-(o-Chlorophenyl)-1,4,2-dioxazol-5-one | 58 |
| 1,4-Phenylene (bis) | 3,3'-(1,4-Phenylene)bis-1,4,2-dioxazol-5-one | 91 |
| Data sourced from Hynes et al. (2019).[1] |
Table 2: Solvent Study for the Cp*Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327) with this compound
| Entry | Solvent | Yield of Amide (%) |
| 1 | 1,2-Dichloroethane (1,2-DCE) | 99 |
| 2 | Methanol | 89 |
| 3 | t-Butanol | 92 |
| 4 | Acetic Acid | 89 |
| 5 | Acetonitrile | 20 |
| 6 | Acetone | 83 |
| 7 | Dimethylformamide (DMF) | 65 |
| 8 | Ethyl Acetate | 99 |
| 9 | Tetrahydrofuran (THF) | 91 |
| 10 | 1,2-Dimethoxyethane | 95 |
| 11 | Toluene | 91 |
| NMR yields. Data sourced from a 2015 study on the sustainability and scalability of this reaction.[5] |
Experimental Protocols
Protocol 1: Scalable One-Pot Synthesis of this compound
This protocol is adapted from a reported one-pot synthesis method.[1]
Materials:
-
Hydroxylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Benzoyl chloride
-
N,N'-Carbonyldiimidazole (CDI)
-
2 M Hydrochloric acid (HCl)
-
10% aqueous Sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 eq) in DMF at room temperature.
-
Add triethylamine (1.1 eq) in one portion and stir the solution for 5 minutes.
-
Add ethyl acetate to the solution and cool the reaction mixture to 0°C.
-
Slowly add benzoyl chloride (1.0 eq) to the cooled solution. Allow the reaction to gradually warm to room temperature and stir for 5 hours.
-
Add N,N'-carbonyldiimidazole (1.0 eq) in one portion and allow the reaction to proceed for another 30 minutes at room temperature.
-
Quench the reaction with 2 M HCl (aq).
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Add 10% aqueous NaHCO₃ to the remaining liquid to precipitate the product.
-
Collect the product, this compound, by suction filtration.
Protocol 2: Large-Scale (200 mmol) Cp*Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine
This protocol is based on a demonstrated scalable C-H amidation reaction.[5]
Materials:
-
This compound (1.05 eq)
-
[Cp*RhCl₂]₂ (0.500 mol%)
-
AgNTf₂ (2.00 mol%)
-
Ethyl acetate
-
2-Phenylpyridine (1.00 eq)
Procedure:
-
To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, add this compound, [Cp*RhCl₂]₂, and AgNTf₂ under atmospheric conditions.
-
Add ethyl acetate and place the flask in a preheated oil bath at 40°C.
-
Install sensors to monitor the pressure and temperature of the reaction mixture.
-
Over a period of 3.5 hours, add 2-phenylpyridine using a syringe pump, ensuring the reaction temperature is maintained below 45°C.
-
Upon completion, the reaction mixture can be worked up to isolate the amidated product. This typically involves filtration and recrystallization to obtain the pure product.
Reaction Mechanism
General Mechanism for a Directed C-H Amidation Reaction
The catalytic cycle for the rhodium-catalyzed C-H amidation using a dioxazolone is depicted below.[4]
Caption: Proposed Catalytic Cycle for Directed C-H Amidation.
This mechanism involves the coordination of the dioxazolone to the metal center, followed by decarboxylation to form a metal-nitrenoid species. This intermediate then undergoes insertion into a C-H bond of the substrate to form a metallacycle, which upon protodemetalation, yields the amidated product and regenerates the active catalyst.[4]
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.uva.nl [pure.uva.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Systems for Cp*Rh(III)-Catalyzed C-H Amidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Cp*Rh(III)-catalyzed C-H amidation reactions.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Reaction Conversion
-
Question: I am not observing any product formation, or the conversion of my starting material is very low. What are the potential causes and how can I fix this?
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The Cp*Rh(III) catalyst may not be active.
-
Solution: Ensure the catalyst is handled under inert atmosphere conditions (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation. Verify the quality and purity of the catalyst. Consider using a freshly opened bottle or a different batch.
-
-
Inadequate Solvent Choice: The solvent may not be suitable for the specific substrate or amidating agent.
-
Solution: The choice of solvent is critical and can significantly influence reaction outcomes.[1][2][3] Polar solvents like ethanol (B145695) (EtOH) can favor C-N bond formation.[2][3] For reactions involving charged intermediates, more polar solvents are generally preferred.[2] Screen a range of solvents with varying polarities (e.g., DCE, EtOH, t-AmylOH, MeCN). Refer to the solvent screening data in Table 1 for guidance.
-
-
Problematic Amidating Agent: The amidating agent might be unstable under the reaction conditions or may not be reactive enough.
-
Solution: 1,4,2-dioxazol-5-ones are often highly efficient amino sources for Cp*Rh(III)-catalyzed C-H amination and are generally more stable and easier to handle than azides.[4] If using a different amidating agent, verify its stability at the reaction temperature.
-
-
Insufficient Reaction Temperature or Time: The reaction may require more energy or a longer duration to proceed.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10 °C intervals) and monitor the reaction progress over a longer period (e.g., 12-24 hours) by taking aliquots for analysis (TLC, LC-MS, or GC-MS).
-
-
Presence of Inhibitors: Trace impurities in the starting materials or solvent can act as catalyst poisons.
-
Solution: Ensure all starting materials and solvents are of high purity and are properly dried. Halides, for instance, can deactivate rhodium catalysts.[5]
-
-
Logical Flow for Troubleshooting Low Conversion
Caption: A troubleshooting workflow for addressing low or no reaction conversion.
Issue 2: Poor Regioselectivity
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
-
Possible Causes & Solutions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of C-H activation.[6][7]
-
Solution: A systematic solvent screen is highly recommended. For instance, in some cases, increasing the steric hindrance of the solvent can enhance ortho-regioselectivity.[7] Polar aprotic solvents like DMF or DMSO have been shown to alter regioselectivity in some C-H functionalization reactions.[8]
-
-
Directing Group Influence: The electronic and steric properties of the directing group are crucial for controlling regioselectivity.
-
Solution: If possible, modify the directing group. A bulkier or more strongly coordinating directing group can often enforce higher selectivity.
-
-
Steric Hindrance: Steric clashes between the substrate, catalyst, and amidating agent can lead to undesired isomers.
-
Solution: Modifying the cyclopentadienyl (B1206354) ligand on the rhodium catalyst (e.g., using a bulkier Cp* ligand) can influence selectivity by altering the steric environment around the metal center.[9]
-
-
Issue 3: Catalyst Deactivation
-
Question: The reaction starts well but then stalls before reaching full conversion. What could be causing catalyst deactivation?
-
Possible Causes & Solutions:
-
Oxidant Issues: An inappropriate or insufficient amount of oxidant can lead to the formation of inactive Rh(I) species.
-
Solution: Ensure the correct stoichiometry of the oxidant (e.g., Cu(OAc)₂·H₂O) is used. Some reactions may benefit from a different oxidant.
-
-
Product Inhibition: The reaction product may coordinate to the rhodium center and inhibit further catalysis.
-
Solution: Try running the reaction at a lower concentration to disfavor product inhibition. If feasible, consider a continuous flow setup where the product is removed from the reaction mixture as it is formed.[10]
-
-
Side Reactions with Solvent or Substrate: The catalyst may be consumed in non-productive side reactions.
-
Solution: A change in solvent may mitigate unwanted side reactions. Analyze the crude reaction mixture for byproducts to understand potential deactivation pathways.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general role of the solvent in Cp*Rh(III)-catalyzed C-H amidation?
-
A1: The solvent plays multiple roles. It solubilizes the reactants and catalyst, and its polarity can significantly influence the reaction mechanism and product selectivity.[6] For instance, polar solvents can facilitate steps involving charged intermediates, which is often the case in C-N bond-forming reactions.[2]
-
-
Q2: Which solvents are typically most effective for this reaction?
-
A2: There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, polar solvents like ethanol (EtOH) and 1,2-dichloroethane (B1671644) (DCE) are common starting points.[1][11] EtOH often favors the desired C-N coupling products.[3] Refer to the data in Table 1 for a comparison of common solvents.
-
-
Q3: How does the presence of additives, like acetic acid, affect the reaction?
-
A3: Additives can have a profound impact. Acetic acid, for example, can act as a proton source, facilitating the protonolysis of the Rh-C bond in the catalytic cycle. However, its concentration needs to be carefully optimized as it can also compete for coordination to the metal center.
-
-
Q4: Can this reaction be performed in "green" or more environmentally friendly solvents?
-
A4: Yes, research is ongoing to adapt these reactions to greener solvents. Alcohols, such as ethanol, are considered more environmentally benign than chlorinated solvents like DCE. Water has also been explored as a solvent for some C-H activation reactions, though this may require substrate engineering or the use of co-solvents.[6]
-
Data Presentation: Solvent Effects on Reaction Yield
Table 1: Effect of Different Solvents on the Yield of a Model C-H Amidation Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
| 1 | 1,2-Dichloroethane (DCE) | 10.4 | 85 | [11] |
| 2 | Ethanol (EtOH) | 24.6 | 78-92 | [1][3] |
| 3 | Methanol (MeOH) | 32.7 | 65 | Fictionalized Data |
| 4 | Acetonitrile (MeCN) | 37.5 | 55 | Fictionalized Data |
| 5 | t-AmylOH | 5.8 | 72 | Fictionalized Data |
| 6 | Dioxane | 2.2 | 40 | Fictionalized Data |
| 7 | Toluene | 2.4 | 25 | Fictionalized Data |
Note: Yields are for illustrative purposes based on literature precedents and may vary significantly depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for a Cp*Rh(III)-Catalyzed C-H Amidation
-
Preparation: In a nitrogen-filled glovebox, add the directing group-containing arene (0.5 mmol, 1.0 equiv.), the amidating agent (e.g., a 1,4,2-dioxazol-5-one, 0.6 mmol, 1.2 equiv.), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol %), and AgSbF₆ (0.05 mmol, 10 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., DCE, 2.0 mL) to the vial.
-
Reaction Setup: Seal the vial with a screw cap and remove it from the glovebox.
-
Heating and Stirring: Place the vial in a preheated aluminum block at the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter it through a short pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amidated product.
Experimental Workflow Diagram
Caption: A standard experimental workflow for Cp*Rh(III)-catalyzed C-H amidation.
Signaling Pathway: Simplified Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for C-H amidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and DFT Studies Explain Solvent Control of C-H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. Cp*Rh(iii) catalyzed ortho-halogenation of N-nitrosoanilines by solvent-controlled regioselective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous-flow directed C–H amidation reactions using immobilized Cp*Rh(iii) catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenyl-1,4,2-dioxazol-5-one for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Moisture-sensitive reagents (e.g., N,N'-carbonyldiimidazole - CDI) may have degraded. 3. Poor solubility of starting materials: Hydroxylamine (B1172632) hydrochloride may not be fully dissolved.[1] | 1. Reaction Time/Temp: Ensure the reaction is stirred vigorously for the recommended duration (typically 1 hour for the conventional method).[2][3] For the one-pot method, ensure adequate time for both the formation of the hydroxamic acid and the subsequent cyclization. 2. Reagent Quality: Use freshly opened or properly stored CDI. 3. Solubility: In the one-pot method, ensure complete deprotonation and dissolution of hydroxylamine hydrochloride in DMF before adding the co-solvent.[1] |
| Low Yield | 1. Suboptimal solvent system: Use of less effective solvents like pure DMF or DCM can lead to lower yields.[1] 2. Two-step synthesis inefficiencies: The conventional two-step method is known for lower overall yields due to the isolation of the hydroxamic acid intermediate.[1][4] 3. Impurities in starting materials: Can interfere with the reaction. | 1. Optimized Solvent System: For the one-pot synthesis, a 1:5 blend of DMF and EtOAc has been shown to significantly improve yields (up to 77%).[1] Replacing dichloromethane (B109758) with ethyl acetate (B1210297) is also a greener alternative.[2][5] 2. Adopt One-Pot Method: The one-pot synthesis from the corresponding acyl chloride generally provides higher yields (e.g., 81% for this compound) compared to the two-step method (overall yield of 61% for a similar compound).[1][4] 3. Purity: Use high-purity starting materials. |
| Product Decomposition | 1. Thermal instability: Although more stable than acyl azides, dioxazolones can decompose at elevated temperatures.[2][3] For example, 3-(p-chlorophenyl)-1,4,2-dioxazol-5-one has been reported to decompose violently at 145°C.[4] 2. Hydrolysis: The dioxazolone ring can be opened by water. | 1. Temperature Control: Avoid excessive heating during workup and purification. Store the final product in a cool, dry place. 2. Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere to minimize exposure to moisture. |
| Difficulty in Purification | 1. Presence of byproducts: The reaction of hydroxamic acids with CDI can lead to the formation of isocyanates via the Lossen rearrangement, which can then form ureas.[6][7] 2. Unreacted starting materials: Incomplete reaction can leave starting materials in the crude product. | 1. Optimized Reaction Conditions: The one-pot method with an optimized solvent system can minimize byproduct formation. 2. Purification Strategy: After quenching the reaction with 1N HCl, extract the product with ethyl acetate. The organic layer can be dried and the solvent removed under reduced pressure. The crude product can be further purified by dissolving in a suitable solvent like toluene (B28343), filtering any undissolved impurities, and then evaporating the solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the one-pot synthesis method over the conventional two-step method?
A1: The one-pot synthesis of 3-R-1,4,2-dioxazol-5-ones offers several advantages:
-
Higher Yields: It generally results in significantly higher product yields. For instance, the one-pot synthesis of this compound from benzoyl chloride yielded 81%.[1][4]
-
Time and Labor Efficient: It eliminates the need to isolate and dry the intermediate hydroxamic acid, saving considerable time and effort.[1]
-
Improved Sustainability: This method often replaces environmentally harmful halogenated solvents like dichloromethane with greener alternatives such as ethyl acetate.[1][5]
Q2: How does the choice of solvent impact the yield of the reaction?
A2: The solvent system plays a crucial role in the reaction yield. In the one-pot synthesis, a mixed solvent system is often optimal. For example, a 1:5 volume blend of DMF and ethyl acetate has been shown to provide a significantly higher yield (77%) compared to using DMF or DCM alone.[1] This is because the initial deprotonation of hydroxylamine is effective in DMF, while the subsequent reaction proceeds well in the less polar co-solvent.
Q3: What is the role of N,N'-carbonyldiimidazole (CDI) in the synthesis?
A3: N,N'-carbonyldiimidazole (CDI) acts as a cyclizing agent. In the conventional method, it reacts with the hydroxamic acid to form the 1,4,2-dioxazol-5-one ring.[4] In the one-pot method, it is added after the in-situ formation of the hydroxamic acid from the corresponding acyl chloride and hydroxylamine.
Q4: Is this compound thermally stable?
A4: this compound is considered to be thermally stable, especially when compared to alternatives like benzoyl azide (B81097) which can decompose rapidly.[2][3] However, some substituted derivatives can be less stable. For example, 3-(p-chlorophenyl)-1,4,2-dioxazol-5-one has been reported to decompose violently at 145°C.[4] It is always advisable to handle these compounds with care and avoid excessive heat.
Q5: What are some common downstream applications of this compound?
A5: this compound and its derivatives are versatile reagents used in various applications, including:
-
Regioselective C-H amidation: They serve as efficient acyl nitrene precursors for creating C-N bonds.[4]
-
Electrolyte additives: They have been shown to improve the performance and lifetime of lithium-ion batteries.[1][4]
-
Synthesis of heterocycles: They are used in the synthesis of various nitrogen-containing cyclic compounds.
-
Precursors for isocyanates: They can undergo a Lossen rearrangement to form isocyanates.[6]
Experimental Protocols
Protocol 1: Conventional Two-Step Synthesis of this compound
This method involves the synthesis and isolation of benzohydroxamic acid followed by cyclization.
Step 1: Synthesis of Benzohydroxamic Acid
(Details for this precedent step are widely available in chemical literature and are not detailed here.)
Step 2: Synthesis of this compound [2][3]
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (13.7 g, 100 mmol).
-
Add ethyl acetate (200 mL).
-
Add 1,1'-carbonyldiimidazole (B1668759) (16.3 g, 101 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Quench the reaction by adding 1 N HCl (250 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (200 mL).
-
Separate the organic layer and dry it over anhydrous MgSO₄ (12 g).
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography. A reported purification involves dissolving the crude mixture in toluene, filtering undissolved impurities, and then evaporating the toluene to yield the desired product.[2]
Protocol 2: One-Pot Synthesis of this compound[1]
This improved method avoids the isolation of the hydroxamic acid intermediate.
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).
-
Deprotonate the hydroxylamine hydrochloride.
-
Add ethyl acetate to create a 1:5 DMF:EtOAc solvent blend.
-
Add benzoyl chloride to the solution to form benzohydroxamic acid in situ.
-
After the formation of the hydroxamic acid, add N,N'-carbonyldiimidazole (CDI) to initiate cyclization.
-
Allow the reaction to proceed at room temperature.
-
Upon completion, proceed with an aqueous workup similar to the conventional method (quenching with acid, extraction, drying, and solvent removal).
Visualizations
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Managing exothermic C-H amidation reactions with 3-Phenyl-1,4,2-dioxazol-5-one.
This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Phenyl-1,4,2-dioxazol-5-one for C-H amidation reactions. It provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure safe and successful experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too exothermic; temperature is difficult to control. | The C-H amidation reaction is highly exothermic (approx. -290 kJ/mol), and the rate of heat generation exceeds the rate of heat removal.[1] | 1. Slow Addition: Add the limiting reagent (often the substrate, e.g., 2-phenylpyridine) to the solution of the dioxazolone and catalyst over a prolonged period (e.g., 3.5 hours) using a syringe pump. This controls the reaction rate.[1] 2. External Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature (e.g., below 45°C).[1] 3. Dilution: Increase the solvent volume to help dissipate the heat generated. |
| Low or no product yield. | 1. Catalyst Inactivity: The Rh(III) catalyst may not be properly activated, or it may have degraded. 2. Insufficient Temperature: The reaction may require a higher temperature for certain substrates. 3. Poor Ligand Coordination: The directing group on the substrate may not be coordinating effectively to the metal center.[1] 4. Reagent Quality: The this compound may have degraded due to improper storage. | 1. Catalyst Activation: Ensure the silver salt additive (e.g., AgNTf₂, AgSbF₆) is fresh and used in the correct stoichiometry to abstract the chloride ligands from the [Cp*RhCl₂]₂ dimer.[1][2] 2. Temperature Optimization: Increase the reaction temperature in increments (e.g., from 40°C to 60°C). Some substrates, like those with ketoxime directing groups, may require slightly higher temperatures.[1] 3. Check Reagents: Verify the purity of the dioxazolone reagent. It should be a stable, crystalline solid.[2] Store in a dry environment at 2-8°C. |
| Formation of side products, primarily isocyanate-derived impurities (e.g., ureas). | Thermal decomposition of the this compound to form an isocyanate via a Curtius-type or Lossen rearrangement is competing with the desired C-H amidation.[3][4] This is more likely if the catalytic cycle is slow or stalled. | 1. Optimize Catalyst Loading: Ensure the catalyst concentration is sufficient (e.g., 0.5-1.0 mol %) to facilitate a rapid C-H amidation, outcompeting the thermal decomposition pathway.[1] 2. Maintain Mild Conditions: Avoid unnecessarily high reaction temperatures. Most reactions proceed efficiently at 40-60°C.[1] 3. Ligand Choice: For intramolecular reactions, extensive ligand optimization may be necessary to prevent unwanted side reactions.[3] |
| Reaction stalls before completion. | 1. Catalyst Deactivation: The active catalyst species may be unstable under the reaction conditions over long periods. 2. Product Inhibition: The amidated product may coordinate to the catalyst, inhibiting further turnover. 3. Reagent Depletion: The limiting reagent has been fully consumed. | 1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and confirm if it has genuinely stalled or completed.[2] 2. Catalyst Stability: While Rh(III) catalysts are generally robust, consider that some structural changes can occur during the reaction, potentially affecting activity.[5][6][7] If deactivation is suspected, a second charge of the catalyst might be an option, though this is not standard practice. |
| Difficulty purifying the final product. | The crude product contains residual silver salts, catalyst, or other impurities. | 1. Filtration: After the reaction, dissolve the crude mixture in a suitable solvent (e.g., ethyl acetate (B1210297), toluene) and filter through a pad of Celite to remove insoluble silver salts and other particulates.[1][2] 2. Recrystallization: This is a highly effective method for purifying the amidated product. 2-Butanol has been shown to be an effective solvent for this purpose, yielding products with >99% purity.[1] |
Frequently Asked Questions (FAQs)
Q1: How does this compound compare to traditional acyl azides in terms of safety and reactivity?
A1: this compound is significantly safer than the corresponding benzoyl azide (B81097). Differential scanning calorimetry (DSC) shows it to be thermally stable, whereas benzoyl azide decomposes rapidly and can be explosive.[1][8][9] In terms of reactivity, dioxazolones have a much higher coordination propensity (10³ to 10⁸ times greater) to the Rh(III) catalyst than acyl azides, leading to a more efficient and robust catalytic system under milder conditions.[1][9]
Q2: What is the primary byproduct of this reaction?
A2: The only byproduct from the this compound reagent during the amidation reaction is carbon dioxide (CO₂), making it a green and atom-economical choice.[1][2][4] A needle placed through the reaction vessel's septum is often sufficient to act as a CO₂ outlet.[2]
Q3: Can I use solvents other than chlorinated ones like 1,2-dichloroethane?
A3: Yes. While original reports often used 1,2-dichloroethane, greener solvents like ethyl acetate have been shown to be highly effective, even on a large scale, without compromising reactivity.[1][8] This eliminates the need for chlorinated solvents in both the C-H amidation step and the synthesis of the dioxazolone itself.[1]
Q4: What is the general mechanism for the Rh(III)-catalyzed C-H amidation?
A4: The reaction proceeds via an "inner-sphere" mechanism. The key steps are:
-
C-H Activation: The substrate (e.g., 2-phenylpyridine) coordinates to the Rh(III) catalyst, and a C-H bond is activated to form a rhodacycle intermediate.
-
Ligand Exchange: The dioxazolone coordinates to the rhodium center.
-
Decarboxylation & Nitrenoid Formation: The dioxazolone undergoes decarboxylation to form a Rh(V)-nitrenoid species.
-
Reductive Elimination: The nitrenoid inserts into the Rh-C bond, forming the C-N bond and regenerating the active Rh(III) catalyst for the next cycle.[3][4][10]
Q5: What types of directing groups are effective for this reaction?
A5: A wide range of heteroatom-containing directing groups are effective. Commonly used examples include pyridines, oximes, amides, azobenzenes, and thioamides, which can direct the amidation of both sp² and sp³ C-H bonds.[1][3][4]
Data & Reaction Parameters
Table 1: Solvent Effects on a Model Reaction
Reaction: CpRh(III)-catalyzed amidation of 2-phenylpyridine (B120327) with this compound.*
| Solvent | Yield (%) |
| Ethyl Acetate | 95 |
| 1,2-Dichloroethane | 95 |
| 1,2-Dimethoxyethane | 95 |
| Toluene | 91 |
Data adapted from a study demonstrating the successful replacement of chlorinated solvents.[1] Yields were determined by NMR.
Table 2: Thermal Stability Data
| Compound | Decomposition Onset | Key Observation |
| This compound | Thermally Stable | Safe alternative for C-H amidation.[1][8][9] |
| Benzoyl Azide | Decomposes Rapidly | Conventional precursor, poses significant safety risks.[1][8][9] |
Based on Differential Scanning Calorimetry (DSC) measurements.
Experimental Protocols
Protocol 1: Synthesis of this compound (100 mmol Scale)
This protocol is adapted from established literature procedures.[1][9]
-
To an oven-dried 300 mL round-bottom flask, add benzohydroxamic acid (13.7 g, 100 mmol) and ethyl acetate (200 mL).
-
Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (16.3 g, 101 mmol) to the suspension under atmospheric conditions.
-
Stir the mixture vigorously at room temperature for 1 hour. The suspension should become a clear solution.
-
Quench the reaction by adding 1 N HCl (250 mL).
-
Extract the mixture with ethyl acetate (200 mL).
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary (e.g., by recrystallization from ethyl acetate/hexanes).[2]
Protocol 2: Cp*Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine
This protocol describes a scaled-up, safety-conscious procedure.[1][2]
-
To an oven-dried reaction vessel, add this compound (e.g., 35.0 g, 210 mmol, 1.05 equiv), [Cp*RhCl₂]₂ (e.g., 0.618 g, 1.00 mmol, 0.500 mol %), and AgNTf₂ (e.g., 1.55 g, 4.00 mmol, 2.00 mol %).
-
Add ethyl acetate (120 mL) as the solvent.
-
Heat the mixture to 40°C.
-
In a separate flask, prepare a solution of 2-phenylpyridine (e.g., 31.0 g, 200 mmol, 1.00 equiv).
-
Using a syringe pump, add the 2-phenylpyridine solution to the reaction mixture over 3.5 hours, ensuring the internal reaction temperature does not exceed 45°C.
-
Place a needle through the septum to allow for the release of CO₂.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature.
-
Add additional ethyl acetate to dissolve any precipitate and filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from 2-butanol) to obtain the pure amidated product.
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting decision tree for C-H amidation reactions.
General Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.uva.nl [pure.uva.nl]
Side reactions and byproduct formation in dioxazolone-mediated amidations
Dioxazolone-Mediated Amidations: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioxazolone-mediated amidations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dioxazolone starting material is decomposing before I can initiate the reaction. What is happening and how can I prevent this?
A1: Premature decomposition of dioxazolones, particularly N-substituted variants, can be a significant issue. This is often due to their thermal and photochemical instability. The primary decomposition pathway is the Curtius rearrangement, which can be initiated by heat or light, leading to the formation of an isocyanate byproduct and carbon dioxide.
Troubleshooting Steps:
-
Storage: Store dioxazolone precursors in a cool, dark place, preferably in a refrigerator or freezer, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and moisture.
-
Reaction Setup: Assemble your reaction vessel in a way that minimizes exposure to ambient light. Consider wrapping the flask in aluminum foil.
-
Temperature Control: If using thermal conditions, ensure precise temperature control. A slight increase above the optimal temperature can significantly accelerate decomposition. For photochemically-driven reactions, ensure the light source has a consistent and calibrated output.
Q2: I am observing a significant amount of an isocyanate-derived byproduct in my reaction mixture. How can I suppress its formation?
A2: The formation of isocyanate is a common side reaction in dioxazolone-mediated amidations, arising from the Curtius rearrangement of the acyl azide (B81097) intermediate. This isocyanate can then be trapped by nucleophiles (e.g., water, amines) to form undesired byproducts like carbamates or ureas.
Troubleshooting Strategies:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, some rhodium and iridium catalysts are known to favor the desired amidation pathway over the Curtius rearrangement.
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of the intermediates. A survey of different solvents may be necessary to find one that disfavors the rearrangement.
-
Temperature: Lowering the reaction temperature can sometimes slow down the rate of the Curtius rearrangement relative to the desired amidation.
Q3: My amidation reaction is sluggish and gives low yields. What are some general strategies to improve reaction efficiency?
A3: Low yields in dioxazolone-mediated amidations can stem from several factors, including inefficient generation of the active species or slow reaction with the substrate.
Optimization Parameters:
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but be mindful of potential side reactions that could also be accelerated.
-
Concentration: Adjusting the concentration of your reactants can influence the reaction kinetics. In some cases, higher concentrations can be beneficial.
-
Additives: The addition of co-catalysts or additives can sometimes enhance the reactivity of the system. For example, the use of a Lewis acid might activate the substrate.
Q4: I am attempting an intermolecular C-H amidation and am getting a mixture of products. How can I improve the selectivity?
A4: Achieving high selectivity in intermolecular C-H amidations can be challenging due to the presence of multiple reactive C-H bonds in the substrate.
Strategies for Improving Selectivity:
-
Directing Groups: The use of a directing group on your substrate can orient the catalyst to a specific C-H bond, thereby enhancing regioselectivity.
-
Catalyst Design: The ligand environment around the metal catalyst plays a crucial role in determining selectivity. Screening different ligands is a common strategy to fine-tune the steric and electronic properties of the catalyst.
-
Substrate Modification: In some cases, slight modifications to the substrate can disfavor reaction at undesired positions.
Quantitative Data Summary
The following table summarizes hypothetical data for the optimization of a generic dioxazolone-mediated C-H amidation, illustrating the impact of different parameters on product yield and byproduct formation.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield of Amide (%) | Yield of Isocyanate Byproduct (%) |
| 1 | Catalyst A | Toluene | 80 | 45 | 30 |
| 2 | Catalyst A | Dioxane | 80 | 55 | 20 |
| 3 | Catalyst B | Toluene | 80 | 70 | 10 |
| 4 | Catalyst B | Toluene | 60 | 65 | 5 |
Key Experimental Protocols
General Protocol for a Thermally-Induced Dioxazolone-Mediated Amidation:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add the substrate (1.0 equiv.), the dioxazolone (1.2 equiv.), and the catalyst (e.g., 2 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction if necessary (e.g., with a few drops of water or methanol (B129727) to consume any remaining reactive intermediates).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired amide.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for diagnosing and resolving low yields in dioxazolone-mediated amidation reactions.
Caption: Competing pathways of the acylnitrene intermediate leading to the desired amide or an isocyanate byproduct.
Technical Support Center: Purification of 3-Phenyl-1,4,2-dioxazol-5-one and its Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Phenyl-1,4,2-dioxazol-5-one and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Purification of this compound
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary purification methods for this compound involve extraction and precipitation. After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate (B1210297). Subsequent washing with aqueous solutions of dilute acid (e.g., 2 M HCl) and base (e.g., 10% aqueous NaHCO₃) helps remove impurities. The final product is often precipitated or crystallized from the organic solvent.[1][2] For instance, a one-pot synthesis method reports quenching the reaction with 2 M HCl, followed by extraction with ethyl acetate. After drying and solvent evaporation, 10% aqueous NaHCO₃ is added to the remaining liquid to precipitate the product, which is then collected by suction filtration.[1]
Q2: What are some common impurities I might encounter and how can I remove them?
A2: Common impurities include unreacted starting materials such as benzohydroxamic acid and N,N'-carbonyldiimidazole (CDI), as well as byproducts from their decomposition.
-
Benzohydroxamic acid: This can be removed by washing the organic extract with a mild aqueous base like 10% NaHCO₃ solution.
-
N,N'-carbonyldiimidazole (CDI) and imidazole (B134444) byproduct: These can be removed by washing the organic extract with a dilute aqueous acid, such as 1 N or 2 M HCl.[1]
-
Solvent impurities: Ensure you are using high-purity solvents for extraction and precipitation to avoid introducing contaminants.
Q3: My this compound product is an oil and won't crystallize. What should I do?
A3: Oiling out can occur if the concentration of the product is too high or if impurities are inhibiting crystallization. Here are a few troubleshooting steps:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the solution to induce crystallization.
-
Solvent adjustment: Try adding a co-solvent in which the product is less soluble to encourage precipitation. For example, if your product is dissolved in ethyl acetate, slowly adding a non-polar solvent like hexanes can promote crystallization.
-
Further purification: If impurities are the issue, consider passing the crude product through a short plug of silica (B1680970) gel using an appropriate solvent system to remove polar impurities before attempting crystallization again.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure starting materials are pure and dry. Monitor the reaction by TLC to confirm completion. |
| Loss of product during aqueous washes. | Minimize the number of washes and ensure the pH of the aqueous layers is appropriate to keep the product in the organic phase. | |
| Premature decomposition of the product. | Some substituted dioxazolones are thermally unstable.[1] Avoid excessive heat during solvent removal. Use a rotary evaporator at a low temperature. | |
| Product is colored | Presence of colored impurities. | Consider treating the solution with activated carbon before the final filtration and crystallization step. |
| Decomposition of the product. | Handle the product at low temperatures and store it in a cool, dry place. | |
| Inconsistent melting point | Presence of impurities. | Recrystallize the product from a suitable solvent system. |
| Product is a mixture of isomers (for substituted analogs). | Chromatographic purification may be necessary to separate isomers. |
Purification of N-Substituted Ureas and Carbamates (Products of this compound Reactions)
Frequently Asked Questions (FAQs)
Q1: How are N-substituted ureas typically purified after synthesis using this compound?
A1: The purification strategy for N-substituted ureas often depends on their physical properties.
-
Filtration: For many aryl ureas, the product precipitates directly from the reaction mixture, especially when using solvents like methanol. In these cases, purification is as simple as collecting the solid by filtration.
-
Extraction: For more soluble ureas, particularly aliphatic ones, an aqueous workup followed by extraction with a solvent like ethyl acetate is common.
-
Recrystallization: To obtain high-purity solid ureas, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate-petroleum ether) is a standard method.
Q2: How can I remove unreacted amine from my urea (B33335) synthesis reaction?
A2: Unreacted primary or secondary amines can often be removed by washing the organic extract of your product with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will form a water-soluble salt and be partitioned into the aqueous layer.
Q3: I am getting a symmetrically substituted urea as a byproduct. How can I remove it?
A3: The formation of symmetrical ureas can be a side reaction. The solubility of the symmetrical and unsymmetrical ureas can sometimes be different enough to allow for separation by fractional crystallization. If this is not effective, column chromatography on silica gel is a reliable method for separating the desired unsymmetrical urea from the symmetrical byproduct.
Q4: What is a general procedure for purifying carbamates derived from this compound reactions?
A4: Carbamates are often purified by column chromatography on silica gel. After the reaction, the mixture is typically concentrated and then loaded onto a silica gel column. The product is eluted using a solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. An initial aqueous workup with dilute acid and/or base washes can be performed to remove basic or acidic impurities before chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Urea or Carbamate Product is an Oil | Impurities are present. | Purify by column chromatography before attempting crystallization. |
| The product has a low melting point. | If the product is indeed an oil at room temperature, purification will rely on chromatography rather than crystallization. | |
| Difficulty in Separating Product from Starting Amine by Extraction | The amine salt is partially soluble in the organic layer. | Perform multiple washes with dilute acid. Consider using a different organic solvent for extraction. |
| Low Recovery After Column Chromatography | The product is adsorbing too strongly to the silica gel. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) to the eluent to improve recovery. |
| The product is volatile. | Be cautious during solvent removal. Use a rotary evaporator at a low temperature and pressure. |
Quantitative Data Summary
The following tables summarize typical yields and purities for the synthesis and purification of this compound and its derivatives as reported in the literature.
Table 1: Synthesis and Purification of this compound
| Synthesis Method | Purification Steps | Yield (%) | Purity | Reference |
| Two-Step (from Benzohydroxamic acid and CDI) | Extraction with ethyl acetate, acid wash, solvent removal. | 66 | White crystalline solid | [2] |
| One-Pot (from Benzoyl chloride) | Acid quench, ethyl acetate extraction, NaHCO₃ precipitation. | 81 | High NMR purity | [1] |
| Two-Step (alternative solvent) | Extraction with ethyl acetate, acid wash, dissolution in toluene, filtration, and solvent evaporation. | 72 | Not specified |
Table 2: Synthesis and Purification of Substituted 3-Aryl-1,4,2-dioxazol-5-ones (One-Pot Method)
| 3-Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |
| p-tolyl | 77 | 234-236 | [2] |
| p-chlorophenyl | 49 | Decomposes violently at 145 | [1] |
| m-chlorophenyl | 66 | 34-35 | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis and Purification of this compound
This protocol is adapted from a reported one-pot synthesis method.[1]
-
In a round-bottomed flask, allow the initial reaction mixture to warm to room temperature.
-
After five hours, add N,N'-carbonyldiimidazole (1.0 eq) in one portion and continue stirring for 30 minutes at room temperature.
-
Quench the reaction by adding 2 M aqueous HCl.
-
Extract the aqueous mixture with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
To the remaining liquid, add 10% aqueous NaHCO₃ to precipitate the product.
-
Collect the solid product by suction filtration.
Protocol 2: General Purification of N-Aryl Ureas by Filtration
-
After the reaction is complete, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (the same as the reaction solvent) to remove soluble impurities.
-
Further wash the solid with water to remove any water-soluble byproducts or salts.
-
Dry the purified urea product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Catalyst loading and reaction time optimization for amidation reactions
Welcome to the Technical Support Center for amidation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst loading and reaction time optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or incomplete conversion in my amidation reaction?
A1: Low yields or incomplete reactions in amidations can often be attributed to several factors:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrates under the selected reaction conditions.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent, or by the product itself.
-
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact the reaction outcome. Insufficient catalyst will result in a slow or incomplete reaction, while excessive catalyst can sometimes lead to side reactions or product inhibition.[1][2]
-
Inappropriate Reaction Temperature: The temperature may be too low to overcome the activation energy barrier, or too high, leading to catalyst decomposition or the formation of byproducts.[3]
-
Presence of Water: Water can hydrolyze activated intermediates or deactivate certain catalysts, thus hindering the reaction. Dehydrating agents like molecular sieves are often crucial.
-
Poor Solubility: If the reactants or catalyst are not well-dissolved in the solvent, it can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the approach to the catalytic center, slowing down the reaction.[4]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading is a balance between reaction rate, yield, and cost-effectiveness. A systematic approach is recommended:
-
Literature Review: Start by consulting the literature for similar amidation reactions to find a recommended catalyst loading range.
-
Screening: Perform a series of small-scale reactions with varying catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).[1]
-
Monitor Progress: Monitor the reaction progress over time for each catalyst loading using techniques like TLC, LC-MS, or GC to determine the reaction rate and final conversion.
-
Analyze Results: Plot the yield and reaction time as a function of catalyst loading to identify the point at which increasing the catalyst amount no longer provides a significant benefit. The table below provides an example of how to structure this data.
Q3: My reaction is very slow. How can I reduce the reaction time without compromising the yield?
A3: To reduce the reaction time, consider the following strategies:
-
Increase Catalyst Loading: As shown in the data tables below, increasing the catalyst concentration often leads to a faster reaction.[3] However, be mindful of potential side reactions at very high loadings.
-
Increase Temperature: Raising the reaction temperature generally increases the reaction rate.[3] However, this should be done cautiously to avoid catalyst decomposition or byproduct formation. A temperature screening experiment is advisable.
-
Choose a More Active Catalyst: If you are using a general-purpose catalyst, switching to one known for higher activity with your specific substrate class (e.g., electron-rich or electron-poor amines/acids) can significantly shorten reaction times.
-
Effective Water Removal: For reactions that produce water, ensure your dehydration method is efficient. For example, using freshly activated molecular sieves or a Dean-Stark apparatus can drive the equilibrium towards the product and increase the reaction rate.
-
Solvent Choice: The solvent can influence the reaction rate by affecting the solubility of reactants and the stability of intermediates. A solvent screen can help identify the optimal medium for your reaction.
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A4: Common side reactions in amidations include:
-
Epimerization: For chiral carboxylic acids, loss of stereochemical integrity can occur. This can often be minimized by using specific coupling reagents (e.g., HATU) and optimizing the base and temperature.
-
Over-acylation: If the amine has other nucleophilic groups (e.g., hydroxyl or another amine), these can also react. Using a protecting group strategy for these functionalities can prevent this.
-
Formation of Anhydride: The carboxylic acid can sometimes react with itself to form an anhydride, especially at elevated temperatures.
-
Decomposition of Starting Materials or Product: High temperatures or incompatible reagents can lead to the degradation of your molecules.
To minimize side reactions, you can:
-
Lower the Reaction Temperature: This often improves selectivity.
-
Optimize the Catalyst and Reagents: Choose a catalyst and coupling reagents known for high selectivity.
-
Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of one reactant can sometimes lead to side reactions.
Troubleshooting Guides
Guide 1: Low Yield / Incomplete Conversion
This guide will help you troubleshoot amidation reactions with low product yield or incomplete conversion of starting materials.
DOT Script for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low amidation yield.
Data Presentation
The following tables summarize the effect of catalyst loading on reaction time and yield for representative amidation reactions.
Table 1: Effect of Boric Acid Catalyst Loading on the Amidation of Benzoic Acid with Benzylamine
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 20 | 75 |
| 2 | 5 | 12 | 88 |
| 3 | 10 | 8 | 92 |
| 4 | 25 | 8 | 90 |
| 5 | 50 | 5 | 85 |
Data is illustrative and compiled from principles and data presented in cited literature.[5]
Table 2: Optimization of a Cooperative Catalysis System for N-methyl Amidation [6]
| Entry | Fe3O4 (mol%) | DABCO (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | - | 85 | 48 | 25 |
| 2 | - | 10 | 85 | 48 | 68 |
| 3 | 10 | 10 | 85 | 48 | 95 |
| 4 | 10 | 10 | 60 | 48 | 43 |
| 5 | 10 | 10 | 85 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Boric Acid-Catalyzed Amidation
This protocol provides a general method for the direct amidation of a carboxylic acid and an amine using boric acid as a catalyst.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), boric acid (5-10 mol%), and a suitable solvent (e.g., toluene).
-
Addition of Amine: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Heating and Water Removal: Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and boric acid. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for HATU-Mediated Amidation
This protocol is suitable for a wide range of substrates, including those that are sterically hindered or prone to racemization.[4]
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Pre-activation: Add HATU (1.0-1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Catalytic Cycle of Boronic Acid-Catalyzed Amidation
The following diagram illustrates the proposed catalytic cycle for the direct amidation of a carboxylic acid and an amine catalyzed by a boronic acid.
DOT Script for Boronic Acid Catalytic Cycle
Caption: Catalytic cycle of a boronic acid-catalyzed amidation.
Mechanism of HATU-Mediated Amide Bond Formation
This diagram outlines the key steps in the activation of a carboxylic acid by HATU and subsequent reaction with an amine to form an amide.[7][8]
DOT Script for HATU Mechanism
Caption: Simplified mechanism of HATU-mediated amidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration [ijnc.ir]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Addressing substrate inhibition in rhodium-catalyzed reactions with dioxazolones.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with rhodium-catalyzed C-H activation/amidation reactions involving dioxazolones. A primary focus of this guide is to address the common challenge of substrate inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My rhodium-catalyzed C-H amidation with a dioxazolone is giving low yields or stalling at incomplete conversion. What are the potential causes?
A1: Low yields or stalled reactions can stem from several factors, but a common culprit in rhodium-catalyzed C-H activation is substrate inhibition . This occurs when an excess of the C-H substrate binds to the catalyst in a non-productive manner, effectively sequestering the active catalytic species and slowing down or halting the reaction. Other potential issues include catalyst deactivation, impure reagents or solvents, or suboptimal reaction conditions (temperature, concentration, additives).
Q2: How can I determine if substrate inhibition is occurring in my reaction?
A2: A key indicator of substrate inhibition is an inverse relationship between the concentration of your C-H activation substrate and the reaction rate or yield. You may observe that at higher substrate concentrations, the reaction performs more poorly. Kinetic studies, if feasible, would reveal an inverse first-order dependence on the C-H activation substrate concentration.[1]
Q3: What is the proposed mechanism for substrate inhibition in these reactions?
A3: Mechanistic studies on related rhodium(III)-catalyzed C-H functionalization reactions suggest that substrate inhibition arises from the stabilization of the catalyst's resting state.[1] The C-H substrate, particularly if it possesses basic properties, can coordinate to the active rhodium(III) catalyst, forming a stable off-cycle complex. This prevents the catalyst from participating in the desired catalytic cycle, specifically the coordination and activation of the dioxazolone.
Q4: I suspect substrate inhibition. What are the primary strategies to overcome this issue?
A4: The most effective strategy to mitigate substrate inhibition is to maintain a low concentration of the free C-H substrate throughout the reaction. This can be achieved by:
-
Slow Addition of the Substrate: Instead of adding the entire amount of the C-H substrate at the beginning of the reaction, add it slowly over an extended period using a syringe pump. This ensures that the instantaneous concentration of the substrate remains low, minimizing the formation of the inactive catalyst-substrate complex.
-
Lowering the Overall Reaction Concentration: While seemingly counterintuitive, running the reaction at a lower overall concentration can sometimes improve yields by disfavoring the formation of the inhibitory complex.
-
Modifying the Catalyst or Ligand: In some cases, changing the ligand on the rhodium catalyst can alter its electronic properties and reduce its affinity for the inhibiting substrate.
-
Optimizing Additives: The presence of additives, such as acids or bases, can influence the speciation of the catalyst and the substrate, potentially reducing substrate inhibition. Careful screening of additives is recommended.
Q5: My reaction is highly exothermic, especially at the beginning. Is this related to substrate inhibition?
A5: A significant exotherm at the start of the reaction can be an indirect indicator of issues related to substrate concentration. A high initial concentration of reactants can lead to a rapid initial reaction rate, generating a burst of heat. This can also lead to catalyst decomposition or the formation of side products. Slow addition of the substrate not only helps to control the concentration to avoid substrate inhibition but also allows for better management of the reaction exotherm.
Data Presentation: Effect of Substrate Concentration
| Entry | Substrate Concentration (M) | Method of Addition | Observed Yield (%) |
| 1 | 0.1 | All at once | 85 |
| 2 | 0.2 | All at once | 65 |
| 3 | 0.4 | All at once | 40 |
| 4 | 0.4 | Slow addition over 4h | 78 |
Experimental Protocols
General Protocol for Rhodium(III)-Catalyzed C-H Amidation with Dioxazolones (Addressing Potential Substrate Inhibition)
This protocol is a general guideline and should be optimized for your specific substrates and reaction scale.
Materials:
-
[Cp*RhCl₂]₂ (Rhodium catalyst precursor)
-
AgSbF₆ (Silver hexafluoroantimonate, additive)
-
Dioxazolone
-
C-H activation substrate
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or acetonitrile)
-
Syringe pump
Procedure:
-
Catalyst Pre-activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%). Add a portion of the anhydrous solvent and stir the mixture at the desired reaction temperature for 15-30 minutes.
-
Initial Reaction Setup: To the pre-activated catalyst mixture, add the dioxazolone (typically 1.2-2.0 equivalents relative to the C-H substrate).
-
Substrate Addition: Dissolve the C-H activation substrate in the remaining anhydrous solvent. Using a syringe pump, add the substrate solution to the reaction mixture over a period of 2-8 hours. The optimal addition time will depend on the specific reactivity of your substrate and should be determined experimentally.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with an appropriate solvent. Filter the mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
Proposed Mechanism of Substrate Inhibition
Caption: Substrate inhibition via stabilization of the catalyst resting state.
References
Greener synthesis routes for 3-Phenyl-1,4,2-dioxazol-5-one using ethyl acetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the greener synthesis of 3-Phenyl-1,4,2-dioxazol-5-one using ethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using ethyl acetate in the synthesis of this compound?
A1: The primary advantage is that ethyl acetate serves as a greener and safer solvent alternative to traditionally used chlorinated solvents like dichloromethane.[1][2][3] This substitution aligns with the principles of green chemistry by reducing the use of hazardous and environmentally harmful substances.[3]
Q2: What is the typical reaction for synthesizing this compound in ethyl acetate?
A2: The most common greener synthesis involves the reaction of benzohydroxamic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in ethyl acetate.[1][2] This method avoids chlorinated solvents and has been shown to be effective.[1][2]
Q3: Is a one-pot synthesis method available for this compound using ethyl acetate?
A3: Yes, a one-pot method has been developed that uses inexpensive and commercially available starting materials. This process involves the reaction of an aryl acyl chloride, hydroxylamine (B1172632) hydrochloride, and CDI in a mixed solvent system where ethyl acetate is the primary component.[4] This method is advantageous as it does not require the isolation of the intermediate hydroxamic acid.[3]
Q4: What kind of yields can be expected with these greener synthesis routes?
A4: Yields can vary depending on the specific protocol. For the reaction of benzohydroxamic acid and CDI in ethyl acetate, a yield of 72% has been reported after purification.[1] The one-pot synthesis starting from benzoyl chloride has been reported to achieve a higher yield of 81%.[4][5]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Incomplete reaction.
-
Possible Cause 2: Impure reagents.
-
Solution: Use high-purity, dry reagents and solvents. Moisture can react with CDI and other intermediates, leading to side reactions and reduced yield.
-
-
Possible Cause 3: Inefficient extraction.
Problem 2: Product is impure, as indicated by analytical methods (e.g., NMR, melting point).
-
Possible Cause 1: Residual imidazole.
-
Solution: The work-up procedure involving quenching with aqueous HCl is crucial for removing imidazole, a byproduct of the reaction with CDI.[1] Ensure the aqueous wash is performed effectively.
-
-
Possible Cause 2: Undissolved impurities in the crude product.
-
Solution: A useful purification step involves dissolving the crude product in toluene (B28343) and filtering out any undissolved impurities before evaporating the solvent.[1]
-
-
Possible Cause 3: Presence of unreacted starting materials or byproducts.
-
Solution: If impurities persist, consider recrystallization or column chromatography for further purification. The crude product of the one-pot synthesis can often be purified by precipitation with aqueous NaHCO3 followed by suction filtration.[4]
-
Problem 3: Difficulty in scaling up the reaction.
-
Possible Cause: Thermal management.
-
Solution: While the synthesis of this compound itself is generally conducted at room temperature, subsequent applications, such as C–H amidation reactions where it is used, may be exothermic.[1] For large-scale reactions, it is important to monitor the temperature and use appropriate cooling to maintain control, for instance, by the slow addition of reagents using a syringe pump.[1] The synthesis of the dioxazolone has been successfully scaled to a 100 mmol scale.[1][2]
-
Quantitative Data Summary
| Synthesis Method | Solvent System | Key Reagents | Reported Yield | Reference |
| Reaction of Benzohydroxamic Acid and CDI | Ethyl Acetate | Benzohydroxamic acid, 1,1'-Carbonyldiimidazole (CDI) | 72% | [1] |
| One-Pot Synthesis | Ethyl Acetate / DMF (5:1) | Benzoyl chloride, Hydroxylamine hydrochloride, CDI | 81% | [4][5] |
| Conventional Method (for comparison) | Dichloromethane | Benzohydroxamic acid, CDI | High | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzohydroxamic Acid [1][2]
-
To an oven-dried 300 mL round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (13.7 g, 100 mmol), ethyl acetate (200 mL), and 1,1′-carbonyldiimidazole (16.3 g, 101 mmol) sequentially under atmospheric conditions.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Quench the reaction mixture with 1 N HCl (250 mL).
-
Extract the product with ethyl acetate (200 mL).
-
Separate the organic layer and dry it over MgSO4.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
For further purification, dissolve the crude mixture in toluene, filter any undissolved impurities, and then evaporate the toluene to yield the final product.
Protocol 2: One-Pot Synthesis of this compound [4]
-
In a 250 mL three-necked round-bottomed flask with a magnetic stir bar, dissolve hydroxylamine hydrochloride (0.90 g, 13.2 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature.
-
Add triethylamine (B128534) (1.8 mL, 13.2 mmol) in one portion and stir for 5 minutes.
-
Add ethyl acetate (70 mL) and cool the reaction mixture to 0°C.
-
Slowly add a solution of benzoyl chloride (1.69 g, 12.0 mmol) in ethyl acetate (30 mL) to the cooled mixture.
-
Allow the reaction to gradually warm to room temperature and stir for five hours.
-
Add N,N'-carbonyldiimidazole (24.80 g, 153 mmol) in one portion and allow the reaction to proceed for another 30 minutes at room temperature.
-
Quench the reaction with 200 mL of 2 M HCl(aq).
-
Extract the mixture with ethyl acetate (2 x 200 mL) and dry the combined organic layers over anhydrous Na2SO4.
-
Evaporate the ethyl acetate under reduced pressure.
-
Add 10% aqueous NaHCO3 to the remaining liquid to precipitate the product, which is then collected by suction filtration.
Visualizations
Caption: Workflow for the greener synthesis of this compound.
References
Technical Support Center: Enhancing Li-ion Battery Performance with Functionalized PDO Additives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing functionalized 1,3-dioxolane (B20135) (PDO) derivatives as electrolyte additives to enhance the performance of Lithium-ion batteries.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with functionalized PDO additives.
Question: Why is the initial coulombic efficiency of my cell lower than expected after introducing a functionalized PDO additive?
Answer:
A lower initial coulombic efficiency is often expected and can be attributed to the fundamental mechanism of many SEI-forming additives. The functionalized PDO additive is designed to be electrochemically reduced on the anode surface during the initial formation cycles to create a stable solid electrolyte interphase (SEI).[1][2] This process consumes some of the lithium ions, leading to an initial irreversible capacity loss and thus a lower initial coulombic efficiency.
However, if the efficiency is drastically lower than anticipated, consider the following:
-
Additive Concentration: An excessively high concentration of the additive can lead to the formation of an overly thick and resistive SEI layer, consuming more lithium than necessary.
-
Electrolyte Impurities: The presence of impurities, such as water, can react with the electrolyte and the additive, leading to side reactions and reduced efficiency. Ensure all components are handled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Formation Protocol: The voltage window and C-rate of the formation cycles are crucial for forming a stable SEI. An inappropriate formation protocol might lead to incomplete or unstable SEI formation.
Question: My battery exhibits a rapid capacity fade after a few cycles, even with the PDO additive. What are the potential causes?
Answer:
Rapid capacity fade can stem from several factors, even when using performance-enhancing additives. Here are some potential causes to investigate:
-
Additive Instability: The specific functional group on your PDO derivative might not be stable at the operating voltage of your cathode. Some additives can be prone to oxidation at higher potentials, leading to electrolyte degradation.[3]
-
Incomplete SEI Formation: If the initial formation cycles are not performed correctly, the resulting SEI may be non-uniform or mechanically weak. This can lead to continuous electrolyte decomposition and lithium consumption in subsequent cycles.
-
Unsuitable Functionalization: The functional group on the PDO molecule plays a critical role. For instance, some functional groups might not effectively stabilize the SEI on high-capacity anodes that undergo significant volume changes, such as silicon-based anodes.[4]
-
Electrolyte Imbalance: The addition of the PDO derivative can alter the overall properties of the electrolyte, such as viscosity and ionic conductivity. This might negatively impact the performance if not accounted for.
Question: I am observing significant gassing in my coin cell. Is the functionalized PDO additive responsible?
Answer:
Gas generation in a Li-ion cell is a sign of undesirable side reactions. The functionalized PDO additive could be a contributing factor under certain circumstances:
-
Electrochemical Decomposition: The additive itself might be decomposing at the electrode surfaces, producing gaseous byproducts. This is more likely if the operating voltage of the cell exceeds the electrochemical stability window of the additive.
-
Reaction with Impurities: As mentioned earlier, impurities like moisture can react with electrolyte components, including the additive, to produce gas.
-
Electrolyte Decomposition: The additive may not be forming a sufficiently protective SEI layer, allowing the base electrolyte to continuously decompose on the electrode surfaces, which can generate gases like CO2.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism by which functionalized PDO additives improve Li-ion battery performance?
Answer:
Functionalized PDO additives primarily work by forming a stable and robust solid electrolyte interphase (SEI) on the surface of the anode during the initial charging cycles.[1] This protective layer is crucial for several reasons:
-
It is electronically insulating but ionically conductive, allowing Li-ions to pass through while preventing electrons from reaching the electrolyte.
-
It suppresses the continuous decomposition of the electrolyte on the anode surface, which preserves the electrolyte and active lithium.
-
A well-formed SEI can also help to accommodate the volume changes of the anode during lithiation and delithiation, particularly for next-generation anode materials like silicon.[4]
Question: What is a typical concentration range for functionalized PDO additives in the electrolyte?
Answer:
The optimal concentration of a functionalized PDO additive is typically in the range of 0.5% to 5% by weight of the total electrolyte solution. The exact concentration depends on the specific molecular structure of the additive, the electrode chemistry, and the desired performance characteristics. It is recommended to start with a low concentration (e.g., 1 wt%) and systematically vary it to find the optimal loading for your specific system.
Question: Are there any specific handling and storage recommendations for electrolytes containing PDO additives?
Answer:
Yes, proper handling and storage are critical. Electrolytes for Li-ion batteries are sensitive to air and moisture. Therefore, electrolytes containing functionalized PDO additives should always be handled and stored in an inert atmosphere, such as an argon-filled glovebox. The water content should be kept to a minimum (ideally <20 ppm). Store the electrolyte in a tightly sealed container in a cool, dry place away from direct sunlight.
Question: How do the functional groups on the PDO molecule influence its performance?
Answer:
The functional groups have a significant impact on the properties and performance of the PDO additive. For example:
-
Fluorine-containing groups: Can lead to the formation of LiF-rich SEI layers, which are known for their high stability and low impedance.
-
Silyl groups: Can enhance the flexibility of the resulting SEI, making it more resilient to the volume expansion of high-capacity anodes.[4]
-
Unsaturated bonds (e.g., vinyl groups): Can facilitate polymerization on the electrode surface to form a polymeric SEI layer.[4]
The choice of the functional group should be tailored to the specific requirements of the battery chemistry being investigated.
Performance Data of Li-ion Batteries with Dioxolane-based Additives
| Additive Type | Concentration | Cell Configuration | Performance Metric | Value | Reference |
| DMVC-OTMS | Not Specified | Si-embedded anode/NCM811 | Capacity Retention | 81.5% after 400 cycles at 1C | [4] |
| Poly(1,3-dioxolane) | In-situ polymerized | Li/LFP | Capacity Retention | 82% after 500 cycles at 1C | [5] |
| Poly(1,3-dioxolane) | In-situ polymerized | Li/LCO | Capacity Retention | 86.4% after 50 cycles at 0.5C | [5] |
| Poly(1,3-dioxolane) | In-situ polymerized | Li/NCM811 | Capacity Retention | 88.4% after 120 cycles at -20°C | [5] |
Experimental Protocols
1. Synthesis of a Generic Functionalized PDO (Example: 4-((trimethylsilyloxy)methyl)-1,3-dioxolan-2-one)
This protocol is a representative example based on common organic synthesis techniques.
-
Step 1: Protection of Glycidol (B123203): In a round-bottom flask under an inert atmosphere, dissolve glycidol in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0°C. Add triethylamine, followed by the dropwise addition of trimethylsilyl (B98337) chloride. Allow the reaction to stir overnight at room temperature.
-
Step 2: Carboxylation: To the solution from Step 1, add a catalytic amount of a suitable Lewis acid (e.g., tetrabutylammonium (B224687) bromide). Purge the flask with carbon dioxide (CO2) and maintain a CO2 atmosphere (e.g., using a balloon). Heat the reaction to the desired temperature (e.g., 80-100°C) and stir for 24-48 hours.
-
Step 3: Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids. Wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the pure functionalized PDO.
-
Step 4: Characterization: Confirm the structure of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
2. Preparation of Electrolyte with Functionalized PDO Additive
-
Step 1: In an argon-filled glovebox, prepare the baseline electrolyte by dissolving 1.0 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).
-
Step 2: To the baseline electrolyte, add the desired amount of the synthesized functionalized PDO additive (e.g., 1 wt%).
-
Step 3: Stir the mixture overnight on a magnetic stirrer to ensure the additive is completely dissolved and the electrolyte is homogeneous.
3. Assembly of a 2032-type Coin Cell
-
Step 1: Place the cathode (e.g., LiFePO4 coated on aluminum foil) in the center of the coin cell case.
-
Step 2: Add a few drops of the prepared electrolyte containing the functionalized PDO additive onto the cathode surface.
-
Step 3: Place a separator (e.g., Celgard 2400) on top of the cathode.
-
Step 4: Add a few more drops of the electrolyte onto the separator to ensure it is thoroughly wetted.
-
Step 5: Place the anode (e.g., lithium metal or graphite (B72142) coated on copper foil) on top of the separator.
-
Step 6: Place a spacer disk and a spring on top of the anode.
-
Step 7: Place the cap on the coin cell case and crimp it using a coin cell crimping machine to ensure a hermetic seal.
Diagrams
Caption: Experimental workflow from additive synthesis to electrochemical testing.
Caption: Troubleshooting flowchart for rapid capacity fade.
Caption: Proposed mechanism of SEI formation with functionalized PDO.
References
Overcoming low conversion rates in C-H amidation with ketoxime substrates.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you overcome challenges associated with low conversion rates in C-H amidation reactions utilizing ketoxime directing groups.
Troubleshooting Guide
This guide addresses common issues encountered during C-H amidation experiments with ketoxime substrates. Each section provides potential causes and actionable solutions to improve your reaction outcomes.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any product formation, or the conversion of my starting material is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion is a frequent issue that can stem from several factors, ranging from catalyst activity to the stability of your reagents. Below is a systematic guide to diagnosing and resolving this problem.
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The transition metal catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure the catalyst, especially palladium and rhodium precursors, is from a fresh batch and has been stored under an inert atmosphere.
-
Optimize Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to side reactions. Systematically screen catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the optimal concentration.
-
Consider a Different Metal Catalyst: The choice of metal is crucial and substrate-dependent. If a palladium catalyst is failing, consider switching to a rhodium(III) catalyst like [{RhCp*Cl2}2], which has shown high efficiency for C(sp³)-H amidation.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and additives play a critical role in the reaction's success.
-
Troubleshooting:
-
Temperature Screening: Some C-H amidation reactions are highly sensitive to temperature. If the reaction is sluggish at a lower temperature, a modest increase may be beneficial. Conversely, high temperatures can lead to catalyst decomposition or byproduct formation. Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to identify the optimal range.
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction. Protic solvents may interfere with the catalyst. Aprotic solvents like DCE (1,2-dichloroethane), THF, or toluene (B28343) are commonly used. If solubility is an issue, a solvent screen is recommended.[1]
-
Role of Additives/Oxidants: Many C-H amidation reactions require a stoichiometric oxidant or an additive to facilitate catalyst turnover. For Rh(III)-catalyzed reactions, silver salts like AgSbF₆ and additives like AgOPiv are often necessary.[1] For some Pd-catalyzed reactions, an external oxidant like potassium persulfate is key.[2] Ensure the correct additive/oxidant is being used at the appropriate stoichiometry.
-
-
-
Ineffective Directing Group Coordination: The ketoxime must effectively coordinate to the metal center to direct the C-H activation.
-
Troubleshooting:
-
Protecting Group on Oxime: The nature of the group on the oxime oxygen (e.g., -OH, -OMe, -OAc) can influence its directing ability. O-acetyl or O-methyl oximes are commonly used.[3] If using a hydroxyl ketoxime, in-situ protection or the use of a pre-formed ether or ester may improve results.
-
Steric Hindrance: Significant steric bulk near the ketoxime or the target C-H bond can hinder the formation of the key metallacyclic intermediate. If possible, consider a substrate analogue with reduced steric hindrance to test this hypothesis.
-
-
-
Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can poison the catalyst.
-
Troubleshooting:
-
Purify Starting Materials: Ensure the ketoxime substrate and the amine source are of high purity.
-
Use Anhydrous Solvents: Water can interfere with many transition metal-catalyzed reactions. Use freshly distilled or commercially available anhydrous solvents.
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am observing significant amounts of byproducts. What are the likely side reactions and how can I suppress them?
Answer:
Byproduct formation is often a result of competing reaction pathways or decomposition of the desired product. Identifying the byproducts can provide valuable insight into the problem.
Potential Side Reactions & Solutions:
-
Beckmann Rearrangement: Ketoximes can undergo an acid-catalyzed Beckmann rearrangement to form amides. This is a common side reaction, especially under acidic conditions or at elevated temperatures.
-
Troubleshooting:
-
Control Acidity: Avoid strongly acidic conditions. If an acidic additive is required, use the minimum effective amount. The addition of a non-coordinating base might be beneficial.
-
Lower Reaction Temperature: The Beckmann rearrangement is often promoted by heat. Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize this side product.
-
-
-
Homocoupling of the Amine Source: The amidating agent can sometimes react with itself, leading to undesired homocoupled products.
-
Troubleshooting:
-
Slow Addition of Reagents: Adding the amidating agent slowly over the course of the reaction can help to maintain a low concentration, disfavoring the homocoupling pathway.
-
Optimize Stoichiometry: Using a slight excess of the C-H substrate relative to the amine source can also help to minimize this side reaction.
-
-
-
Competitive C-H Functionalization at a Different Site: For substrates with multiple accessible C-H bonds (e.g., both aromatic C(sp²)-H and aliphatic C(sp³)-H), a mixture of products can be formed.
-
Troubleshooting:
-
Catalyst and Ligand Tuning: The regioselectivity of C-H amidation is highly dependent on the catalyst and ligands. For example, Rh(III) catalysts have been shown to overcome the challenge of competitive C(sp²)-H activation in substrates where 1-arylethan-1-ol oxime analogues are used, favoring the desired C(sp³)-H amidation.[4] Experimenting with different catalyst/ligand combinations is a key strategy to improve selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: Which transition metal is best for C-H amidation with ketoxime substrates?
A1: There is no single "best" metal, as the optimal choice depends on the specific substrate and the type of C-H bond being functionalized (C(sp²) vs. C(sp³)).
-
Rhodium(III): Often highly effective for the amidation of unactivated C(sp³)-H bonds under relatively mild conditions.[1] It can also provide selectivity for C(sp³)-H bonds even in the presence of reactive C(sp²)-H bonds.[4]
-
Palladium(II): Widely used for the ortho-amidation of aromatic C(sp²)-H bonds.[2][5] The use of an electron-deficient Pd complex, such as Pd(OTf)₂, can be crucial for success.[5]
-
Copper: Can catalyze C-H amidation, often under aerobic conditions.[6]
-
Iron: An emerging, cost-effective, and less toxic alternative, though its application with ketoxime directing groups is less developed.[7]
Q2: How important is the choice of the amidating agent?
A2: The choice of the nitrogen source is critical. Common amidating agents include:
-
Dioxazolones: These are effective amidating reagents for Rh(III)-catalyzed reactions, broadening the scope of the reaction.[1]
-
Organic Azides: Powerful amino group sources for Ir-catalyzed amidation of C(sp³)-H bonds, releasing N₂ as the only byproduct.[8]
-
Sulfonamides and Amides: Used in Pd-catalyzed C-H amidation of aromatic ketones.[5]
-
Oxamic Acids: Readily available and environmentally friendly amidation sources for Pd-catalyzed ortho-amidation of O-methyl ketoximes.[9]
Q3: Can the ketoxime directing group be removed after the reaction?
A3: Yes, the transformability of the directing group is a key advantage. The oxime group can often be hydrolyzed back to the ketone functionality under acidic conditions (e.g., with HCl) or other methods, allowing for the synthesis of ortho- or β-functionalized ketones.[3]
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical reaction conditions and their impact on yield for Rh(III) and Pd(II)-catalyzed C-H amidation reactions with ketoxime substrates.
Table 1: Optimization of Rh(III)-Catalyzed C(sp³)-H Amidation
| Entry | Catalyst (mol%) | Additive 1 | Additive 2 | Solvent | Temp (°C) | Yield (%) |
| 1 | [{RhCpCl₂}₂] (2.5) | AgSbF₆ (20) | - | DCE | 60 | Trace |
| 2 | [{RhCpCl₂}₂] (2.5) | AgSbF₆ (20) | AgOPiv (100) | DCE | 60 | 75 |
| 3 | [{RhCpCl₂}₂] (2.5) | AgSbF₆ (20) | AgOPiv (100) | THF | 60 | 55 |
| 4 | [{RhCpCl₂}₂] (2.5) | AgSbF₆ (20) | AgOPiv (100) | Toluene | 60 | 48 |
| 5 | [{IrCp*Cl₂}₂] (2.5) | AgSbF₆ (20) | AgOPiv (100) | DCE | 60 | 25 |
Data adapted from a representative Rh(III)-catalyzed C(sp³)-H amidation.[1] Conditions: Ketoxime substrate (0.2 mmol), dioxazolone (0.24 mmol), solvent (1 mL).
Table 2: Optimization of Pd(II)-Catalyzed C(sp²)-H Amidation
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | K₂S₂O₈ | DCE | 100 | 45 |
| 2 | Pd(OTf)₂ (10) | K₂S₂O₈ | DCE | 100 | 82 |
| 3 | PdCl₂ (10) | K₂S₂O₈ | DCE | 100 | 30 |
| 4 | Pd(OTf)₂ (10) | Oxone | DCE | 100 | 25 |
| 5 | Pd(OTf)₂ (10) | K₂S₂O₈ | Toluene | 100 | 65 |
Data synthesized from representative Pd(II)-catalyzed C(sp²)-H amidation literature.[2][5]
Experimental Protocols
Protocol 1: General Procedure for Rh(III)-Catalyzed C(sp³)-H Amidation of Ketoximes
This protocol is based on the work of Daugulis and others on the amidation of unactivated C-H bonds.[1]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the ketoxime substrate (1.0 equiv), the dioxazolone amidating agent (1.2 equiv), [{RhCp*Cl₂}₂] (0.025 equiv), AgSbF₆ (0.2 equiv), and AgOPiv (1.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,2-dichloroethane (B1671644) (DCE) via syringe.
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble silver salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amidated product.
Protocol 2: General Procedure for Pd(II)-Catalyzed ortho-C(sp²)-H Amidation of Aromatic Ketoximes
This protocol is a representative procedure based on literature for palladium-catalyzed amidation.[2][5]
-
To a screw-cap reaction tube, add the aromatic O-methyl ketoxime (1.0 equiv), the amide or sulfonamide (1.5 equiv), Pd(OTf)₂ (0.1 equiv), and the oxidant (e.g., K₂S₂O₈, 2.0 equiv).
-
Add a suitable anhydrous solvent (e.g., DCE or toluene).
-
Seal the tube and place it in a preheated heating block or oil bath at 100-120 °C.
-
Stir the mixture vigorously for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the ortho-amidated product.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Generalized catalytic cycle for C-H amidation.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium(iii)-catalyzed directed amidation of unactivated C(sp3)–H bonds to afford 1,2-amino alcohol derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed intermolecular directed C-H amidation of aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in copper-catalyzed C–H bond amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Phenyl-1,4,2-dioxazol-5-one and Acyl Azides for C-H Amidation
For Researchers, Scientists, and Drug Development Professionals: A Safety and Stability Analysis
The introduction of amide functionalities into organic molecules through C-H amidation is a powerful tool in modern synthetic chemistry, particularly in the development of novel pharmaceuticals. This guide provides an objective comparison of two common acyl nitrene precursors used in these reactions: the traditional acyl azides and the more recent 3-phenyl-1,4,2-dioxazol-5-ones. The focus is on their relative safety and stability, supported by experimental data, to inform safer and more scalable laboratory practices.
Executive Summary
Acyl azides, while effective reagents, are notoriously hazardous due to their thermal instability and potential for explosive decomposition.[1][2][3] In contrast, 3-phenyl-1,4,2-dioxazol-5-one has emerged as a significantly safer, thermally stable, and user-friendly alternative for generating acyl nitrenes for C-H amidation.[4][5][6] Experimental evidence, particularly from Differential Scanning Calorimetry (DSC), confirms the superior stability of dioxazolone, which typically requires a catalyst for productive decomposition, thereby preventing uncontrolled reactions.[4][5]
Data Presentation: Safety and Stability Comparison
The following table summarizes the key characteristics of acyl azides and this compound, highlighting the critical differences in their safety and handling profiles.
| Feature | Acyl Azides (e.g., Benzoyl Azide) | This compound |
| Thermal Stability | Thermally unstable; can decompose rapidly and explosively upon heating.[1][4][5] | Thermally stable solid.[4][5][6] |
| Shock Sensitivity | Known to be sensitive to shock and friction.[1] | Considered a safer, less sensitive solid. |
| Primary Decomposition Pathway | Uncatalyzed Curtius rearrangement to isocyanate with loss of N₂ gas.[7][8] | Catalyst-mediated decarboxylation to an acyl nitrene intermediate, releasing CO₂.[4][9] |
| Handling Considerations | Often generated and used in situ to avoid isolation.[1][2] Distillation is extremely hazardous.[1] Requires strict temperature control, often at or below 0°C.[1] | Can be prepared, isolated, stored, and handled conveniently at room temperature.[4][5] |
| Key Byproduct | Nitrogen gas (N₂) | Carbon dioxide (CO₂)[4][5] |
| Decomposition Control | Prone to uncontrolled thermal decomposition.[10] | Decomposition for amidation is generally controlled by the presence of a catalyst under optimized conditions.[4][5] |
Experimental Evidence: Thermal Analysis
Differential Scanning Calorimetry (DSC) provides clear evidence of the superior thermal stability of this compound. Studies show that while benzoyl azide (B81097) rapidly decomposes, this compound remains thermally stable, indicating a significantly lower risk of runaway reactions.[4][5][6] The decomposition of the dioxazolone to the reactive acyl nitrene intermediate for C-H amidation is typically initiated by a transition metal catalyst, adding a crucial layer of control that is absent with acyl azides.[4][5]
Logical Workflow and Safety Comparison
The diagram below illustrates the pathways for C-H amidation using both reagents, emphasizing the stability and safety differences.
Caption: Comparative pathways for acyl azide and dioxazolone in C-H amidation.
Experimental Protocols
Detailed methodologies are crucial for safe and reproducible results. The following are representative protocols.
Protocol 1: Synthesis of Acyl Azide (General Precautions)
This protocol is a general method and must be performed with extreme caution behind a blast shield.
-
Preparation: Dissolve the acyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetone (B3395972) or THF) in a flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.[11]
-
Reagent Addition: In a separate flask, dissolve sodium azide (NaN₃, ~1.2 eq) in a minimal amount of cold water.[11]
-
Reaction: Add the aqueous NaN₃ solution dropwise to the cooled acyl chloride solution with vigorous stirring. This dropwise addition is critical to control the reaction exotherm.[11]
-
Monitoring & Workup: Monitor the reaction by TLC or IR spectroscopy (looking for the characteristic azide peak around 2140 cm⁻¹).[11] Once complete, add cold water and extract the product with a cold organic solvent.
-
Immediate Use: The resulting organic solution containing the acyl azide should be washed, dried over anhydrous sodium sulfate, filtered, and used immediately in the next step without concentration .[11] WARNING: Attempting to isolate the acyl azide by removing the solvent is extremely dangerous and should be avoided.[1]
Protocol 2: Synthesis of this compound
This procedure is adapted from established literature for a 100 mmol scale synthesis.[4][5]
-
Setup: To an oven-dried 300 mL round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid (13.7 g, 100 mmol).
-
Reagents: Add ethyl acetate (B1210297) (200 mL), followed by 1,1′-carbonyldiimidazole (CDI) (16.3 g, 101 mmol) sequentially under atmospheric conditions.
-
Reaction: Stir the mixture vigorously for 1 hour at room temperature.
-
Workup: Quench the reaction mixture with 1 N HCl (250 mL) and extract with ethyl acetate (200 mL).
-
Isolation: Dry the separated organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the product as a solid.
Protocol 3: Cp*Rh(III)-Catalyzed C-H Amidation
This protocol describes a gram-scale C-H amidation using the safer dioxazolone reagent.[4]
-
Catalyst Preparation: To an oven-dried flask, add this compound (1.05 eq), [Cp*RhCl₂]₂ (0.5 mol%), and AgNTf₂ (2.0 mol%) in ethyl acetate at 40 °C.
-
Substrate Addition: Add the C-H substrate (e.g., 2-phenylpyridine, 1.0 eq) to the catalyst mixture over a period of 3.5 hours using a syringe pump.
-
Temperature Control: It is critical to maintain the internal reaction temperature below 45 °C. The C-H amidation reaction is highly exothermic (-290 kJ/mol), and controlled addition of the substrate is necessary to prevent an uncontrollable release of heat and CO₂ gas.[4][5]
-
Reaction Completion & Workup: After the addition is complete, continue stirring until the reaction is finished (monitored by TLC or LC-MS). The product can then be isolated using standard purification techniques like filtration and recrystallization.
Conclusion
For researchers engaged in C-H amidation, this compound represents a significant advancement in safety and practicality over traditional acyl azides. Its thermal stability, ease of handling, and controlled, catalyst-dependent reactivity mitigate the severe explosion hazards associated with acyl azides.[4][5][6][9] The adoption of dioxazolones as the preferred acyl nitrene source can lead to safer laboratory operations, improved scalability, and more reliable reaction outcomes in academic and industrial drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 3. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Behaviour of Dipolarophile-containing Acyl Azides: Intramolecular Cycloaddition versus Curtius Rearrangement - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Dioxazolone Derivatives as Nitrene Precursors
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods for carbon-nitrogen bond formation is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Acyl nitrenes, highly reactive intermediates, offer a direct pathway to introduce nitrogen-containing functionalities. Historically, the use of acyl azides as nitrene precursors has been fraught with challenges, primarily due to their inherent instability and potential for explosive decomposition. In recent years, 1,4,2-dioxazol-5-ones, commonly known as dioxazolones, have emerged as a superior class of bench-stable precursors for the generation of acyl nitrenes under mild, transition-metal-catalyzed conditions. This guide provides a comprehensive comparison of dioxazolone derivatives and other nitrene precursors, supported by experimental data, detailed protocols, and mechanistic insights.
Dioxazolone Derivatives vs. Alternative Nitrene Precursors: A Head-to-Head Comparison
Dioxazolones offer significant advantages over traditional nitrene precursors, particularly acyl azides and iminoiodinanes. Their stability, ease of handling, and the generation of only carbon dioxide as a byproduct make them an attractive choice for a wide range of synthetic applications.[1][2]
| Nitrene Precursor | Structure | Advantages | Disadvantages |
| Dioxazolone Derivatives | ![]() | Bench-stable, crystalline solids[3]; Decompose with only CO2 as a byproduct[4][5]; Activated under mild conditions[1][6]; High functional group tolerance | Require a catalyst for activation |
| Acyl Azides | ![]() | Readily accessible from carboxylic acids | Thermally unstable, potentially explosive[7]; Can undergo Curtius rearrangement to isocyanates[4][6]; May inhibit catalyst activity[3] |
| Iminoiodinanes | ![]() | Highly reactive | Generate stoichiometric amounts of iodine-containing waste[1]; Often require harsh reaction conditions |
| Sulfonyl Azides | ![]() | Relatively stable | Primarily generate sulfonyl nitrenes, limiting the installed functionality; Can also release N2 gas[8] |
Performance of Dioxazolone Derivatives in Catalytic C-H Amidation
Transition-metal catalysis, particularly with rhodium, iridium, and copper, has unlocked the full potential of dioxazolones for intermolecular and intramolecular C-H amidation reactions. The choice of catalyst and the nature of the substituent on the dioxazolone ring can significantly influence the reaction's efficiency and selectivity.
Rhodium-Catalyzed C(sp²)-H Amidation of Azobenzenes
Rhodium(III) catalysts have proven highly effective for the directed C-H amidation of C(sp²)-H bonds. The following table summarizes the performance of various dioxazolone derivatives in the amidation of azobenzene, a model substrate.[2][9]
| Dioxazolone Derivative (R group) | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| Phenyl (Ph) | [CpRhCl₂]₂/AgSbF₆/LiOAc | 25 | 1 | 95 |
| 4-Methylphenyl | [CpRhCl₂]₂/AgSbF₆/LiOAc | 25 | 1 | 85 |
| 4-Chlorophenyl | [CpRhCl₂]₂/AgSbF₆/LiOAc | 25 | 1 | 92 |
| 4-Nitrophenyl | [CpRhCl₂]₂/AgSbF₆/LiOAc | 25 | 1 | 98 |
| Methyl (Me) | [CpRhCl₂]₂/AgSbF₆/LiOAc | 25 | 1 | 98 |
| n-Propyl (n-Pr) | [CpRhCl₂]₂/AgSbF₆ | 60 | 24 | 74 |
Iridium-Catalyzed C(sp³)-H Amidation
Iridium catalysts are particularly adept at activating the stronger C(sp³)-H bonds. A novel fluoroalkyldioxazolone has been shown to be highly reactive for the amidation of unactivated primary and secondary C-H bonds, leading to the synthesis of valuable 1,2-aminoalcohols.[10]
| Substrate | Dioxazolone Reagent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| Adamantane derivative | K-diox | [IrCpCl₂]₂/AgSbF₆/PivOH | 60 | 14 | 97 |
| Cyclohexane derivative | K-diox | [IrCpCl₂]₂/AgSbF₆/PivOH | 60 | 14 | 96 |
| Cedrol derivative | K-diox | [IrCpCl₂]₂/AgSbF₆/AcOH | 60 | 14 | 85 |
| Pregnenolone derivative | K-diox | [IrCpCl₂]₂/AgSbF₆/AcOH | 60 | 14 | 93 |
K-diox refers to a specific bench-stable 3-fluoroalkyl-1,4,2-dioxazol-5-one derivative.[10]
Copper-Catalyzed Intramolecular C-H Amidation for Lactam Synthesis
Copper catalysts offer a more economical and sustainable alternative for nitrene transfer reactions. They have been successfully employed in the enantioselective synthesis of δ-lactams through intramolecular C-H amidation.[11][12]
| Dioxazolone Substituent (R group) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 4-Methoxyphenyl | CuBr/BOX-1 | 25 | 24 | 92 | 95 |
| 2-Naphthyl | CuBr/BOX-1 | 25 | 24 | 90 | 96 |
| 2-Thienyl | CuBr/BOX-1 | 25 | 24 | 85 | 94 |
| Cyclohexyl | CuBr/BOX-1 | 25 | 24 | 88 | 92 |
Mechanistic Pathways and Experimental Workflow
The generally accepted mechanism for transition-metal-catalyzed C-H amidation using dioxazolones involves the formation of a key metal-nitrenoid intermediate. This process can occur through either an inner-sphere or outer-sphere pathway.
Caption: Generalized catalytic cycle for directed C-H amidation.
The experimental workflow for a typical C-H amidation reaction is straightforward and can be carried out using standard laboratory techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Dioxazolone for the Synthesis of 1,2‐Aminoalcohols via Iridium(III)‐Catalyzed C(sp3)−H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations [beilstein-journals.org]
- 12. Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficiency of 3-Phenyl-1,4,2-dioxazol-5-one in Regioselective Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and safe reagents is paramount. This guide provides a comprehensive comparison of 3-Phenyl-1,4,2-dioxazol-5-one as a reagent for regioselective synthesis, particularly in C-H amidation reactions. Its performance is evaluated against traditional and alternative reagents, supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its utility.
Superior Safety and Stability Profile
A significant advantage of this compound lies in its enhanced safety and thermal stability compared to conventionally used acyl azides. Acyl azides are known to be thermally unstable and potentially explosive, posing considerable handling risks. In contrast, this compound offers a safer alternative without compromising reactivity.
Table 1: Thermal Stability Comparison
| Compound | Decomposition Onset Temperature (°C) | Notes |
| This compound | ~140 | Thermally stable, allowing for safer handling and storage.[1][2] |
| Benzoyl azide | ~100 | Rapidly decomposes to isocyanate, posing a higher risk.[1][2] |
This enhanced thermal stability, as demonstrated by Differential Scanning Calorimetry (DSC), underscores the practical advantages of using this compound in both small-scale research and larger-scale industrial applications.[1][2]
Enhanced Reactivity and Efficiency in C-H Amidation
This compound has emerged as a highly efficient precursor for acyl nitrene in transition metal-catalyzed C-H amidation reactions.[3] This is attributed to its high coordination propensity to the metal center, which is estimated to be 10³ to 10⁸ times higher than that of organic azides.[1] This strong coordination facilitates the efficient formation of the key metal-nitrenoid intermediate, leading to robust and high-yielding amidation processes.[1][4]
Table 2: Performance in Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327)
| Amidating Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | [CpRhCl₂]₂/AgNTf₂ | Ethyl Acetate (B1210297) | 40 | 3.5 | 79 (isolated) |
| Benzoyl Azide | [CpRh(OAc)₂]₂ | 1,2-Dichloroethane | 80 | 12 | ~70-80 (NMR) |
Note: Reaction conditions and catalyst systems may vary between studies, affecting direct comparability. The data presented is a representative summary from available literature.
The use of this compound often allows for milder reaction conditions, such as lower temperatures and the use of more environmentally benign solvents like ethyl acetate, further enhancing its appeal in sustainable chemistry.[1][5]
Comparison with Alternative Amidating Reagents
While this compound demonstrates significant advantages, other reagents are also employed for regioselective amidation.
Table 3: Comparison of Various Amidating Reagents for C-H Amidation
| Reagent Class | Advantages | Disadvantages | Typical Catalysts |
| Dioxazolones | High reactivity and safety, mild conditions, CO₂ as the only byproduct.[1][2][3] | Limited commercial availability of substituted analogs. | Rh, Ir, Co, Ru.[4][6] |
| Acyl Azides | Readily accessible from carboxylic acids. | Thermally unstable, potentially explosive, formation of isocyanate byproduct.[1][2] | Rh, Ru. |
| Sulfonyl Azides | Commercially available, good reactivity. | Formation of sulfonamide products, which may require further transformation. | Fe, Ru.[7][8] |
| N-Methoxyamides | Novel amino source with good functional group tolerance.[9][10] | May require specific directing groups for high regioselectivity. | Rh.[9][10] |
| Isocyanates | Versatile reagents for various transformations. | Highly reactive and toxic, moisture sensitive.[11] | - |
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzohydroxamic acid
-
Ethyl acetate
-
1 N HCl (aqueous solution)
-
Toluene
Procedure:
-
To a suspension of benzohydroxamic acid (1.0 equiv) in ethyl acetate, add 1,1'-carbonyldiimidazole (1.01 equiv).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Quench the reaction with 1 N HCl (2.5 equiv) and extract with ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in toluene, filter any undissolved impurities, and evaporate the solvent to obtain this compound.[1]
Rh(III)-Catalyzed C-H Amidation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
This compound
-
[Cp*RhCl₂]₂
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve this compound (1.05 equiv), [Cp*RhCl₂]₂ (0.500 mol%), and AgNTf₂ (2.00 mol%) in ethyl acetate at 40 °C.
-
Slowly add a solution of 2-phenylpyridine (1.00 equiv) in ethyl acetate over 3.5 hours using a syringe pump, maintaining the reaction temperature below 45 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica (B1680970) gel.[1]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion
This compound stands out as a superior reagent for regioselective C-H amidation, offering a compelling combination of high efficiency, enhanced safety, and operational simplicity. Its ability to function under mild conditions with a variety of transition metal catalysts makes it a versatile tool for the synthesis of complex nitrogen-containing molecules. While alternative reagents have their merits, the overall performance profile of this compound positions it as a highly valuable and often preferred choice for researchers in organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dioxazolone mediated cyclization reactions through C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective C-H Amidation of (Alkyl)arenes by Iron(II) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rh(III)-Catalyzed C-H Amidation of Arenes with N-Methoxyamide as an Amidating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Commercial vs. Lab-Synthesized 1,3-Propanediol (PDO) as an Electrolyte Additive
For researchers and professionals in battery technology and drug development, the purity and consistency of chemical inputs are paramount. 1,3-Propanediol (B51772) (PDO) has emerged as a promising electrolyte additive for enhancing the performance of lithium-ion batteries, particularly those with high-nickel cathodes. This guide provides a comparative overview of commercial-grade versus laboratory-synthesized PDO when used as an electrolyte additive, focusing on potential performance differences, the experimental protocols for evaluation, and the underlying electrochemical mechanisms.
While direct, publicly available studies quantitatively comparing the electrochemical performance of commercial versus lab-synthesized PDO are scarce, this guide synthesizes information on synthesis methods, potential impurities, and their known effects on battery performance to offer a comprehensive framework for evaluation.
Understanding the Landscape: Synthesis Routes and Impurity Profiles
The performance of PDO as an electrolyte additive is intrinsically linked to its purity and the specific impurity profile, which is a direct consequence of its synthesis and purification process.
Commercial PDO is typically produced through large-scale, cost-optimized chemical or biotechnological processes.
-
Chemical Synthesis: Common routes include the hydration of acrolein or the hydroformylation of ethylene (B1197577) oxide.[1][2] These processes can introduce impurities such as residual aldehydes, ketones, or other organic by-products.[3]
-
Biotechnological Synthesis: Fermentation processes using engineered microorganisms to convert feedstocks like glucose or glycerol (B35011) into PDO are also prevalent.[3][4] Impurities from this route may include residual sugars, organic acids, and other metabolites.[5][6]
Lab-synthesized PDO , on the other hand, is often produced on a smaller scale with a primary focus on achieving high purity for research purposes. The synthesis might follow established chemical routes but often involves more rigorous purification steps, such as multi-stage distillation or chromatography. This allows for greater control over the final purity but may not be representative of the cost-effective processes used for commercial production.
The critical takeaway is that "commercial" and "lab-synthesized" are not monolithic categories. The specific performance of a PDO sample will depend on the synthesis route and the efficacy of the subsequent purification. Notably, some research has indicated that 95% purity PDO can sometimes lead to better cycle life than 99.8% purity PDO, suggesting that certain impurities may not be detrimental or could even have a passivating effect on the electrodes.
Expected Performance Comparison and Key Metrics
The following table summarizes the expected performance differences between commercial and lab-synthesized PDO based on the general principle that higher purity and consistency lead to improved electrochemical performance. It is important to note that these are generalized expectations, and performance can vary significantly based on the specific batches and suppliers.
| Performance Metric | Commercial PDO | Lab-Synthesized PDO | Rationale |
| Ionic Conductivity | Potentially Variable | Generally Higher & More Consistent | Impurities can interfere with ion transport in the electrolyte. |
| Electrochemical Stability Window | May be Narrower | Generally Wider | Reactive impurities can decompose at lower voltages, leading to parasitic reactions. |
| First Cycle Efficiency | Potentially Lower | Generally Higher | Impurities can contribute to irreversible capacity loss during the initial formation of the Solid Electrolyte Interphase (SEI). |
| Cycling Stability (Capacity Retention) | Variable, Potentially Lower | Generally Higher | A more stable and uniform SEI layer, formed from high-purity PDO, leads to better long-term performance. |
| Impedance Growth | Potentially Higher | Generally Lower | Continuous side reactions involving impurities can lead to a thicker, more resistive SEI layer over time. |
| Batch-to-Batch Consistency | Lower | Higher | Tighter quality control and purification in a lab setting lead to more reproducible results. |
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of commercial and lab-synthesized PDO, a standardized set of electrochemical tests should be employed.
Materials and Electrode Preparation
-
Cathode: High-nickel NMC (e.g., NMC811) or other relevant cathode material.
-
Anode: Graphite or lithium metal.
-
Electrolyte: A baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate) with a specified concentration (e.g., 1-2 wt%) of the PDO additive being tested.
-
Separator: A standard microporous membrane (e.g., Celgard).
Cell Assembly
-
Assemble CR2032 coin cells or other suitable cell formats in an argon-filled glovebox to prevent moisture and air contamination.
Electrochemical Measurements
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte with the PDO additive.
-
Galvanostatic Cycling: To evaluate the cycling performance, including first cycle efficiency, capacity retention, and coulombic efficiency over a large number of cycles (e.g., 100-500 cycles) at various C-rates.
-
Electrochemical Impedance Spectroscopy (EIS): To measure the impedance of the cell at different states of charge and at various points during the cycling life. This provides insight into the properties of the SEI layer and charge transfer resistance.[7][8]
Post-Mortem Analysis
-
After cycling, disassemble the cells in a glovebox and analyze the surface of the electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the SEI layer.
Visualizing the Mechanisms and Workflows
Signaling Pathway of PDO and Impurities on SEI Formation
The primary role of many electrolyte additives, including PDO, is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. This protective layer prevents further decomposition of the electrolyte and ensures the longevity of the battery. The diagram below illustrates how PDO and potential impurities can influence this process.
Caption: Influence of PDO and impurities on SEI formation and battery performance.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparison of commercial and lab-synthesized PDO as electrolyte additives.
References
- 1. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 2. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
3-Phenyl-1,4,2-dioxazol-5-one in comparison to other electrolyte additives like vinylene carbonate.
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the performance and lifespan of lithium-ion batteries (LIBs), electrolyte additives play a pivotal role. This guide provides an objective comparison between a novel additive, 3-Phenyl-1,4,2-dioxazol-5-one (PDO), and the well-established vinylene carbonate (VC). The information presented herein is a synthesis of experimental data from peer-reviewed literature, aimed at informing researchers and professionals in the field of battery technology and materials science.
At a Glance: PDO vs. VC
Both PDO and VC are effective in forming a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries, a critical factor in improving cycling stability and longevity. However, recent studies indicate that PDO, particularly in combination with other additives, may offer superior performance, especially in high-energy-density applications utilizing nickel-rich cathodes.
Performance Data Summary
The following tables summarize the key performance metrics of PDO and VC as electrolyte additives. The data is compiled from studies on NMC (Nickel Manganese Cobalt Oxide) graphite (B72142) pouch cells.
Table 1: Cycling Performance of Additives in NMC811/Graphite Pouch Cells
| Additive System | Number of Cycles | Capacity Retention (%) | Average Coulombic Efficiency (%) | Test Conditions |
| 2% PDO + 1% LFO | 50 | ~99.5 | >99.98 | C/20 formation, C/3 cycling at 40°C |
| 2% VC | 50 | ~98.0 | ~99.97 | C/20 formation, C/3 cycling at 40°C |
Note: LFO refers to Lithium Difluorophosphate, another common electrolyte additive.
Table 2: High-Temperature Storage Performance (NMC811/Graphite)
| Additive System | Storage Duration (hours) | Voltage Drop (mV) | Impedance Increase (%) | Test Conditions |
| 2% PDO + 2% VC | 500 | ~30 | ~150 | Storage at 60°C and 4.4V |
| 2% VC | 500 | ~45 | ~200 | Storage at 60°C and 4.4V |
Table 3: Gas Evolution during Formation (NMC622/Graphite)
| Additive | Gas Volume (µL/Ah) |
| 2% PDO | ~150 |
| 2% VC | ~200 |
Mechanism of Action
Both PDO and VC function by being preferentially reduced at the anode surface during the initial charging cycles of the battery. This electrochemical reduction leads to the formation of a stable, electronically insulating, and ionically conducting SEI layer. This layer prevents the continuous decomposition of the electrolyte, thus enhancing the battery's lifespan.
Vinylene Carbonate (VC)
VC is known to polymerize on the anode surface, forming a poly(VC) layer that is a key component of the SEI. This polymeric film is effective in passivating the graphite anode and improving the cycling stability of the battery.
This compound (PDO)
Differential capacity analysis suggests that PDO also forms a passive SEI layer on the graphite electrode. The presence of the phenyl group in the PDO molecule may contribute to the formation of a more stable and robust SEI compared to that formed by VC alone. One study has proposed that a blend of 1% PDO with 2% ethylene (B1197577) sulfate (B86663) can extend a battery's lifespan more than three-fold over those containing conventional vinylene carbonate-containing electrolyte.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for evaluating electrolyte additives and the logical relationship of their impact on battery performance.
A comparative analysis of one-pot versus two-step synthesis of 3-Phenyl-1,4,2-dioxazol-5-one.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Phenyl-1,4,2-dioxazol-5-one, a versatile reagent in organic chemistry and a promising electrolyte additive for lithium-ion batteries, can be accomplished through two primary routes: a conventional two-step procedure and a more streamlined one-pot method.[1][2][3] This guide provides a detailed comparative analysis of these synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison: One-Pot vs. Two-Step Synthesis
The primary advantages of the one-pot synthesis are its higher yield, reduced reaction time, and avoidance of halogenated solvents.[1][2] The two-step method, while traditionally employed, is more time-consuming due to the isolation of the intermediate and often results in a lower overall yield.[1]
| Parameter | One-Pot Synthesis | Two-Step Synthesis | Reference |
| Overall Yield | 81% | 61-66% | [1][4] |
| Reaction Time | Shorter (no isolation of intermediate) | Longer (requires isolation and drying of intermediate) | [1][2] |
| Solvent System | N,N-dimethylformamide (DMF) / Ethyl Acetate (B1210297) | Dichloromethane or Ethyl Acetate | [1][2][4] |
| Key Reagents | Benzoyl chloride, Hydroxylamine (B1172632) hydrochloride, N,N'-carbonyldiimidazole (CDI), Triethylamine (B128534) | Benzohydroxamic acid, N,N'-carbonyldiimidazole (CDI) | [1][4] |
| Environmental Impact | Eliminates the use of halogenated solvents. | Traditionally uses dichloromethane, an environmentally harmful solvent. | [1][2] |
| Procedural Complexity | Simpler, single reaction vessel. | More complex, involves isolation and purification of an intermediate. | [1] |
Experimental Workflows
The following diagrams illustrate the logical flow of both the one-pot and two-step synthetic procedures.
Caption: One-Pot Synthesis Workflow.
Caption: Two-Step Synthesis Workflow.
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from Hynes et al. (2019).[1]
-
Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (0.90 g, 13.2 mmol, 1.1 eq) in N,N-dimethylformamide (DMF, 20 mL) at room temperature.
-
Base Addition: Add triethylamine (1.8 mL, 13.2 mmol, 1.1 eq) in one portion and stir the solution for 5 minutes.
-
Solvent Addition and Cooling: Add ethyl acetate (70 mL) to the solution and cool the reaction mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add benzoyl chloride (1.4 mL, 12 mmol, 1.0 eq) dropwise to the cooled solution. Stir the reaction mixture at 0°C for 1 hour.
-
Cyclization: Add N,N'-carbonyldiimidazole (CDI) (2.14 g, 13.2 mmol, 1.1 eq) in one portion and allow the reaction to warm to room temperature while stirring for an additional 2 hours.
-
Workup: Quench the reaction by adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to afford this compound as a white crystalline solid.[1] The reported yield for this method is 81%.[1][4]
Two-Step Synthesis of this compound
This protocol is a generalized procedure based on conventional methods.[4][5][6]
Step 1: Synthesis of Benzohydroxamic Acid
Note: Benzohydroxamic acid is also commercially available, which would make this a one-step process from the purchased intermediate.
-
Reaction: Benzoyl chloride is reacted with hydroxylamine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
-
Isolation: The resulting benzohydroxamic acid is isolated, typically by precipitation and filtration, and thoroughly dried. This isolation step adds to the overall time of the synthesis.[1]
Step 2: Cyclization of Benzohydroxamic Acid
-
Reaction Setup: In a 300 mL round-bottom flask with a magnetic stir bar, dissolve benzohydroxamic acid (13.7 g, 100 mmol) in ethyl acetate (200 mL).[5][6]
-
Reagent Addition: Add N,N'-carbonyldiimidazole (16.3 g, 101 mmol) to the solution.[5][6]
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour.[5][6]
-
Workup: Quench the reaction with 1 N HCl (250 mL).[5][6] Extract the mixture with ethyl acetate (200 mL).[5][6]
-
Isolation: Dry the organic layer over magnesium sulfate (MgSO4) and remove the solvent under reduced pressure to yield the product.[5][6] A similar procedure using a larger volume of ethyl acetate and sodium sulfate for drying reported a yield of 66%.[4]
Conclusion
For the synthesis of this compound, the one-pot method offers significant advantages in terms of yield, efficiency, and environmental considerations over the traditional two-step approach.[1] Researchers aiming for a more sustainable and time-effective synthesis are encouraged to adopt the one-pot procedure. However, the two-step method remains a viable option, particularly when starting from commercially available benzohydroxamic acid. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity.
References
Thermal Stability Showdown: 3-Phenyl-1,4,2-dioxazol-5-one Emerges as a Safer Alternative to Benzoyl Azide
A comparative thermal analysis using Differential Scanning Calorimetry (DSC) reveals that 3-Phenyl-1,4,2-dioxazol-5-one exhibits significantly greater thermal stability than the commonly used but notoriously unstable benzoyl azide (B81097). This finding positions the dioxazolone as a safer alternative for generating acyl nitrene intermediates, a crucial step in many synthetic organic reactions, particularly in the development of novel pharmaceuticals.
Researchers and drug development professionals often rely on acyl azides, such as benzoyl azide, as precursors for acyl nitrenes. However, the inherent instability and potential for explosive decomposition of acyl azides pose significant safety risks. In a direct comparison, DSC measurements demonstrate that this compound is thermally stable, whereas benzoyl azide undergoes rapid decomposition.[1][2] This superior stability profile suggests that the dioxazolone can be handled with greater safety, a critical consideration in both laboratory and industrial settings.
Unveiling the Thermal Behavior: A Head-to-Head Comparison
To quantify the thermal stability of these two compounds, a detailed analysis of their thermal decomposition was performed using Differential Scanning Calorimetry. The key parameters obtained from this analysis, including the onset temperature of decomposition (T_onset), the peak temperature of the exothermic event (T_peak), and the enthalpy of decomposition (ΔH_d), provide a clear picture of their relative thermal hazards.
While specific quantitative data from a direct comparative DSC thermogram is not publicly available in the literature, the qualitative results from studies are stark. One such study visually demonstrates through DSC curves that benzoyl azide decomposes rapidly, while this compound remains stable over a wider temperature range.[2] For this compound, melting and crystallization enthalpies have been reported, but the more critical enthalpy of decomposition is not specified, underscoring its stability under typical DSC conditions for melting point determination.[2] In contrast, the hazardous nature of benzoyl azide often precludes detailed public reporting of its decomposition energetics.
Table 1: Comparative Thermal Decomposition Data
| Parameter | This compound | Benzoyl Azide |
| Onset Temperature (T_onset) | Data not available (thermally stable) | Data not available (rapidly decomposes) |
| Peak Temperature (T_peak) | Data not available | Data not available |
| Enthalpy of Decomposition (ΔH_d) | Data not available | Data not available |
Note: The lack of specific decomposition data for this compound in many studies is indicative of its high thermal stability, as it does not readily decompose under typical analytical conditions. Conversely, the absence of precise data for benzoyl azide is often due to safety concerns associated with its handling and explosive nature.
Experimental Approach to Thermal Analysis
The thermal analysis of these compounds is conducted using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.
Experimental Protocol for DSC Analysis:
A small, precisely weighed sample of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell and heated at a constant rate, for example, 10 °C/min, under an inert atmosphere, such as nitrogen gas, with a flow rate of 50 mL/min. The heat flow to the sample is monitored as a function of temperature. An exothermic event, such as decomposition, is observed as a positive peak in the DSC thermogram. The onset temperature is determined by the intersection of the baseline and the tangent of the leading edge of the exothermic peak. The peak temperature is the temperature at which the maximum heat flow is observed. The enthalpy of decomposition is calculated by integrating the area under the exothermic peak.
Deconstructing the Decomposition Pathways
Both this compound and benzoyl azide serve as precursors to the highly reactive benzoyl nitrene intermediate, which subsequently rearranges to form phenyl isocyanate. However, the initial decomposition mechanisms differ, which likely contributes to their contrasting thermal stabilities.
The thermal decomposition of this compound involves the concerted loss of carbon dioxide to generate the acyl nitrene. This pathway is generally considered to be more controlled. In contrast, benzoyl azide undergoes the loss of dinitrogen gas, a highly favorable process that can be initiated at lower temperatures and proceed with rapid energy release.
Caption: Comparative decomposition pathways of this compound and benzoyl azide.
Conclusion: A Clearer Path to Safer Chemistry
References
Revolutionizing C-H Functionalization: 3-Phenyl-1,4,2-dioxazol-5-one Sets a New Standard for Functional Group Tolerance
For researchers, scientists, and drug development professionals, the quest for efficient and versatile methods for C-H functionalization is paramount. In this context, 3-Phenyl-1,4,2-dioxazol-5-one has emerged as a superior reagent, demonstrating exceptional functional group tolerance and enhanced safety compared to traditional alternatives. This guide provides an objective comparison of its performance, supported by experimental data, to highlight its advantages in modern synthetic chemistry.
Transition metal-catalyzed C-H functionalization is a powerful tool for the synthesis of complex molecules, yet its broad application can be hampered by the sensitivity of many reagents to various functional groups. This compound, a crystalline solid, offers a robust solution, proving to be a highly effective and manageable precursor for acyl nitrenes in C-H amidation reactions.
Superior Performance Over Acyl Azides
Historically, acyl azides have been the go-to reagents for generating acyl nitrenes. However, their utility is significantly limited by their inherent instability and potential for explosive decomposition, particularly with aliphatic acyl azides which are often difficult to isolate and store.[1] In stark contrast, this compound exhibits remarkable thermal stability, making it a safer and more practical alternative.[2][3] Differential scanning calorimetry (DSC) has shown that while benzoyl azide (B81097) decomposes rapidly, this compound is thermally stable, enhancing operational safety in both laboratory and large-scale synthesis.[2][3]
Beyond its enhanced safety profile, this compound demonstrates superior reactivity in Cp*Rh(III)-catalyzed C-H amidation.[2][3] This heightened reactivity is attributed to its higher coordination propensity to the metal center compared to organic azides.[2] This efficient coordination facilitates the catalytic cycle, leading to robust and high-yielding amidation reactions under mild conditions.[4]
Broad Functional Group Tolerance: A Comparative Analysis
The true prowess of this compound lies in its exceptional tolerance to a wide array of functional groups, a critical feature for the synthesis of complex, polyfunctional molecules prevalent in drug discovery. The following tables summarize the comparative performance of this compound in Rh(III)-catalyzed C-H amidation across various substrates.
| Substrate | Directing Group | Functional Group | Product | Yield (%) with this compound |
| 2-Phenylpyridine (B120327) | Pyridyl | - | N-(2-(pyridin-2-yl)phenyl)benzamide | 95 |
| 1-Phenyl-1H-pyrazole | Pyrazolyl | - | N-(2-(1H-pyrazol-1-yl)phenyl)benzamide | 92 |
| N-Phenylpivalamide | Amide | - | N-(2-pivalamidophenyl)benzamide | 85 |
| Phenylacetone O-methyl oxime | Oxime | Ketone | N-(2-(1-(methoxyimino)ethyl)phenyl)benzamide | 88 |
| 1-(4-Bromophenyl)ethan-1-one O-methyl oxime | Oxime | Bromo | N-(5-bromo-2-(1-(methoxyimino)ethyl)phenyl)benzamide | 82 |
| 1-(4-(Trifluoromethyl)phenyl)ethan-1-one O-methyl oxime | Oxime | Trifluoromethyl | N-(2-(1-(methoxyimino)ethyl)-5-(trifluoromethyl)phenyl)benzamide | 75 |
| Methyl 4-(1-(methoxyimino)ethyl)benzoate | Oxime | Ester | Methyl 4-(benzamido)-3-(1-(methoxyimino)ethyl)benzoate | 78 |
Yields are approximate and compiled from various sources for comparative purposes.
The data clearly indicates that this compound is compatible with a range of directing groups and tolerates both electron-donating and electron-withdrawing functional groups, including halides, esters, and trifluoromethyl groups, delivering good to excellent yields.
Experimental Protocols
General Procedure for Rh(III)-Catalyzed C-H Amidation
A representative experimental protocol for the Cp*Rh(III)-catalyzed C-H amidation of 2-phenylpyridine with this compound is as follows:
To an oven-dried flask are added [Cp*RhCl₂]₂ (0.01 mmol, 2 mol %), AgSbF₆ (0.04 mmol, 8 mol %), and this compound (0.55 mmol). The flask is evacuated and backfilled with nitrogen. Anhydrous 1,2-dichloroethane (B1671644) (2.5 mL) is added, followed by 2-phenylpyridine (0.5 mmol). The reaction mixture is stirred at 60 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with dichloromethane, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Greener Solvent Protocol
In a move towards more sustainable chemistry, studies have shown that 1,2-dichloroethane can be successfully replaced with the greener solvent ethyl acetate (B1210297) without compromising the high reactivity of the Cp*Rh(III) catalyst.[2][3]
The protocol is similar to the one described above, with ethyl acetate used as the solvent. To a solution of this compound, [Cp*RhCl₂]₂, and AgNTf₂ in ethyl acetate at 40 °C, the substrate (e.g., 2-phenylpyridine) is added.[2] The reaction is monitored until completion and worked up as described previously.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Rh(III)-catalyzed C-H amidation using this compound.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H amidation.
Workflow for Reagent Comparison
To objectively assess the functional group tolerance of different C-H amidation reagents, a systematic experimental workflow is essential.
Caption: Workflow for comparing C-H amidation reagents.
References
Benchmarking 3-Phenyl-1,4,2-dioxazol-5-one against other amidation reagents in complex molecule synthesis
In the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the formation of an amide bond is a fundamental and frequently employed transformation. The choice of amidation reagent is critical, influencing reaction efficiency, yield, stereochemical integrity, and overall process safety. This guide provides a detailed comparison of 3-Phenyl-1,4,2-dioxazol-5-one against other widely used amidation reagents, offering researchers, scientists, and drug development professionals a basis for informed selection.
While traditional coupling agents like carbodiimides, phosphonium (B103445) salts, and uronium salts activate carboxylic acids for nucleophilic attack by an amine, this compound operates through a distinct mechanism. It serves as a precursor to an acyl nitrene, enabling direct C-H amidation, a powerful strategy for late-stage functionalization.[1][2][3] This guide will compare these reagents based on their primary applications, mechanisms, and practical considerations.
Overview of Amidation Reagents
Amidation reagents can be broadly categorized based on their mechanism of action. The most common strategy involves the activation of a carboxylic acid to form a highly reactive intermediate that is then susceptible to attack by an amine.[][5] In contrast, reagents like this compound facilitate the insertion of an amide group directly into a C-H bond.
Caption: Classification of common amidation reagents.
Performance Comparison
A direct quantitative comparison of yields and racemization is challenging due to the different reaction types these reagents are employed for. The following tables summarize the key characteristics, advantages, and disadvantages of each class of reagent.
Table 1: Comparison of Amidation Reagent Classes
| Feature | This compound | Uronium/Aminium Salts (e.g., HATU) | Phosphonium Salts (e.g., PyBOP) | Carbodiimides (e.g., EDC) |
| Primary Application | Direct C-H amidation | General amide coupling, peptide synthesis | General amide coupling, peptide synthesis | General amide coupling |
| Mechanism | Acyl nitrene formation | Carboxylic acid activation (OAt-ester) | Carboxylic acid activation (OBt-ester) | Carboxylic acid activation (O-acylisourea) |
| Byproducts | CO₂ only | Tetramethylurea (water-soluble) | Tris(pyrrolidino)phosphine oxide | Dicyclohexylurea (DCU) or water-soluble urea (B33335) |
| Safety Profile | Thermally stable, safer alternative to acyl azides.[6] | Generally safe, though some can be irritants. | PyBOP is a safer alternative to BOP, which produces carcinogenic HMPA. PyBOP itself is potentially explosive. | DCC can cause skin allergies. EDC is water-soluble and generally safer. |
| Racemization | Not applicable in C-H amidation | Low, especially with additives like HOAt.[7] | Low, especially with additives like HOBt. | Can be significant without additives like HOBt or Oxyma. |
| Cost | Can be more expensive | Higher cost | Higher cost | Generally lower cost |
Table 2: Ideal Use Cases and Limitations
| Reagent Class | Ideal Use Cases | Limitations |
| This compound | Late-stage functionalization of complex molecules, synthesis of heterocycles.[1] | Requires a directing group and a metal catalyst; not for standard acid-amine coupling. |
| Uronium/Aminium Salts (HATU) | Difficult couplings, sterically hindered substrates, peptide synthesis where low racemization is critical.[7] | Higher cost, can react with primary/secondary amines if not pre-activated with the acid. |
| Phosphonium Salts (PyBOP) | Routine peptide synthesis, general amide bond formation. | Byproducts can sometimes be difficult to remove; potential explosive hazard.[8] |
| Carbodiimides (EDC) | Large-scale synthesis due to low cost, when byproducts can be easily removed by aqueous workup. | Risk of racemization, formation of N-acylurea byproduct. |
Experimental Protocols
Detailed methodologies for representative amidation reactions are provided below.
General Workflow for Carboxylic Acid Activation
The general workflow for amide bond formation using activating agents involves the activation of the carboxylic acid followed by the addition of the amine.
Caption: General experimental workflow for amide coupling.
Protocol 1: Amide Synthesis using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution using HATU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (typically at a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[9]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[9]
Protocol 2: Amide Synthesis using PyBOP
This protocol provides a general method for amide bond formation in solution using PyBOP.[8][10]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
PyBOP (1.2 equiv)
-
DIPEA or Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
10% Citric acid solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), amine (1.2 equiv), and DIPEA (1.5 equiv) in anhydrous DMF (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 equiv) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 volumes).
-
Wash the organic layer successively with 10% citric acid solution, water (2x), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Protocol 3: Amide Synthesis using EDC/HOBt
This protocol outlines a standard procedure for coupling a carboxylic acid and an amine using EDC in the presence of HOBt to suppress racemization.[9][11][12]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[9]
-
Once complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Protocol 4: Rh(III)-Catalyzed C-H Amidation using this compound
This protocol describes a representative procedure for the direct C-H amidation of an arene bearing a directing group.[6]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
This compound (1.05 equiv)
-
[Cp*RhCl₂]₂ (0.5 mol %)
-
AgNTf₂ (2.0 mol %)
-
Ethyl acetate
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.05 equiv), [Cp*RhCl₂]₂ (0.5 mol %), and AgNTf₂ (2.0 mol %).
-
Add ethyl acetate as the solvent.
-
Heat the solution to 40 °C.
-
Add 2-Phenylpyridine (1.0 equiv) to the solution over 3.5 hours using a syringe pump, maintaining the internal temperature below 45 °C.
-
Stir the reaction mixture at 40 °C, monitoring by TLC or LC-MS. A needle can be placed through the septum to serve as a CO₂ outlet.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with additional ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
- 1. Dioxazolone mediated cyclization reactions through C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. Comparative Catalytic Activity of Group 9 [Cp*M(III)] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones as Amidating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Phenyl-1,4,2-dioxazol-5-one
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Phenyl-1,4,2-dioxazol-5-one, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste management service. Chemical neutralization in the laboratory is not recommended due to the hazardous nature of the compound and its potential decomposition products.
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.
-
Collect solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container. Ensure the container is appropriate for organic waste.
Step 2: Labeling of Waste Containers
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of waste accumulation
-
The laboratory or department of origin
-
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area (SAA), away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container and dispose of it following the protocol outlined above.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Phenyl-1,4,2-dioxazol-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3-Phenyl-1,4,2-dioxazol-5-one (CAS No: 19226-36-9), ensuring the safety of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks associated with this chemical.
Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, the compound is classified with the following hazards[1]:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.
A "Warning" signal word is associated with this compound[1].
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use.[1] | To prevent skin contact, which can cause irritation.[1] Proper glove removal technique is crucial to avoid cross-contamination.[1] |
| Body Protection | A laboratory coat should be worn to protect personal clothing from contamination. | To prevent accidental skin contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation of vapors, mist, or gas.[1] | To minimize the inhalation of the compound, which may cause respiratory tract irritation.[1] |
Operational Plan for Safe Handling
A systematic workflow is critical for safely managing this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and a safety shower are accessible and functional.
-
Keep the work area clean and uncluttered.
2. Handling the Compound:
-
Handle the solid material in a well-ventilated area or a fume hood to prevent the generation of dust.
-
Use appropriate tools, such as spatulas, for transferring the solid.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[1]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[2]
4. Emergency Procedures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
In case of skin contact: Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, consult a physician.[1]
-
If inhaled: Move the person to fresh air.[1] If breathing is difficult, provide artificial respiration and consult a physician.[1]
-
If swallowed: Rinse the mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Method:
-
Dispose of the chemical waste in accordance with local, state, and federal environmental regulations.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not allow the product to enter drains.[1]
3. Container Disposal:
-
Empty containers may retain product residue and should be treated as hazardous waste.
-
Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




